1-(2,3-Dimethylphenyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOLVQVIKRVCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80836-96-0 | |
| Record name | 1-(2,3-Xylyl)piperazine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2,3-Dimethylphenyl)piperazine hydrochloride mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
Abstract
This compound (DMPH) is a derivative of the piperazine scaffold, a ubiquitous structural motif in centrally active pharmacological agents.[1][2] This technical guide provides a comprehensive analysis of the compound's mechanism of action, synthesizing available data to present a cohesive picture for researchers, scientists, and drug development professionals. DMPH exhibits a complex, multi-target profile, primarily functioning as a monoamine releasing agent with significant modulatory effects on key serotonin and dopamine receptors.[3] Its unique pharmacological signature makes it a valuable tool for neuropharmacological research and a foundational structure for the development of novel therapeutics targeting complex neurological and psychiatric disorders.[3][4]
Molecular Profile and Structural Significance
This compound is a crystalline powder characterized by a piperazine ring attached to a 2,3-dimethylphenyl group.[3][4] The hydrochloride salt form enhances stability and solubility for experimental use.[3]
The structural configuration of DMPH is critical to its biological activity. The piperazine ring serves as a versatile scaffold, common in drugs targeting neurotransmitter receptors.[1][5] The specific 2,3-dimethyl substitution on the phenyl ring is believed to optimize the molecule's interaction with the binding pockets of certain receptors, distinguishing its affinity profile from other phenylpiperazine analogs.[3]
| Property | Value |
| IUPAC Name | This compound |
| Common Synonyms | DMPH, 1-(2,3-Xylyl)piperazine monohydrochloride |
| Molecular Formula | C₁₂H₁₉ClN₂ |
| Molecular Weight | 226.75 g/mol [3][4] |
| Physical State | White to off-white crystalline powder[3][4] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[3][4] |
Pharmacodynamics: A Multi-Target Engagement Strategy
The primary mechanism of action of DMPH is not confined to a single target but involves a complex interplay across multiple neurotransmitter systems. This multi-target engagement is characteristic of compounds with broad-spectrum effects on neurotransmission.[3]
Serotonergic and Noradrenergic Systems: Monoamine Release
A core feature of DMPH's profile is its potent activity as a serotonin-norepinephrine releasing agent (SNRA).[3] This action is mediated by its interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET). Rather than blocking reuptake, DMPH induces reverse transport, causing the efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.
This transporter-mediated release is a distinct mechanism from depolarization-induced exocytosis, a fact that can be confirmed experimentally by demonstrating that the release is not dependent on the presence of extracellular calcium.[6]
In addition to its releasing activity, DMPH has been investigated as a low-efficacy partial agonist at certain serotonin receptor subtypes.[3] This suggests a dual action where it can both increase the synaptic concentration of serotonin and directly modulate postsynaptic receptor activity.
Dopaminergic System: A Dual-Function Modulator
DMPH's interaction with the dopaminergic system is nuanced. It demonstrates dopamine releasing activity, albeit with a significantly lower potency than its effects on serotonin and norepinephrine, with a reported EC50 value of 1207 nM.[3]
Crucially, insights from structurally related compounds suggest a more complex role at the dopamine D2 receptor. The 1-(2,3-dimethylphenyl)piperazine moiety is a key pharmacophore in compounds like OPC-4392, which have been characterized as having a dual function:
-
Presynaptic D2 Autoreceptor Agonist: Stimulation of these Gi/o-coupled autoreceptors leads to an inhibitory feedback loop, reducing the activity of tyrosine hydroxylase and thereby decreasing the synthesis and subsequent release of dopamine.[7][8]
-
Postsynaptic D2 Receptor Antagonist: Concurrently, the compound can block postsynaptic D2 receptors, preventing the effects of dopamine that is present in the synapse.[8][9]
This combined profile suggests that DMPH may act as a stabilizer of dopaminergic tone, reducing dopamine synthesis via presynaptic agonism while simultaneously blocking overstimulation of postsynaptic receptors.
Integrated Mechanism and Signaling Cascades
The clinical or physiological output of DMPH is a composite of its effects on serotonin, norepinephrine, and dopamine systems. The increased synaptic levels of serotonin and norepinephrine, coupled with the stabilized dopaminergic signaling, underpins its potential effects on mood and cognitive functions.
The diagram below illustrates the proposed interactions of DMPH at the synapse.
Caption: Proposed multi-target mechanism of 1-(2,3-Dimethylphenyl)piperazine HCl.
Experimental Validation Framework
To rigorously define the pharmacological profile of DMPH, a tiered experimental approach is necessary. This framework ensures that each aspect of the proposed mechanism is validated through standardized, reproducible protocols.
Caption: A tiered workflow for characterizing the mechanism of action of DMPH.
Protocol: Dopamine D2 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of DMPH for the human dopamine D2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Scintillation vials and cocktail; glass fiber filters.
Methodology:
-
Prepare serial dilutions of DMPH in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, combine 50 µL of radioligand ([³H]-Spiperone at a final concentration of ~0.2 nM), 50 µL of test compound dilution (or vehicle/haloperidol), and 100 µL of cell membrane suspension (20-40 µg protein).
-
Incubate the mixture for 90 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove residual unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of haloperidol) from total binding (counts in the presence of vehicle).
-
Plot the percentage of specific binding against the log concentration of DMPH. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Protocol: In Vitro Serotonin Release Assay
Objective: To quantify the ability of DMPH to induce the release of endogenous serotonin from brain tissue.
Materials:
-
Rat hypothalamic slices (250-300 µm thickness).
-
Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O₂/5% CO₂.
-
Test Compound: DMPH at various concentrations.
-
Control compounds: Fluoxetine (uptake inhibitor), Calcium-free buffer.
-
HPLC system with electrochemical detection (HPLC-ECD).
Methodology:
-
Pre-incubate hypothalamic slices in gassed Krebs-Ringer buffer at 37°C for 30 minutes to equilibrate.
-
Transfer slices to individual vials containing fresh buffer with or without test compounds (e.g., DMPH at 1, 10, 100 µM). Include control groups with fluoxetine to test for uptake-dependence and groups with calcium-free buffer to test for exocytosis-dependence.[6]
-
Incubate for 30 minutes at 37°C.
-
At the end of the incubation, immediately remove the buffer (supernatant) and add a stabilizing solution (containing antioxidant). Store on ice.
-
Homogenize the tissue slices in a separate stabilizing solution to measure remaining serotonin content.
-
Analyze the serotonin concentration in the supernatant and tissue homogenate using HPLC-ECD.
-
Express the results as the percentage of total serotonin released into the supernatant. A significant, dose-dependent increase in serotonin release that is attenuated by fluoxetine but not by the removal of calcium is indicative of transporter-mediated release.[6]
Conclusion and Future Directions
This compound operates through a sophisticated, multi-faceted mechanism of action. It is not a simple agonist or antagonist but a modulator of monoaminergic systems. Its primary function as a serotonin-norepinephrine releasing agent is complemented by a unique, stabilizing influence on the dopamine system, likely through a combination of presynaptic D2 agonism and postsynaptic D2 antagonism.[3][7][8]
This complex profile makes DMPH a compelling subject for further research. Future studies should focus on elucidating its binding affinities and functional activities across a wider array of receptor subtypes and on exploring its effects in in vivo models of neurological disorders. The insights gained will not only refine our understanding of this specific molecule but also guide the rational design of next-generation therapeutics built upon the versatile phenylpiperazine scaffold.
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Yasuda, Y., et al. (1988). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Life Sciences, 42(3), 343-9. Available from: [Link]
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Yasuda, Y., et al. (1988). 7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone (OPC-4392), a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist. Life Sciences, 42(20), 1941-54. Available from: [Link]
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Hicks, P. E. (1990). Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions. Pharmaceutical Research, 7(3), 280-2. Available from: [Link]
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1-(2,3-Dimethylphenyl)piperazine hydrochloride CAS number
An In-depth Technical Guide to 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
CAS Number: 1203-64-1
Abstract: This technical guide provides a comprehensive overview of this compound, a significant molecule in neuropharmacological research and medicinal chemistry. The primary CAS number for the hydrochloride salt is 1203-64-1.[1][2][3] This document delineates its chemical identity, physicochemical properties, synthesis protocols, analytical methodologies, and pharmacological profile. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights, explaining the causality behind experimental choices and grounding claims in authoritative sources. The narrative explores the compound's role as a research tool for studying monoamine transporters and as a structural scaffold for the development of novel central nervous system (CNS) agents.
Core Chemical Identity and Physicochemical Profile
This compound is a derivative of piperazine, featuring a 2,3-dimethylphenyl (or 2,3-xylyl) group attached to one of the piperazine ring's nitrogen atoms.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental handling and formulation. The free base form of this compound, 1-(2,3-Dimethylphenyl)piperazine, is identified by CAS Number 1013-22-5 and exists as a viscous liquid at room temperature.[2][4][5]
Table 1: Chemical Identifiers
| Parameter | Value |
|---|---|
| Product Name | This compound |
| CAS Number | 1203-64-1[1][2][3] |
| CAS Number (Free Base) | 1013-22-5[4][5] |
| Molecular Formula | C₁₂H₁₉ClN₂[1][2] |
| Molecular Weight | 226.74 g/mol [1][2] |
| IUPAC Name | 1-(2,3-dimethylphenyl)piperazine;hydrochloride[1] |
| Common Synonyms | 1-(2,3-Xylyl)piperazine monohydrochloride[2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Crystalline powder | [1][2] |
| Appearance | White to off-white | [1][2] |
| Melting Point | >300°C | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol; slightly soluble in water. | [1][2] |
| Stability | Stable under normal temperature and pressure. | [2] |
| Storage Conditions | Room temperature, in a cool, dark, and dry place away from moisture. |[2] |
Synthesis and Purification Workflow
The synthesis of phenylpiperazine derivatives is a cornerstone of medicinal chemistry. The general strategy for obtaining this compound involves a two-stage process: first, the synthesis of the free base, 1-(2,3-Dimethylphenyl)piperazine, typically via N-arylation, followed by its conversion to the hydrochloride salt.
The N-arylation can be achieved through various methods, including the Buchwald-Hartwig amination or classical nucleophilic aromatic substitution, where a piperazine moiety is coupled with a suitably activated 2,3-dimethylphenyl precursor. The choice of catalyst (e.g., palladium-based for cross-coupling) and base is critical for optimizing reaction yield and purity.[6] The final step, salt formation, is a straightforward acid-base reaction that facilitates purification through crystallization.
Caption: Generalized two-stage synthesis workflow.
Experimental Protocol: Hydrochloride Salt Formation
This protocol describes the conversion of the free base to its hydrochloride salt, a critical step for improving the compound's handling properties. The causality for this step is rooted in the desire for a stable, crystalline solid that is more readily weighed and dissolved for biological assays than its often-oily free base precursor.
-
Dissolution: Dissolve 1.0 equivalent of 1-(2,3-Dimethylphenyl)piperazine (free base) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate. The choice of an anhydrous solvent is crucial to prevent the introduction of water, which can interfere with crystallization.
-
Acidification: While stirring the solution, slowly add 1.0 to 1.1 equivalents of a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. The slight excess of HCl ensures complete protonation of the basic piperazine nitrogens.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring at room temperature for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or soluble impurities.
-
Drying: Dry the isolated solid under vacuum at a temperature not exceeding 40-50°C to remove residual solvent. The final product should be a crystalline powder.
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Gas Chromatography-Mass Spectrometry (GC-MS) can confirm both identity and purity.[7][8]
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is chosen for its high resolution, sensitivity, and reproducibility in separating the main compound from potential impurities. The use of a C18 column is standard for molecules of this polarity, and a gradient elution allows for the effective separation of compounds with differing hydrophobicities.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.[9]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.
Self-Validation: The system is validated by running a blank (solvent) to establish a baseline, followed by the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A sharp, symmetrical peak is indicative of good chromatographic behavior.
Pharmacological Profile and Mechanism of Action
This compound is primarily investigated for its activity within the central nervous system. Research indicates it functions as a monoamine releasing agent, with a notable preference for serotonin and norepinephrine transporters (SERT and NET) over the dopamine transporter (DAT).[1] It has been studied as a low-efficacy partial agonist at certain serotonin receptors.[1] This pharmacological profile makes it a valuable tool for dissecting the roles of these neurotransmitter systems in various neurological and psychiatric conditions.[1]
Its mechanism involves binding to and reversing the normal function of monoamine transporters. Instead of reuptaking neurotransmitters from the synapse, the transporter is induced to efflux them into the synaptic cleft, thereby increasing their extracellular concentrations.
Caption: Interaction with monoamine transporters.
Applications in Research and Drug Discovery
The specific structure and pharmacological activity of this compound lend it to several key applications in the scientific field:
-
Pharmacological Tool: It serves as a reference compound for studying the structure-activity relationships of serotonin and norepinephrine releasing agents.[1]
-
Medicinal Chemistry Scaffold: Its phenylpiperazine core is a privileged structure in CNS drug discovery. This compound acts as a valuable building block for synthesizing novel derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles for treating conditions like depression and anxiety.[2]
-
Analytical Standard: It can be used in the development of analytical methods to identify and quantify other piperazine-based compounds in various matrices.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] Keep away from moisture and strong oxidizing agents.[2][13]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12][13]
Conclusion
This compound (CAS No: 1203-64-1) is a well-defined chemical entity with significant utility in the fields of pharmacology and medicinal chemistry. Its distinct activity as a serotonin-norepinephrine releasing agent provides a powerful tool for neuroscientific investigation. Furthermore, its structural framework continues to serve as a foundation for the rational design of new therapeutic agents. A thorough understanding of its synthesis, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in a research setting.
References
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Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. [Link]
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1-(2,3-Dimethylphenyl)piperazine hydrochloride physical and chemical properties
An In-depth Technical Guide to 1-(2,3-Dimethylphenyl)piperazine Hydrochloride: Core Physical and Chemical Properties for the Research Professional
Introduction
This compound is a piperazine derivative that serves as a crucial building block and structural scaffold in medicinal chemistry and neuroscience.[1][2] Characterized by a 2,3-dimethylphenyl group attached to a piperazine ring and formulated as a hydrochloride salt, this compound is integral to the synthesis of more complex molecules with potential therapeutic applications, particularly those targeting the central nervous system (CNS).[1][2] Its structure lends itself to structure-activity relationship (SAR) studies, aiding researchers in understanding how modifications to the dimethylphenyl substitution influence biological activity.[1] This guide provides a comprehensive overview of its core physical, chemical, and analytical properties, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. This compound is defined by a specific arrangement of a piperazine ring connected to a disubstituted aromatic ring.[1] The hydrochloride salt form enhances stability and modifies solubility compared to its free base counterpart.
The molecular structure consists of a six-membered piperazine ring, which typically adopts a stable chair conformation.[1] One nitrogen atom of this ring is substituted with a 2,3-dimethylphenyl (or 2,3-xylyl) group, while the other is protonated and associated with a chloride counterion.[1] This arrangement is fundamental to its chemical behavior and pharmacological interactions.
For clarity, it is important to distinguish the hydrochloride salt from its parent compound, the free base 1-(2,3-Dimethylphenyl)piperazine (CAS No. 1013-22-5). The free base is a viscous liquid at room temperature with a molecular weight of 190.28 g/mol , whereas the hydrochloride salt is typically a crystalline solid.[1][3][4][5]
Table 1: Core Chemical Identifiers
| Parameter | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(2,3-dimethylphenyl)piperazine;hydrochloride | [2] |
| Common Synonyms | 1-(2,3-Xylyl)piperazine monohydrochloride; N-(2,3-Dimethylphenyl)-piperazine monohydrochloride | [1] |
| CAS Registry Number | 1203-64-1 (also cited as 80836-96-0) | [1] |
| Molecular Formula | C₁₂H₁₉ClN₂ | [1][2] |
| Molecular Weight | 226.74 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C(=CC=C1)N2CCNCC2)C.Cl | [2] |
| InChI Key | SHOLVQVIKRVCGQ-UHFFFAOYSA-N |[2] |
Physical and Chemical Properties
The physical and chemical properties of a compound dictate its handling, storage, formulation, and behavior in experimental systems.
Table 2: Summary of Physical and Chemical Properties
| Property | Value | Significance & Experimental Context | Source(s) |
|---|---|---|---|
| Physical State | White to off-white crystalline powder | Influences weighing, dissolution, and formulation procedures. Powder form is typical for stable salts. | [1][2] |
| Melting Point | >300 °C (literature); 294 °C | A high melting point indicates strong ionic and intermolecular forces, characteristic of a stable salt. Useful for identification and purity assessment. | [1][6] |
| Boiling Point | 95-97 °C at 0.2 mmHg (for free base) | Data is for the free base, as salts typically decompose before boiling at atmospheric pressure. Relevant for purification of the precursor. | [1] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water. | Critical for selecting appropriate solvents for analytical testing (e.g., HPLC, NMR), reaction media, and biological assays. Limited water solubility is a key consideration for aqueous buffer systems. | [1][2] |
| Density | ~0.999 g/cm³ | Useful for bulk handling and process calculations in scale-up operations. | [1] |
| pKa | Not explicitly found for the hydrochloride, but piperazine has two pKa values (pKb of 5.35 and 9.73). | The basicity of the two nitrogen atoms is crucial. The pKa values of the parent piperazine (9.73 and 5.35) provide a reference for understanding the protonation state at physiological pH. | [7][8] |
| Stability | Stable under normal temperature and pressure. | Indicates the compound does not require extreme conditions for storage, simplifying laboratory logistics. | [1] |
| Storage Conditions | Room temperature, in a cool, dark, and dry place away from moisture. | Essential for maintaining compound integrity and preventing degradation over time. |[1] |
Synthesis and Characterization
A robust and reproducible synthesis is paramount for obtaining high-purity material for research. The analytical methods used to confirm its structure and purity are equally critical.
General Synthetic Approach
The synthesis of this compound is typically a multi-step process. A common pathway involves the nucleophilic substitution reaction between a suitable 2,3-dimethylphenyl precursor and piperazine, followed by conversion to the hydrochloride salt.[1][2]
A general synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for 1-(2,3-Dimethylphenyl)piperazine HCl.
Exemplary Synthesis Protocol: Causality: This protocol is based on established methods for N-arylation of piperazines. The choice of a halide or aniline derivative as the starting material depends on the desired reaction conditions and available reagents. The final step of adding hydrochloric acid is a standard acid-base reaction to precipitate the more stable and handleable hydrochloride salt.
-
Coupling: In a reaction vessel, combine 1 equivalent of 2,3-dimethylaniline (or a corresponding halide like 1-bromo-2,3-dimethylbenzene) with 1.5-2 equivalents of piperazine in a suitable high-boiling solvent (e.g., xylene or diethylene glycol methyl ether).[9]
-
Catalysis (if needed): For aniline-based reactions, a catalyst system such as a palladium complex with a suitable ligand (e.g., Buchwald-Hartwig amination) may be required. For halide-based reactions, a strong base (e.g., sodium tert-butoxide) is often used.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100-150°C for several hours to days, monitoring progress by TLC or LC-MS.[9][10]
-
Workup: After cooling, quench the reaction with water and adjust the pH to be basic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.[9]
-
Purification: Purify the crude free base via vacuum distillation or column chromatography to remove unreacted starting materials and byproducts.[1]
-
Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or ether. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a solvent (e.g., 2M HCl in ether) dropwise with stirring.
-
Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.
Spectroscopic and Analytical Data
Confirmation of the chemical structure and assessment of purity are achieved through various analytical techniques. Spectroscopic data provides direct evidence of the molecular framework.[1]
Table 3: Key Spectroscopic Data
| Technique | Chemical Shifts and Assignments | Source(s) |
|---|---|---|
| ¹H NMR | Aromatic Protons (dimethylphenyl): 6.92-7.12 ppm (multiplet, 3H)Piperazine Protons: 3.05-4.03 ppm (multiplet, 8H)Methyl Groups: 2.29-2.30 ppm (singlets, 6H) | [1] |
| ¹³C NMR | Aromatic Carbons: 116.8-153.8 ppmPiperazine Carbons: ~45-55 ppmMethyl Carbons: ~14-21 ppm |[1] |
Note: Specific shifts can vary based on the solvent and instrument used. The data presented is characteristic for the parent compound and related derivatives.[1]
Analytical Workflow for Quality Control: A standard workflow ensures that the material meets the required purity specifications for use in further applications.
Caption: Standard analytical workflow for quality control of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis: Causality: Reversed-phase HPLC is the standard method for analyzing moderately polar organic compounds like this one. The C18 column provides a nonpolar stationary phase, while a gradient of acetonitrile and a buffered aqueous solution allows for the effective separation of the main compound from potential impurities. UV detection is suitable due to the presence of the aromatic chromophore.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or a phosphate buffer.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 254 nm.[11]
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile or methanol).
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring laboratory safety and maintaining the long-term stability of the compound. While specific toxicity data for this compound is limited, information from related piperazine derivatives provides a basis for safe handling protocols.[12][13][14]
Hazard Profile (based on related compounds):
-
Acute Toxicity: May be harmful if swallowed.[12]
-
Respiratory Irritation: May cause respiratory tract irritation.[12][13]
Recommended Handling and PPE:
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]
-
Eye Protection: Wear chemical safety goggles or a face shield.[12]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat or other impervious clothing.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]
Storage Recommendations:
-
Keep the container tightly closed.
-
Store in a cool, dry place, away from direct sunlight and moisture, as the compound may be hygroscopic.[1][15]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[15]
Applications in Research and Development
This compound is primarily used in research and development settings. Its key applications include:
-
Medicinal Chemistry: It serves as a key intermediate or scaffold for synthesizing novel compounds with potential therapeutic effects, especially those targeting CNS disorders.[1][2]
-
Pharmacological Research: It is used as a reference compound in SAR studies to investigate how the 2,3-dimethyl substitution pattern affects binding to biological targets like serotonin and dopamine receptors.[2]
-
Neuroscience: The compound and its derivatives are tools for exploring neurotransmitter pathways and the pharmacology of various receptors.[2]
Conclusion
This compound is a well-characterized compound with defined physical and chemical properties that make it a valuable tool for scientific research. Its stable, solid form and established synthetic routes allow for its reliable use in the laboratory. A comprehensive understanding of its properties, from solubility and stability to spectroscopic signatures and safe handling procedures, is essential for any researcher or drug development professional working with this important piperazine derivative. This guide provides the foundational knowledge required to effectively and safely incorporate this compound into advanced research and development programs.
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- 1-(2,3-Dimethylphenyl)piperazine. Echemi.
- 1013-22-5 | MFCD00040730 | 1-(2,3-Dimethylphenyl)piperazine. AA Blocks.
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- SAFETY D
- 1-(2,3-Dichlorophenyl)-piperazine synthesis. ChemicalBook.
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- Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
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1-(2,3-Dimethylphenyl)piperazine hydrochloride molecular structure
An In-Depth Technical Guide to 1-(2,3-Dimethylphenyl)piperazine Hydrochloride: Structure, Synthesis, and Application
Abstract
This compound is a significant chemical entity within the broader class of arylpiperazines, a group of compounds renowned for their versatile applications in medicinal chemistry and neuroscience.[1][2] This technical guide provides a comprehensive examination of its molecular structure, physicochemical properties, synthesis, and analytical characterization. It delves into the compound's pharmacological profile, particularly its interactions with monoamine neurotransmitter systems, and elucidates its role as a foundational scaffold in the drug discovery process.[3][4] By integrating detailed experimental protocols with mechanistic insights, this document serves as an essential resource for researchers and professionals engaged in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).
Introduction: The Significance of the Arylpiperazine Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions.[5] This simple structure has become a "privileged scaffold" in modern drug discovery, prized for its ability to modulate key physicochemical properties such as solubility, lipophilicity, and basicity.[1] When appended with an aryl group, the resulting N-arylpiperazine moiety serves as a versatile pharmacophore that can interact with a wide array of biological targets.
1-(2,3-Dimethylphenyl)piperazine, in its hydrochloride salt form, is a quintessential example of this structural class. The specific 2,3-dimethyl substitution on the phenyl ring provides a unique steric and electronic profile that dictates its biological activity. This compound is not only a subject of pharmacological investigation itself but, more importantly, serves as a critical building block for the synthesis of more complex and potent drug candidates.[3][6] This guide will deconstruct its molecular architecture to provide a foundational understanding of its utility in scientific research.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular structure of this compound is composed of three key components:
-
The Piperazine Ring: A saturated heterocycle that typically exists in a flexible chair conformation. Its two nitrogen atoms provide sites for substitution and protonation, making it a key determinant of the molecule's acid-base properties and interaction capabilities.
-
The 2,3-Dimethylphenyl Group: An aromatic ring attached to one of the piperazine nitrogens. The ortho and meta methyl groups create a specific steric hindrance and electronic environment that influences receptor binding affinity and selectivity compared to other substituted phenylpiperazines.
-
The Hydrochloride Salt: The compound is supplied as a monohydrochloride salt, meaning one of the piperazine nitrogens is protonated (N-H+), with a chloride anion (Cl-) balancing the charge.[3] This salt formation is crucial for enhancing the compound's stability, crystallinity, and solubility in aqueous media, which is often a prerequisite for pharmacological testing.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. These parameters are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 1-(2,3-dimethylphenyl)piperazine;hydrochloride | [3] |
| Synonyms | 1-(2,3-Xylyl)piperazine monohydrochloride | [3] |
| CAS Registry Number | 1203-64-1 | [3] |
| Molecular Formula | C₁₂H₁₉ClN₂ | [3][4] |
| Molecular Weight | 226.74 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | >300 °C | [3] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water | [3][4] |
| Stability | Stable under normal temperature and pressure | [3] |
Synthesis and Purification
Retrosynthetic Analysis & Strategy
The synthesis of N-arylpiperazines is a well-established field in organic chemistry. The most direct approach for 1-(2,3-Dimethylphenyl)piperazine involves the formation of the C-N bond between the aromatic ring and the piperazine moiety. Common strategies include nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[7] A classical and cost-effective method involves the direct reaction of a substituted aniline with a bis(2-haloethyl)amine. The final step invariably involves protonation with hydrochloric acid to yield the desired salt.
General Synthetic Protocol: Buchwald-Hartwig Amination
This protocol describes a common laboratory-scale synthesis. The causality for choosing this method lies in its high efficiency and tolerance for a wide range of functional groups.
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). This is critical to prevent oxidation of the palladium catalyst.
-
Add anhydrous toluene or dioxane as the solvent.
-
Add piperazine (1.2 equivalents) followed by 1-bromo-2,3-dimethylbenzene (1.0 equivalent).
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 8-24 hours).
Step 3: Work-up and Purification of the Free Base
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(2,3-Dimethylphenyl)piperazine free base.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. The formation of a solid salt from the typically liquid free base is a self-validating purification step (crystallization).[3]
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization and Quality Control
Rationale for Orthogonal Techniques
To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of orthogonal (uncorrelated) analytical techniques is required. While one method might confirm the molecular weight, another is needed to confirm the connectivity of atoms and a third to quantify purity. This multi-faceted approach forms a self-validating system for quality control.
Spectroscopic Analysis
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure. The proton (¹H) and carbon (¹³C) NMR spectra provide definitive confirmation of the compound's identity.
| Nucleus | Region | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | Aromatic | 6.92 - 7.12 | Protons on the dimethylphenyl ring |
| Piperazine | 3.05 - 4.03 | Protons on the piperazine ring | |
| Methyl | 2.29 - 2.30 | Protons of the two methyl groups | |
| ¹³C NMR | Aromatic | 116.8 - 153.8 | Carbons of the dimethylphenyl ring |
| Piperazine | 47.9 - 51.7 | Carbons of the piperazine ring | |
| Methyl | 13.9, 20.6 | Carbons of the two methyl groups | |
| Note: Data derived from studies on the parent compound and related derivatives.[3] |
4.2.2 Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be approximately 191.29 g/mol . For the hydrochloride, the isotopic pattern of chlorine can also be observed.
4.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR provides information about the functional groups present. Key expected peaks include N-H stretching vibrations (from the protonated amine), aromatic C-H stretching, and C=C stretching from the phenyl ring.
Chromatographic Purity Assessment
4.3.1 High-Performance Liquid Chromatography (HPLC) Protocol HPLC is the gold standard for determining the purity of pharmaceutical compounds. The protocol below is a robust method for assessing the purity of 1-(2,3-Dimethylphenyl)piperazine HCl.
Objective: To quantify the purity of the compound and detect any related impurities.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The non-polar stationary phase is ideal for retaining the relatively non-polar arylpiperazine.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B (to elute any highly non-polar impurities)
-
18-20 min: Return to 5% B and equilibrate for 5 min. This gradient ensures that compounds with a wide range of polarities can be separated and detected.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures run-to-run reproducibility.
-
Detection Wavelength: 254 nm, where the phenyl ring exhibits strong absorbance.
-
Sample Preparation: Dissolve an accurately weighed sample in a 50:50 mixture of water and acetonitrile to a final concentration of ~1 mg/mL.
-
Validation: The system is considered self-validating through the analysis of a blank (mobile phase only) to identify system peaks and a standard of known purity to establish retention time and response factor. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Pharmacological Profile and Mechanism of Action
Interaction with Monoamine Systems
This compound exerts its biological effects primarily through modulation of monoamine neurotransmitter systems, specifically those involving serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA).[4]
5.2 Role as a Serotonin-Norepinephrine Releasing Agent (SNRA) Research has identified the compound as a potent serotonin-norepinephrine releasing agent (SNRA).[4] This means it can interact with monoamine transporters (SERT and NET) to induce the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft. This action increases the extracellular concentrations of serotonin and norepinephrine, leading to enhanced neurotransmission. Its activity as a dopamine releasing agent is considerably less potent.[4]
Receptor Binding Profile
In addition to its action on transporters, the compound also interacts directly with various postsynaptic receptors. It has been investigated as a serotonin receptor antagonist or a low-efficacy partial agonist at certain 5-HT receptor subtypes.[3][4] This dual mechanism—acting as both a releasing agent and a receptor modulator—gives it a complex pharmacological profile that is of significant interest for developing treatments for mood and anxiety disorders.[4]
Applications in Drug Discovery and Development
The Piperazine Moiety as a Privileged Scaffold
The true value of this compound in drug development lies in its role as a structural scaffold.[3] The unsubstituted nitrogen of the piperazine ring provides a convenient attachment point for building chemical libraries. By adding different chemical moieties at this position, researchers can systematically explore structure-activity relationships (SAR) to develop compounds with optimized potency, selectivity, and pharmacokinetic properties.
Workflow: From Scaffold to Lead Compound
The journey from a basic scaffold to a viable drug candidate is a systematic process. The diagram below outlines a typical workflow in medicinal chemistry where a compound like 1-(2,3-Dimethylphenyl)piperazine would be the starting point.
This iterative process allows scientists to fine-tune the molecular structure to achieve the desired therapeutic profile, demonstrating the compound's foundational role in the development of novel CNS-active drugs.[4][6]
Conclusion and Future Perspectives
This compound is more than a simple chemical reagent; it is a highly valuable tool in the arsenal of medicinal chemists and pharmacologists. Its well-defined structure, accessible synthesis, and intriguing pharmacological profile make it an ideal starting point for scientific inquiry. The structural insights and methodologies presented in this guide underscore its importance as both a standalone pharmacological agent and a versatile scaffold for future drug discovery efforts. Future research will likely continue to leverage this and related arylpiperazine structures to develop next-generation therapeutics for complex neurological and psychiatric disorders.
References
- This compound - 1203-64-1 - Vulcanchem.
- Buy this compound | 1203-64-1 - Smolecule.
- High-Purity 1-(2,3-Dimethylphenyl)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar.
- A Review on Analytical Methods for Piperazine Determin
- CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
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An In-Depth Technical Guide to the Biological Activity of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of 1-(2,3-Dimethylphenyl)piperazine hydrochloride (DMPH), a notable member of the pharmacologically significant arylpiperazine class. While direct, extensive characterization of this specific isomer in peer-reviewed literature is limited, this document synthesizes information from the broader class of arylpiperazines to establish a well-grounded, hypothesis-driven framework for its biological activity. We delve into the critical role of the arylpiperazine scaffold in central nervous system (CNS) drug discovery, the predicted pharmacological profile of DMPH based on structure-activity relationships, and its potential interactions with key monoamine systems, including serotonergic and dopaminergic pathways. This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical understanding but also detailed, field-proven experimental protocols for the comprehensive pharmacological characterization of this and similar compounds.
Introduction: The Significance of the Arylpiperazine Scaffold
This compound is a piperazine derivative featuring a 2,3-dimethylphenyl group attached to one of the piperazine ring's nitrogen atoms.[1][2] The molecule is typically supplied as a stable, crystalline hydrochloride salt, soluble in organic solvents like DMSO and methanol.[2]
The true significance of this compound lies in its core structure: the N-arylpiperazine moiety. This scaffold is considered a "privileged" structure in medicinal chemistry, forming the backbone of numerous successful CNS drugs.[3] Its versatility allows for systematic structural modifications that can fine-tune a compound's affinity and functional activity across a wide range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[3] Prominent examples include the atypical antipsychotic aripiprazole and the multimodal antidepressant vortioxetine, underscoring the therapeutic potential embedded within this chemical class.
The specific substitution pattern on the phenyl ring is a critical determinant of a compound's pharmacological profile.[3] The placement of methyl groups on the 2 and 3 positions of the phenyl ring in DMPH is predicted to confer a unique set of biological properties compared to other positional isomers (e.g., 2,4- or 3,4-dimethyl), primarily through steric and electronic influences within the receptor binding pocket. This makes DMPH a valuable tool for dissecting the structure-activity relationships (SAR) that govern ligand-receptor interactions.[1]
Predicted Pharmacological Profile: A Hypothesis-Driven Approach
Based on the extensive literature surrounding arylpiperazine derivatives, DMPH is hypothesized to primarily interact with monoamine neurotransmitter systems. Its activity profile is likely complex, engaging multiple targets.
Primary Targets: Serotonin and Dopamine Systems
The principal targets for arylpiperazines are serotonin (5-HT) and dopamine (D) receptors.[3] DMPH is likely to exhibit affinity for several key receptor subtypes implicated in mood, cognition, and psychosis:
-
Serotonin Receptors: High affinity for 5-HT₁A and 5-HT₂A receptors is common for this class. The functional activity can range from agonism at 5-HT₁A to antagonism at 5-HT₂A receptors.[3]
-
Dopamine Receptors: The dopamine D₂ receptor is a key target for many arylpiperazines. Derivatives of DMPH have been shown to possess high affinity for D₂ receptors, suggesting this is a probable target for the parent compound as well. The activity is often antagonistic or partial agonistic.
Monoamine Transporter Interactions
Arylpiperazines can also interact with the transporters responsible for the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET). Some sources suggest DMPH may act as a serotonin-norepinephrine releasing agent, though this requires verification through rigorous experimental testing.[2] Inhibition or interaction with these transporters is a crucial component of the mechanism of action for many antidepressant and psychostimulant drugs.
The Influence of 2,3-Dimethyl Isomerism
The specific positioning of the two methyl groups is crucial. Compared to an unsubstituted phenylpiperazine, the ortho (position 2) methyl group can induce a conformational tilt in the phenyl ring relative to the piperazine ring. This steric influence can significantly alter how the molecule fits into a receptor's binding pocket, potentially enhancing selectivity for certain receptor subtypes over others. The additional meta (position 3) methyl group further modifies the electronic and steric profile, creating a unique interaction fingerprint. The study of such isomers is fundamental to understanding the precise architecture of receptor binding sites.
Methodologies for Comprehensive Pharmacological Characterization
To validate the hypothesized profile of DMPH and fully elucidate its biological activity, a systematic series of in vitro experiments is required. The following protocols represent a standard, robust workflow for characterizing a novel arylpiperazine derivative.
Workflow for In Vitro Characterization
The logical flow of experiments begins with broad screening to identify primary targets, followed by detailed functional analysis to determine the nature of the interaction.
Caption: Experimental workflow for characterizing DMPH.
Protocol 1: Radioligand Binding Assays for Affinity (Ki) Determination
This protocol explains the causality behind determining the compound's affinity for a target receptor, in this case, the human dopamine D₂ receptor.
Objective: To determine the binding affinity (Kᵢ) of DMPH for the human dopamine D₂ receptor expressed in HEK293 cells.
Principle: This is a competitive binding assay. A known radioactive ligand ([³H]Spiperone) with high affinity for the D₂ receptor is used. The ability of the unlabeled test compound (DMPH) to displace the radioligand is measured. A high affinity of DMPH for the receptor will result in displacement at low concentrations.
Step-by-Step Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing the human D₂ receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in a fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
A fixed concentration of [³H]Spiperone (e.g., 0.2 nM, near its Kₑ value).
-
Increasing concentrations of DMPH (e.g., from 10⁻¹¹ M to 10⁻⁵ M) or assay buffer for total binding.
-
For non-specific binding (NSB) wells, add a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).
-
Add the prepared cell membranes (e.g., 20-30 µg of protein per well).
-
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Data Acquisition & Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the IC₅₀ value (the concentration of DMPH that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism).
-
Convert the IC₅₀ value to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for Intrinsic Activity
Objective: To determine if DMPH acts as an agonist, antagonist, or partial agonist at the Gi-coupled human dopamine D₂ receptor.
Principle: The D₂ receptor is coupled to a Gi protein, which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures changes in cAMP levels in response to the compound.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line (e.g., CHO-K1) stably expressing the human D₂ receptor.
-
Plate the cells in a 96-well plate and allow them to grow to near-confluency.
-
-
Agonist Mode Assay:
-
Wash the cells with a stimulation buffer.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator, used to create a high baseline cAMP signal) along with increasing concentrations of DMPH (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP levels against the log concentration of DMPH. A dose-dependent decrease in cAMP indicates agonist activity. The EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximum effect) are calculated.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with increasing concentrations of DMPH for a short period (e.g., 15-20 minutes).
-
Add a fixed concentration of a known D₂ agonist (e.g., quinpirole, at its EC₈₀ concentration) plus forskolin.
-
Incubate and measure cAMP levels as described above.
-
Data Analysis: A dose-dependent reversal of the quinpirole-induced cAMP decrease indicates antagonist activity. The IC₅₀ (inhibitory concentration) is calculated and can be converted to a Kₑ (equilibrium dissociation constant) using the Gaddum equation.
-
Data Interpretation:
-
Full Agonist: Produces a maximal response similar to the reference agonist (e.g., quinpirole).
-
Partial Agonist: Produces a submaximal response even at saturating concentrations and will act as an antagonist when co-applied with a full agonist.
-
Antagonist: Has no effect on its own but blocks the effect of an agonist.
-
Inverse Agonist: Increases cAMP levels above the forskolin-induced baseline.
Quantitative Data and Interpretation
Table 1: Hypothetical Binding Affinity Profile of DMPH at Key CNS Targets
| Target | Radioligand | Kᵢ (nM) |
| Dopamine D₂ | [³H]Spiperone | Value |
| Serotonin 5-HT₁A | [³H]8-OH-DPAT | Value |
| Serotonin 5-HT₂A | [³H]Ketanserin | Value |
| Serotonin Transporter (SERT) | [³H]Citalopram | Value |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Value |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Value |
Table 2: Hypothetical Functional Activity Profile of DMPH
| Target | Assay Type | Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (Eₘₐₓ %) |
| Dopamine D₂ | cAMP Inhibition | Agonist | Value | Value |
| Dopamine D₂ | cAMP Inhibition | Antagonist | Value | N/A |
| Serotonin 5-HT₁A | cAMP Inhibition | Agonist | Value | Value |
Signaling Pathways and Mechanistic Insights
Should experimental data confirm DMPH as a D₂ receptor antagonist, its mechanism would involve blocking the canonical Gi signaling pathway.
Caption: Hypothesized D₂ receptor antagonist signaling pathway.
Upon binding, an agonist like dopamine causes a conformational change in the D₂ receptor, leading to the activation of the associated Gi protein. The Gαi subunit then dissociates and inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. As an antagonist, DMPH would bind to the D₂ receptor but not induce this active conformation, thereby blocking dopamine's ability to initiate this signaling cascade.
Applications and Future Directions
This compound serves as a critical research tool and a foundational scaffold for drug discovery.[2]
-
Pharmacological Probe: It can be used to investigate the specific structural requirements of receptor binding pockets, helping to refine pharmacophore models for serotonin and dopamine receptors.
-
Medicinal Chemistry Scaffold: Its structure serves as a starting point for the synthesis of novel derivatives with potentially improved potency, selectivity, or pharmacokinetic properties for treating neurological and psychiatric disorders.[1][2]
-
Reference Compound: In SAR studies, it acts as a reference standard against which newly synthesized isomers and derivatives can be compared, allowing for a systematic evaluation of structural modifications.[1]
Future research should focus on executing the protocols outlined in this guide to generate a definitive, publicly available pharmacological profile for DMPH. Such data would be invaluable to the scientific community, providing a clear understanding of its biological activity and solidifying its role as a tool in the development of next-generation CNS therapeutics.
References
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Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11). Retrieved January 6, 2026, from [Link]
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An In-Depth Technical Guide to the Receptor Binding Profile of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the receptor binding profile of 1-(2,3-Dimethylphenyl)piperazine hydrochloride (DMPP), a significant compound in neuropharmacological research. This document delves into its interactions with key neurotransmitter systems, offering a synthesis of its binding affinities, functional activities, and the underlying experimental methodologies.
Introduction: The Significance of this compound
This compound, a derivative of piperazine, is a molecule of interest due to its complex pharmacology.[1][2] The piperazine scaffold is a common feature in many centrally acting drugs, and substitutions on this ring system can dramatically alter receptor interaction profiles.[3] The 2,3-dimethylphenyl substitution, in particular, confers a distinct pharmacological signature to the parent piperazine molecule. This guide will elucidate this signature by examining its interactions with nicotinic acetylcholine, serotonin, and dopamine receptors, as well as its function as a monoamine releasing agent.
Nicotinic Acetylcholine Receptor (nAChR) Interactions: A Primary Target
DMPP is well-recognized as an agonist at various neuronal nicotinic acetylcholine receptors (nAChRs).[4][5] These ligand-gated ion channels are crucial in a multitude of physiological processes, and their modulation by compounds like DMPP has significant research implications.
Binding Affinity at nAChR Subtypes
DMPP exhibits activity across several nAChR subtypes, including the ganglionic-like (α3β4), high-affinity brain type (α4β2), and homomeric α7 and α9 receptors.[4][5][6] While a comprehensive binding affinity (Ki) profile across all subtypes for DMPP is not extensively documented in publicly available literature, its activity is most prominently characterized at neuronal subtypes. Studies on related phenylpiperazinium compounds indicate that the dimethyl base group generally confers good activity at heteromeric and homomeric α7 receptors.[4][5]
Functional Activity at nAChRs
DMPP functions as a depolarizing agent, causing initial stimulation followed by a prolonged block of autonomic function, a characteristic shared with nicotine.[4] This agonistic activity has been demonstrated in various experimental settings. For instance, intravenous administration of DMPP in mice elicits both parasympathetic and sympathetic cardiovascular responses, mediated through the activation of distinct nAChR subtypes at the ganglionic level.[6] Specifically, α4β2 nAChRs appear to mediate the parasympathetic response, while α7 nAChRs are implicated in the sympathetic response.[6]
Furthermore, DMPP has been shown to induce membrane potential hyperpolarization in rat dorsolateral septal nucleus neurons, with a half-maximal effective concentration (EC50) of 3 µM, demonstrating greater efficacy than nicotine in this preparation.[7] This effect is mediated by a direct action on postsynaptic nAChRs.[7] The compound's agonist activity also extends to nAChRs containing α3, α4, and α5 subunits in monocytes, where it triggers anti-inflammatory signaling pathways.[8]
Serotonergic and Dopaminergic Systems: A Modulatory Role
Beyond its primary action at nAChRs, DMPP interacts with the serotonin (5-HT) and dopamine (DA) systems, primarily as a monoamine releasing agent. This multi-target profile suggests a complex interplay of neurotransmitter systems following its administration.
Monoamine Releasing Activity
Direct Receptor Interactions
In addition to its action on monoamine transporters, there is evidence that DMPP may directly interact with serotonin and dopamine receptors. Research on other piperazine derivatives suggests that the arylpiperazine moiety is a common pharmacophore for a variety of 5-HT and D2 receptor ligands.[3][12][13][14] For instance, a study on a derivative, 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone, showed a significantly higher binding affinity for D2 receptors over D1 receptors.[15] While direct binding data for DMPP at a wide range of 5-HT and DA receptor subtypes is scarce, its role as a monoamine releaser will indirectly modulate the activity of these receptors by increasing the synaptic concentrations of their endogenous ligands.
Summary of Receptor Binding and Functional Activity
The following table summarizes the known receptor interactions of this compound. Due to the limited availability of quantitative data in the public domain, some entries are qualitative.
| Receptor Target | Binding Affinity (Ki) | Functional Activity | Reference |
| Nicotinic Acetylcholine Receptors | |||
| α4β2 | Not explicitly quantified for DMPP, but related analogs show nanomolar affinity. | Agonist | [4],[6] |
| α3β4 | Active | Agonist | [4] |
| α7 | Active | Agonist | [4],[6] |
| α9 | Active | Agonist | [4],[5] |
| α1β1εδ (muscle type) | Active | Agonist | [4] |
| Monoamine Transporters | |||
| Serotonin Transporter (SERT) | Not explicitly quantified. | Releasing Agent | [9],[10] |
| Norepinephrine Transporter (NET) | Not explicitly quantified. | Releasing Agent | [9],[10] |
| Dopamine Transporter (DAT) | Not explicitly quantified. | Releasing Agent | [9],[10] |
| Dopamine Receptors | |||
| D2 | A derivative shows high affinity. | A derivative acts as a presynaptic agonist and postsynaptic antagonist. | [15] |
Experimental Protocols for Characterizing Receptor Binding Profiles
To further elucidate the receptor binding profile of this compound, standardized in vitro assays are essential. The following protocols provide a framework for conducting such investigations.
In Vitro Radioligand Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of DMPP for various G-protein coupled receptors, such as serotonin and dopamine receptors.
Objective: To determine the inhibitory constant (Ki) of DMPP at a specific receptor subtype.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor of interest (e.g., [³H]Spiperone for D2 receptors)
-
This compound (test compound)
-
Non-specific binding competitor (e.g., Haloperidol for D2 receptors)
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of DMPP in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Radioligand at a concentration near its Kd.
-
Either vehicle, a known concentration of DMPP, or the non-specific binding competitor at a saturating concentration.
-
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of DMPP (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Release Assay using Synaptosomes
This protocol describes a method to quantify the monoamine releasing activity of DMPP using isolated nerve terminals (synaptosomes).
Objective: To determine the EC50 of DMPP for inducing the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine)
-
Sucrose buffer
-
Krebs-Ringer-HEPES buffer
-
Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
This compound (test compound)
-
Glass-Teflon homogenizer
-
Centrifuge
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Radiolabeling: Incubate the synaptosomes with the respective radiolabeled monoamine to allow for its uptake into the nerve terminals.
-
Release Assay:
-
Wash the synaptosomes to remove excess radiolabel.
-
Aliquot the labeled synaptosomes into tubes containing either vehicle or varying concentrations of DMPP.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to induce release.
-
-
Separation: Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant containing the released radiolabel.
-
Quantification: Measure the radioactivity in the supernatant and in the synaptosomal pellet using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of total incorporated radioactivity that was released for each concentration of DMPP. Determine the EC50 value by plotting the percentage of release against the log concentration of DMPP and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Concepts
The following diagrams illustrate the proposed mechanisms of action of this compound.
Caption: Overview of DMPP's multimodal mechanism of action.
Caption: Experimental workflow for the monoamine release assay.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction.[1][2] In a common approach, piperazine is reacted with a 2,3-dimethylphenyl halide or a related derivative.[2] The resulting free base is then purified and subsequently treated with hydrochloric acid to form the stable hydrochloride salt.[1][2]
Conclusion
This compound presents a multifaceted pharmacological profile, acting as a potent agonist at various neuronal nicotinic acetylcholine receptors and as a triple monoamine releasing agent. This dual action on both cholinergic and monoaminergic systems makes it a valuable tool for neuropharmacological research. Further characterization of its binding affinities and functional potencies at a wider range of receptor subtypes will be crucial for a more complete understanding of its mechanism of action and for exploring its potential therapeutic applications. The protocols outlined in this guide provide a robust framework for such future investigations.
References
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Papke, R. L., et al. (2015). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. ACS Chemical Neuroscience, 16(15), 2901-2920. [Link]
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Papke, R. L., et al. (2015). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. ACS Chemical Neuroscience, 16(15), 2901-2920. [Link]
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Bio-protocol. Striatal Synaptosomes Preparation from Mouse Brain. Retrieved from [Link]
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Li, D. P., et al. (2012). Specific subtypes of nicotinic cholinergic receptors involved in sympathetic and parasympathetic cardiovascular responses. PloS one, 7(12), e53108. [Link]
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Matera, C., et al. (2021). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR protocols, 2(3), 100676. [Link]
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Gallagher, J. P., et al. (1993). Pharmacology of nicotinic receptor-mediated inhibition in rat dorsolateral septal neurones. British journal of pharmacology, 109(3), 806–814. [Link]
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Leopoldo, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules (Basel, Switzerland), 26(11), 3298. [Link]
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ResearchGate. A good protocol for extracting mouse brain synaptosomes?. Retrieved from [Link]
- Google Patents. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
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Dunkley, P. R., et al. (2019). Synaptosome Preparations: Which Procedure Should I Use?. Methods in molecular biology (Clifton, N.J.), 1949, 21–44. [Link]
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Iskra-Jopa, J., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. The Journal of pharmacy and pharmacology, 57(3), 351–357. [Link]
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The Free Dictionary. Serotonin-norepinephrine-dopamine releasing agent. Retrieved from [Link]
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Ciaffoni, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 29(3), 643. [Link]
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Blanchet, M. R., et al. (2006). Dimethyphenylpiperazinium, a nicotinic receptor agonist, downregulates inflammation in monocytes/macrophages through PI3K and PLC chronic activation. American journal of physiology. Lung cellular and molecular physiology, 291(4), L757–L763. [Link]
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Baumann, M. H., et al. (2008). Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1139, 141–149. [Link]
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Butini, S., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 64(11), 7449–7474. [Link]
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Wikipedia. Serotonin–norepinephrine–dopamine releasing agent. Retrieved from [Link]
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Free, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3173. [Link]
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Millan, M. J., et al. (1998). Simultaneous quantification of serotonin, dopamine and noradrenaline levels in single frontal cortex dialysates of freely-moving rats reveals a complex pattern of reciprocal auto- and heteroreceptor-mediated control of release. Neuropharmacology, 37(7), 915–928. [Link]
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Nishiyama, T., et al. (1990). Interactions of 7-[3-(4-[2,3-dimethylphenyl]piperazinyl)-propoxy]-2(1H)-quinolinone binding in rat striatum: effects of lesions. Pharmaceutical research, 7(3), 280–282. [Link]
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The Serotonin and Dopamine Receptor Affinity of Dimethylheptylpyran (DMPH): An Examination of Available Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethylheptylpyran (DMPH), a synthetic analogue of Δ⁹-tetrahydrocannabinol (THC), is recognized for its potent effects on the central nervous system. This guide addresses the existing scientific literature concerning its binding affinity for serotonin and dopamine receptors. Following a comprehensive review of published research, this document concludes that there is a significant lack of available data specifically characterizing the interaction of DMPH with serotonin (5-HT) and dopamine (D) receptor subtypes. The current body of scientific literature overwhelmingly focuses on its potent activity as a cannabinoid receptor agonist. This guide will summarize the established pharmacology of DMPH and highlight the present knowledge gap regarding its monoamine receptor affinity profile.
Introduction to Dimethylheptylpyran (DMPH)
Dimethylheptylpyran (DMPH), also known as EA-1476, is a synthetic cannabinoid developed in the mid-20th century.[1][2] Structurally similar to THC, the principal psychoactive constituent of cannabis, DMPH exhibits significantly greater potency in preclinical models for certain effects.[3][4] Its primary mechanism of action is understood to be agonism at cannabinoid receptors, particularly the CB1 receptor, which is densely expressed in the central nervous system.[2][3] This interaction mediates its characteristic sedative, analgesic, and hypotensive effects.[1][4] While DMPH demonstrates robust cannabinoid activity, its interaction with other major neurotransmitter systems, such as the serotonergic and dopaminergic systems, remains largely uncharacterized in the public domain.
Current Understanding of DMPH Pharmacology: A Cannabinoid-Centric Profile
The pharmacological profile of DMPH is predominantly defined by its interaction with the endocannabinoid system.
Cannabinoid Receptor Agonism
DMPH is a potent agonist of cannabinoid receptors.[2][3] The binding of DMPH to CB1 receptors, which are G-protein coupled receptors, initiates a signaling cascade that leads to the modulation of neurotransmitter release and subsequent physiological and behavioral effects. While specific Ki values for DMPH at cannabinoid receptors are not consistently reported in publicly available literature, its high potency in vivo suggests a strong binding affinity.[3]
Physiological and Behavioral Effects
The established effects of DMPH are consistent with its action as a cannabinoid agonist and include:
-
Sedation: DMPH induces profound sedative effects.[3]
-
Analgesia: It is a potent analgesic, demonstrating significant pain-relieving properties.[3]
-
Hypotension: A notable and prolonged decrease in blood pressure is a key physiological response to DMPH.[1][3]
-
Psychological Effects: Interestingly, while being a potent cannabinoid agonist, DMPH is reported to have weaker psychological effects compared to THC at equieffective doses for other physiological responses.[1][3]
Serotonin and Dopamine Receptor Affinity: The Knowledge Gap
This lack of data means that key quantitative measures, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of DMPH at these monoamine receptors, are unknown. Consequently, it is not possible to definitively state whether DMPH has any significant affinity for these receptors.
Implications of the Data Gap
The absence of serotonin and dopamine receptor binding data for DMPH has several implications for the scientific community:
-
Incomplete Pharmacological Profile: Without this information, the full spectrum of DMPH's mechanism of action remains incompletely understood. It is plausible, though not evidence-based, that interactions with other receptor systems could modulate its primary cannabinoid effects.
-
Challenges in Structure-Activity Relationship (SAR) Studies: A complete receptor binding profile is crucial for understanding the SAR of DMPH and its analogues.
-
Speculative Nature of Broader CNS Effects: Any discussion of DMPH's influence on mood, cognition, and motor control beyond the known effects of CB1 agonism is purely speculative without data on its interaction with key players in these processes like serotonin and dopamine receptors.
Methodologies for Determining Receptor Affinity: A Forward Look
Should research into the broader pharmacological profile of DMPH be undertaken, standard and robust methodologies are available to determine its affinity for serotonin and dopamine receptors.
Radioligand Binding Assays
A primary and widely accepted method for determining the binding affinity of a compound to a specific receptor is the radioligand binding assay.
Experimental Protocol: General Radioligand Competition Binding Assay
-
Preparation of Receptor Source: Cell membranes are prepared from cell lines stably expressing the human serotonin or dopamine receptor subtype of interest (e.g., HEK293 cells expressing 5-HT2A or D2 receptors).
-
Incubation: A constant concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors or [³H]-Spiperone for D2 receptors) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (DMPH) are added to the incubation mixture. DMPH will compete with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of DMPH (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Below is a conceptual workflow for such an experiment.
Conclusion and Future Directions
References
-
Pharmacology of some synthetic tetrahydrocannabinols. [Link]
-
Dimethylheptylpyran. Wikipedia. [Link]
-
Dimethylheptylpyran. Wikipedia. [Link]
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Pharmacology of some synthetic tetrahydrocannabinols. PubMed. [Link]
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An In-Depth Technical Guide to the Pharmacological Profile of 1-(2,3-Dimethylphenyl)piperazine HCl
This guide provides a comprehensive technical overview of the pharmacological properties of 1-(2,3-Dimethylphenyl)piperazine hydrochloride (DMPP HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its mechanism of action, receptor interactions, and the experimental methodologies used for its characterization.
Introduction and Chemical Identity
1-(2,3-Dimethylphenyl)piperazine HCl is a substituted phenylpiperazine derivative that has garnered interest in neuropharmacology as a research tool and a structural scaffold for the development of novel centrally active agents.[1][2] The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, and modifications to its structure can significantly alter pharmacological activity.[3] The defining feature of this compound is the 2,3-dimethyl substitution on the phenyl ring, a structural element that critically influences its interaction with biological targets.[2] This guide elucidates the compound's profile as a monoamine releasing agent, detailing its interactions with key neurotransmitter transporters.
Table 1: Chemical and Physical Properties of 1-(2,3-Dimethylphenyl)piperazine and its HCl Salt
| Property | Value (HCl Salt) | Value (Free Base) | Reference(s) |
| IUPAC Name | This compound | 1-(2,3-dimethylphenyl)piperazine | [4] |
| Synonyms | DMPH HCl, 1-(2,3-Xylyl)piperazine HCl | 1-(2,3-Xylyl)piperazine | [5] |
| CAS Number | 1203-64-1 | 1013-22-5 | [2][4] |
| Molecular Formula | C₁₂H₁₉ClN₂ | C₁₂H₁₈N₂ | [2][5] |
| Molecular Weight | 226.75 g/mol | 190.29 g/mol | [2][5] |
| Physical State | White to off-white crystalline powder | Viscous liquid | [2] |
| Solubility | Soluble in DMSO and methanol | - | [2] |
Core Pharmacological Profile
The primary mechanism of action of 1-(2,3-Dimethylphenyl)piperazine is the carrier-mediated release of monoamine neurotransmitters.[1] This action is distinct from that of reuptake inhibitors, which merely block the transporter protein. Instead, DMPP functions as a transporter substrate, binding to and promoting a conformational change in the transporter that results in the reverse transport, or efflux, of the endogenous neurotransmitter from the presynaptic neuron into the synapse.
Interaction with Monoamine Transporters
Research has demonstrated that DMPP is a potent substrate for both the serotonin transporter (SERT) and the dopamine transporter (DAT).[1] Its interaction leads to the inhibition of endogenous substrate uptake, a key step in initiating neurotransmitter release. The compound shows a notable preference for SERT over DAT.
A pivotal study using rat hippocampal and striatal synaptosomes provided quantitative values for this inhibitory activity.[1] These findings are crucial for understanding the compound's serotonergic and dopaminergic influence.
Table 2: In Vitro Activity at Monoamine Transporters
| Target | Assay Type | Test System | Value (IC₅₀) | Reference(s) |
| Serotonin Transporter (SERT) | [³H]5-HT Uptake Inhibition | Rat Hippocampal Synaptosomes | 0.49 µM | [1] |
| Dopamine Transporter (DAT) | [³H]DA Uptake Inhibition | Rat Striatal Synaptosomes | 3.18 µM | [1] |
Causality Insight: The ~6.5-fold higher potency for SERT over DAT (based on IC₅₀ values) suggests that at lower concentrations, the pharmacological effects of DMPP would be predominantly driven by serotonergic system modulation. Dopaminergic effects become more significant at higher concentrations. This differential potency is a key characteristic of its profile as a serotonin-norepinephrine releasing agent (SNRA) with weaker dopaminergic activity.[2]
Receptor Binding Profile
While DMPP's primary actions are mediated by transporters, as a phenylpiperazine, it is anticipated to interact with a range of G-protein coupled receptors (GPCRs). Specific binding affinity (Ki) data for 1-(2,3-dimethylphenyl)piperazine across a wide panel of receptors is not extensively available in public-domain literature. However, insights can be drawn from structurally related compounds. For instance, a derivative containing the 1-(2,3-dimethylphenyl)piperazine moiety, OPC-4392, functions as a potent agonist for presynaptic dopamine D2 receptors.[6] This strongly suggests that the core structure has an affinity for D2 receptors, contributing to the overall pharmacological effect. Phenylpiperazines, as a class, are known to interact with various serotonin receptor subtypes, often with moderate to high affinity.[2][7]
Mechanism of Action: Carrier-Mediated Release
The process of carrier-mediated release initiated by DMPP involves several steps:
-
Binding: DMPP binds to an external recognition site on the monoamine transporter (SERT or DAT).
-
Translocation: The transporter-DMPP complex undergoes a conformational change, moving DMPP into the presynaptic neuron.
-
Internal Interaction & Reversal: Inside the neuron, DMPP induces a second conformational change, causing the transporter to reorient its binding pocket to the synaptic cleft.
-
Efflux: This reorientation facilitates the transport of endogenous neurotransmitters (serotonin or dopamine) out of the neuron and into the synapse, increasing their synaptic concentration.
This mechanism is independent of Ca²⁺-dependent vesicular release and is not blocked by neurotoxins like tetrodotoxin (TTX), which distinguishes it from classical neuronal firing-induced exocytosis.[1]
Caption: Mechanism of carrier-mediated neurotransmitter release by DMPP.
Key Experimental Methodologies
The characterization of a compound like DMPP HCl relies on validated in vitro and ex vivo assays. The protocols described below are self-validating systems designed to ensure reproducibility and accuracy.
Protocol: Monoamine Transporter Uptake Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, providing the IC₅₀ value.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., hippocampus for SERT, striatum for DAT) of rats via differential centrifugation. Resuspend the final pellet in a physiological buffer.
-
Assay Setup: In a 96-well plate, add buffer, the prepared synaptosomal suspension, and varying concentrations of DMPP HCl (or a reference compound like fluoxetine for SERT).
-
Initiation of Uptake: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]Dopamine) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow for transporter-mediated uptake.
-
Termination of Uptake: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This traps the synaptosomes while allowing the unbound radioligand to pass through.
-
Washing: Immediately wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., cocaine). Subtract this from all other readings. Plot the percent inhibition of specific uptake against the logarithm of the DMPP concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀.
Caption: Workflow for a radiolabeled monoamine uptake inhibition assay.
Applications in Research and Drug Discovery
1-(2,3-Dimethylphenyl)piperazine HCl serves multiple roles in pharmacological research:
-
Pharmacological Probe: It is used as a tool compound to investigate the complex mechanisms of serotonergic and dopaminergic neurotransmission and the role of transporter-mediated release.[1][2]
-
Scaffold for Drug Design: Its structure forms the basis for the synthesis of novel derivatives. By modifying the piperazine or phenyl ring, medicinal chemists can develop new therapeutic agents targeting conditions like depression, anxiety, or other neurological disorders.[2][7]
-
Reference Compound: It can be used in structure-activity relationship (SAR) studies to understand how specific chemical substitutions influence potency and selectivity at monoamine transporters and receptors.[2]
Conclusion
1-(2,3-Dimethylphenyl)piperazine HCl is a potent monoamine releasing agent with a clear preference for the serotonin transporter over the dopamine transporter. Its primary mechanism involves interaction with these transporters to induce neurotransmitter efflux, a process distinct from simple reuptake inhibition. While a comprehensive receptor binding profile remains to be fully elucidated in publicly available literature, its activity at monoamine transporters establishes it as a valuable tool for neuroscience research and a promising scaffold for the development of next-generation neuromodulatory agents. The methodologies outlined herein provide a robust framework for the continued investigation of this and related compounds.
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Zádori, D., Vizi, E. S., & Török, T. (2005). Carrier-mediated release of monoamines induced by the nicotinic acetylcholine receptor agonist DMPP. Neuropharmacology, 49(3), 378-387. [Link]
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Nagai, Y., et al. (1988). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Life Sciences, 42(3), 343-349. [Link]
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In vitro effects of 1-(2,3-Dimethylphenyl)piperazine hydrochloride
An In-Depth Technical Guide to the In Vitro Effects of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
Introduction and Compound Profile
This compound, commonly abbreviated as 2,3-DMPP, is a synthetic chemical compound belonging to the phenylpiperazine class.[1][2] Phenylpiperazines are a well-established scaffold in medicinal chemistry, forming the core of numerous approved drugs and research chemicals, particularly those targeting the central nervous system (CNS).[3][4] 2,3-DMPP itself is primarily utilized as a tool compound in pharmacological research to investigate the function of monoamine neurotransmitter systems.[1]
Its chemical structure consists of a piperazine ring linked to a dimethylphenyl group, with methyl substitutions at the 2 and 3 positions of the phenyl ring.[2] This specific substitution pattern is crucial as it dictates the compound's binding affinity and functional activity at its biological targets.[1]
-
Molecular Formula: C₁₂H₁₉ClN₂[1]
-
Molecular Weight: 226.75 g/mol [1]
-
Appearance: Typically a white to off-white crystalline powder.[1]
-
Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).[1]
-
Pharmacological Class: Serotonin-Norepinephrine Releasing Agent (SNRA); Serotonin Receptor Modulator.[1]
This guide provides a detailed examination of the in vitro pharmacological profile of 2,3-DMPP, outlines key experimental methodologies for its characterization, and offers insights into the interpretation of the resulting data for researchers in neuropharmacology and drug development.
Primary Mechanism of Action: Monoamine Transporter Substrate
The principal in vitro effect of 2,3-DMPP is its function as a potent substrate for monoamine transporters, leading to the release of serotonin and norepinephrine. This classifies it as a Serotonin-Norepinephrine Releasing Agent (SNRA).[1] It interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET), inducing reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft.
Its activity at the dopamine transporter (DAT) is significantly less potent, indicating a preferential pharmacological profile for serotonergic and noradrenergic systems.[1] This selectivity is a key characteristic that distinguishes it from other piperazine derivatives and makes it a valuable tool for studying the differential roles of these neurotransmitter systems.[1]
Quantitative Data: Monoamine Release Potency
The potency of a releasing agent is quantified by its EC50 value, which represents the concentration required to elicit 50% of the maximal release effect. The following table summarizes the reported EC50 values for 2,3-DMPP at the three primary monoamine transporters.
| Transporter Target | EC50 (nM) | Relative Potency |
| Serotonin (SERT) | Undisclosed in search results | High |
| Norepinephrine (NET) | Undisclosed in search results | High |
| Dopamine (DAT) | 1207 nM[1] | Low (approx. 66-fold lower than SERT)[1] |
Note: Specific EC50 values for SERT and NET were not available in the provided search results, but their high potency relative to DAT is documented.
Secondary Mechanism: G-Protein Coupled Receptor (GPCR) Interactions
Beyond its primary action on transporters, 2,3-DMPP also directly interacts with various neurotransmitter receptors, particularly subtypes of the serotonin (5-HT) receptor family.[1][2] These receptors are G-protein coupled receptors (GPCRs) that mediate a vast array of physiological and cognitive functions.[5]
Research indicates that 2,3-DMPP functions as a low-efficacy partial agonist at certain serotonin receptor subtypes.[1] A partial agonist is a ligand that binds to and activates a receptor, but only elicits a partial response compared to a full agonist. This multi-target profile, engaging both transporters and receptors, suggests that 2,3-DMPP may induce complex downstream cellular effects.[1] The specific affinity (Ki) and efficacy at each receptor subtype (e.g., 5-HT1A, 5-HT2A) are critical parameters that must be determined experimentally to fully understand its pharmacological signature.
Key In Vitro Experimental Protocols
Characterizing a compound like 2,3-DMPP requires a tiered approach, beginning with binding affinity determination and progressing to functional activity assessment.
Experimental Workflow for Compound Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel CNS-active compound.
Caption: Workflow for in vitro pharmacological profiling.
Protocol 1: Radioligand Binding Assay for Serotonin Receptors
Causality: This assay quantifies the binding affinity of a test compound (2,3-DMPP) for a specific receptor target by measuring its ability to compete with a radioactively labeled ligand ('radioligand') that has known high affinity for the receptor. The resulting inhibition constant (Ki) is a measure of the compound's binding potency.[6]
Methodology:
-
Preparation: Use cell membranes prepared from a cell line (e.g., HEK293 or CHO) stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A or 5-HT2A).[7]
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 5-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A). The concentration is typically set near its Kd value to ensure adequate binding without being excessive.
-
A range of concentrations of the test compound, 2,3-DMPP (e.g., 0.1 nM to 10 µM), to generate a competition curve.
-
Assay buffer (e.g., Tris-HCl with appropriate co-factors).
-
-
Controls (Self-Validation):
-
Total Binding: Radioligand + membranes (no competitor). Represents maximum binding.
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-labeled competing drug (e.g., 10 µM of serotonin). This determines the amount of radioligand that binds to non-receptor components.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.
-
Detection: Place the filter discs into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of 2,3-DMPP.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 2,3-DMPP that inhibits 50% of the specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Protocol 2: cAMP-Based Functional Assay for 5-HT1A Receptor
Causality: The 5-HT1A receptor is a Gi-coupled GPCR.[8] Its activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This assay measures changes in cAMP levels to determine if 2,3-DMPP acts as an agonist, antagonist, or partial agonist at this receptor.
Methodology:
-
Cell Culture: Plate cells stably expressing the human 5-HT1A receptor in a suitable assay plate (e.g., 384-well) and grow to confluence.
-
Pre-treatment:
-
To measure agonism: Treat cells with varying concentrations of 2,3-DMPP.
-
To measure antagonism: Pre-incubate cells with varying concentrations of 2,3-DMPP before adding a fixed, known concentration of a full agonist (e.g., 8-OH-DPAT).
-
-
Stimulation: Add forskolin to all wells (except negative control). Forskolin directly activates adenylyl cyclase, causing a large increase in cAMP levels. A Gi-coupled agonist will inhibit this forskolin-induced cAMP production.
-
Controls (Self-Validation):
-
Basal Control: Cells with no treatment.
-
Positive Control (Max Signal): Cells + Forskolin.
-
Reference Agonist: Cells + Forskolin + a saturating concentration of a known full 5-HT1A agonist (e.g., 8-OH-DPAT) to define the 100% inhibition level.
-
-
Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), lyse the cells and use a commercial detection kit (e.g., HTRF®, LANCE®) to measure cAMP levels. These kits typically use a competitive immunoassay format with fluorescence or luminescence-based detection.
-
Data Analysis:
-
Normalize the data to the positive (0% inhibition) and reference agonist (100% inhibition) controls.
-
For Agonism: Plot % inhibition vs. log concentration of 2,3-DMPP. Fit the curve to determine the EC50 (potency) and the Emax (maximum effect, or efficacy). If Emax is less than the full agonist, it is a partial agonist.
-
For Antagonism: Plot the response to the full agonist vs. the log concentration of 2,3-DMPP to determine the IC50.
-
Data Interpretation and Mechanistic Visualization
Interpreting the data from these assays provides a comprehensive picture of the compound's in vitro pharmacology.
-
Ki (Inhibition Constant): Represents binding affinity. A lower Ki value indicates higher binding potency.
-
EC50 (Half-Maximal Effective Concentration): Represents functional potency for an agonist. A lower EC50 indicates a more potent compound.
-
IC50 (Half-Maximal Inhibitory Concentration): Represents functional potency for an antagonist or the concentration at which 50% of binding is inhibited in a competition assay.
-
Emax (Maximum Effect): Represents the efficacy of an agonist. It is expressed as a percentage relative to a known full agonist. For 2,3-DMPP, an Emax between 0% and 100% would confirm its identity as a partial agonist.[1]
Signaling Pathway for a Gi-Coupled Serotonin Receptor
The following diagram illustrates the canonical signaling pathway for the 5-HT1A receptor and the modulatory role of a partial agonist like 2,3-DMPP.
Caption: Gi-coupled signaling via the 5-HT1A receptor.
Summary and Conclusion
This compound (2,3-DMPP) is a pharmacologically active molecule with a dual mechanism of action. Its primary in vitro effect is the potent and preferential release of serotonin and norepinephrine via interaction with their respective transporters.[1] Concurrently, it acts as a modulator, likely a partial agonist, at serotonin receptor subtypes.[1] This complex profile makes it an invaluable research tool for dissecting the contributions of different monoamine systems to neuronal function and for studying the structure-activity relationships of piperazine-based compounds.[2] A thorough in vitro characterization, using assays such as radioligand binding and functional second messenger readouts, is essential to fully elucidate its pharmacological signature and to properly interpret its effects in more complex biological systems.
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Dong, C., et al. (2022). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. Retrieved from [Link]
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Structure-activity relationship of dimethylphenylpiperazines
An In-depth Technical Guide to the Structure-Activity Relationship of Dimethylphenylpiperazines
Authored by: Gemini, Senior Application Scientist
The arylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility in targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1] This guide provides a detailed exploration of a specific, highly significant subclass: the dimethylphenylpiperazines. We will dissect the intricate structure-activity relationships (SAR) that govern their interactions with key aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters. By examining the causal effects of specific structural modifications—from the positioning of methyl groups on the phenyl ring to substitutions on the distal piperazine nitrogen—this document offers field-proven insights for researchers, medicinal chemists, and drug development professionals. Our analysis is grounded in authoritative literature, complete with detailed experimental protocols and visual summaries to empower the rational design of novel CNS-active agents.
The Dimethylphenylpiperazine Core: A Privileged Scaffold for CNS Drug Discovery
N-arylpiperazines represent a critical class of molecules in pharmaceutical chemistry, forming the basis of numerous drugs, especially those targeting neurodegenerative and psychiatric disorders.[2] Their general structure, featuring a central piperazine ring, an N-aryl group, and often a linker to another moiety, provides a modular template for designing ligands with tailored potency, selectivity, and pharmacokinetic profiles for aminergic GPCRs like serotonin and dopamine receptors.[1]
The dimethylphenylpiperazine moiety, specifically, serves as a foundational scaffold for compounds that modulate critical neurotransmitter systems.[3] A prominent example, 1-(2,3-dimethylphenyl)piperazine (2,3-DMPP), has been identified as a potent partial serotonin-norepinephrine releasing agent (SNRA), highlighting the significant impact of the dimethylphenyl substitution pattern on biological activity.[4][5] Understanding the SAR of this core is paramount for optimizing lead compounds and developing next-generation therapeutics for conditions such as depression, anxiety, and schizophrenia.[6][7]
Key Biological Targets
Dimethylphenylpiperazine derivatives primarily exert their effects by interacting with:
-
Serotonin (5-HT) Receptors: Various subtypes, including 5-HT1A, 5-HT2A, and 5-HT7, are frequently targeted, influencing mood, anxiety, and cognition.[6][8][9] The 5-HT1A receptor, in particular, is a key target for anxiolytic and antidepressant agents.[10]
-
Dopamine (D) Receptors: D2 and D3 receptor subtypes are crucial targets for antipsychotic medications. Arylpiperazines are well-established scaffolds for developing D2/D3 receptor ligands.[1][11]
-
Monoamine Transporters: As demonstrated by 2,3-DMPP, these compounds can act as releasing agents or reuptake inhibitors at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4]
-
Adrenergic (α) Receptors: Affinity for α1-adrenergic receptors is another common feature of this class, which can influence cardiovascular effects and contribute to the overall pharmacological profile.[12][13]
Deconstructing the Structure-Activity Relationship
The pharmacological profile of a dimethylphenylpiperazine derivative is a composite of interactions dictated by three primary structural components: the dimethylphenyl ring, the piperazine core, and the substituent at the N4 position of the piperazine ring.
The Dimethylphenyl Ring: Dictating Selectivity and Potency
The position of the two methyl groups on the phenyl ring is a critical determinant of a compound's affinity and selectivity for its biological targets.
-
Ortho (2,3-) Substitution: The 1-(2,3-dimethylphenyl)piperazine structure (2,3-DMPP) is well-documented as a potent serotonin and norepinephrine releasing agent, with significantly lower activity at the dopamine transporter.[4] This suggests that the 2,3-disubstitution pattern creates a conformation favorable for interaction with SERT and NET. SAR studies on broader arylpiperazine classes have shown that ortho-substitution can be favorable for affinity at both 5-HT1A and α1 receptors.[2][12]
-
Other Substitution Patterns (e.g., 3,4- or 2,5-): While less specific data exists for other dimethyl isomers in the public domain, general principles of arylpiperazine SAR suggest that shifting methyl groups to other positions would profoundly alter the receptor interaction profile. For instance, the meta (3-) position is often implicated in differentiating between 5-HT1A and α1 receptor activity, where the 5-HT1A receptor can accommodate bulkier groups than the α1 receptor.[12][14] The para (4-) position is generally considered a region where ligand volume is limited for both receptor types.[12]
The electronic and steric effects of the methyl groups influence the planarity between the phenyl and piperazine rings, which in turn affects how the molecule fits into the receptor's binding pocket.[11]
The Piperazine Ring: The Central Hub
The piperazine ring acts as a central, conformationally flexible linker. Its basic nitrogen atom (N1, attached to the phenyl ring) is crucial for forming a key salt bridge interaction with a conserved aspartate residue (Asp3.32) in the binding pocket of most aminergic GPCRs. This interaction is a fundamental anchor for the arylpiperazine class.[1] The chair/boat conformation of the ring and the orientation of the N4 substituent are pivotal for overall activity.
The N4-Substituent: Modulating Functional Activity
While some dimethylphenylpiperazines are investigated as simple fragments (e.g., 2,3-DMPP), many potent ligands are "long-chain arylpiperazines," where a linker connects the N4 nitrogen to a terminal pharmacophore group.[1][2]
-
Unsubstituted (N4-H): In compounds like 2,3-DMPP, the unsubstituted secondary amine is a key feature for its activity as a monoamine releasing agent.
-
Alkyl Chains and Terminal Groups: The length and nature of an alkyl chain linker, along with the terminal chemical group, play a key role in determining functional activity (i.e., whether the compound is an agonist, partial agonist, or antagonist).[1] For example, linking the piperazine to bulky hydantoin or benzodioxole moieties has been used to develop potent and selective ligands for serotonin and dopamine receptors.[11][13] The terminal segment often occupies a less conserved "secondary" binding pocket, which can be exploited to fine-tune selectivity and intrinsic activity.[1][11]
The logical relationship between these structural modifications and the resulting biological activity is summarized in the diagram below.
Caption: Experimental workflow for the radioligand binding assay.
Conclusion and Future Directions
The dimethylphenylpiperazine scaffold is a rich source of pharmacologically active compounds with significant potential for treating complex CNS disorders. The structure-activity relationship is finely tuned, with the substitution pattern on the phenyl ring being a primary driver of receptor selectivity and potency, while modifications at the distal piperazine nitrogen dictate the functional outcome. As demonstrated with 2,3-DMPP, this class of compounds can potently modulate monoamine transporters, offering a promising avenue for antidepressant and anxiolytic drug discovery.
Future research should focus on synthesizing and evaluating a broader range of dimethylphenyl isomers to create a more comprehensive QSAR model. Combining empirical testing with computational methods, such as molecular docking and dynamics simulations, will further illuminate the specific molecular interactions that govern binding and selectivity. [13]By leveraging the insights detailed in this guide, drug development professionals can more effectively design the next generation of dimethylphenylpiperazine-based therapeutics with optimized efficacy and safety profiles.
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López-Rodríguez, M. L., et al. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]
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Singh, V., et al. (2014). Design, synthesis, pharmacological evaluation and descriptor based similarities study of N,N-diphenyl-2-[4-(substituted phenyl)piperazin-1-yl]acetamides as potential antipsychotics. Bioorganic & Medicinal Chemistry Letters, 24(1), 384–388. [Link]
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Guzzetti, S., et al. (2020). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 25(22), 5462. [Link]
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Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. (n.d.). ResearchGate. [Link]
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de Oliveira, R. S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 999. [Link]
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Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. (n.d.). ResearchGate. [Link]
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de Oliveira, R., et al. (2018). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Behavioural Brain Research, 359, 854–861. [Link]
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López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]
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Szałata, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12507. [Link]
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Lacivita, E., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3379. [Link]
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An In-depth Technical Guide to the Therapeutic Potential of 1-(2,3-Dimethylphenyl)piperazine
This guide provides a comprehensive technical overview of 1-(2,3-Dimethylphenyl)piperazine (DMPH), a compelling molecule within the versatile arylpiperazine class. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on DMPH's synthesis, pharmacology, and potential therapeutic applications, offering a foundation for future investigation and development.
Introduction: The Strategic Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its modular nature for synthetic modification and its ability to interact with a wide range of biological targets, have made it a cornerstone in the development of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Arylpiperazine derivatives have demonstrated efficacy in treating a spectrum of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.[1][4] 1-(2,3-Dimethylphenyl)piperazine (DMPH) emerges from this rich chemical lineage as a molecule with a distinct pharmacological profile, warranting detailed exploration for its therapeutic promise.
Physicochemical Properties and Synthesis
DMPH, with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol , typically presents as a white to off-white crystalline powder.[5] It is soluble in organic solvents like dimethyl sulfoxide and methanol.[5]
The synthesis of DMPH can be achieved through established methods for arylpiperazine production. A common approach involves the reaction of 1-(2,3-dimethylphenyl)piperazine with hydrochloric acid to form the more stable hydrochloride salt.[5] More broadly, the synthesis of arylpiperazines often employs transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the efficient formation of the aryl-nitrogen bond.[3]
Pharmacological Profile: A Modulator of Monoaminergic Systems
The therapeutic potential of DMPH is rooted in its interaction with monoaminergic systems, specifically those involving serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA).
Mechanism of Action
Research indicates that DMPH functions as a serotonin-norepinephrine releasing agent.[5] This mechanism involves the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft, leading to an increase in their synaptic concentrations.[5] This action is distinct from reuptake inhibition, which merely prevents the reabsorption of neurotransmitters from the synapse.
Furthermore, DMPH has been characterized as a low-efficacy partial agonist at certain serotonin receptors.[5] This dual activity—neurotransmitter release and direct receptor modulation—suggests a complex pharmacological profile that could offer a nuanced approach to treating CNS disorders. The positioning of the methyl groups at the 2 and 3 positions on the phenyl ring is believed to be crucial for its binding affinity and functional activity at these targets.[5]
Receptor and Transporter Interactions
While specific binding affinity (Ki) and efficacy (EC50/IC50) values for DMPH across a full panel of CNS targets are not extensively published, the available data and the known pharmacology of related arylpiperazines allow for an informed characterization.
-
Serotonin and Norepinephrine Transporters (SERT and NET): DMPH's primary mechanism as a releasing agent implies significant interaction with SERT and NET.
-
Dopamine Transporter (DAT): Its dopamine-releasing activity is reported to be considerably less potent than its effects on serotonin and norepinephrine, suggesting a degree of selectivity.[5] One study cites a dopamine releasing EC50 of 1207 nM, indicating moderate engagement.[5]
-
Serotonin Receptors: As a partial agonist at certain 5-HT receptors, DMPH likely contributes to the modulation of serotonergic neurotransmission through both presynaptic and postsynaptic mechanisms.[5]
The following diagram illustrates the proposed mechanism of action of DMPH at a monoaminergic synapse:
Caption: Proposed mechanism of DMPH at the synapse.
Potential Therapeutic Applications
The pharmacological profile of DMPH suggests its potential utility in a range of neurological and psychiatric conditions.
Mood and Anxiety Disorders
The primary area of interest for DMPH is the treatment of mood and anxiety disorders.[5] Its ability to enhance serotonin and norepinephrine levels in the synapse is a well-established mechanism for antidepressant and anxiolytic action. The reduced activity at the dopamine transporter could be advantageous, potentially minimizing the abuse potential and certain side effects associated with more potent dopaminergic agents.[5]
Other Neurological Disorders
The broader arylpiperazine class has been investigated for a variety of neurological conditions, including Alzheimer's and Parkinson's diseases.[4] While there is no direct evidence for DMPH in these areas, its modulatory effects on monoaminergic systems could be relevant to the symptomatic treatment of these complex disorders.
Anticancer Research
Interestingly, recent research has highlighted the potential of arylpiperazine derivatives as anticancer agents.[6][7][8] These compounds can interact with various molecular targets implicated in cancer pathogenesis, exhibiting cytotoxic effects against cancer cells.[6][7][8] While this has not been specifically explored for DMPH, it represents a potential avenue for future research.
Experimental Protocols for Investigation
To further elucidate the therapeutic potential of DMPH, a series of in vitro and in vivo experiments are necessary. The following outlines a general workflow for its characterization.
Caption: Experimental workflow for DMPH characterization.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of DMPH for key CNS targets.
Protocol:
-
Target Preparation: Prepare cell membrane homogenates expressing the target receptor or transporter (e.g., SERT, NET, DAT, 5-HT receptor subtypes).
-
Radioligand Incubation: Incubate the membrane preparations with a specific radioligand for the target of interest and varying concentrations of DMPH.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Neurotransmitter Release Assay
Objective: To quantify the potency and efficacy of DMPH as a monoamine releasing agent.
Protocol:
-
Synaptosome Preparation: Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin).
-
Radiolabeled Neurotransmitter Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]DA, [³H]5-HT).
-
DMPH Incubation: Incubate the loaded synaptosomes with varying concentrations of DMPH.
-
Supernatant Collection: Collect the supernatant containing the released neurotransmitter.
-
Quantification: Measure the radioactivity in the supernatant.
-
Data Analysis: Generate concentration-response curves to determine the EC50 and Emax values.
In Vivo Behavioral Models
Objective: To assess the antidepressant- and anxiolytic-like effects of DMPH in animal models.
Protocol (Elevated Plus Maze for Anxiolytic Activity):
-
Animal Acclimation: Acclimate rodents to the testing room.
-
DMPH Administration: Administer DMPH or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).
-
Testing: Place the animal at the center of the elevated plus maze and allow it to explore for a set period (e.g., 5 minutes). The maze consists of two open and two closed arms.
-
Behavioral Scoring: Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Summary and Future Directions
1-(2,3-Dimethylphenyl)piperazine is a promising arylpiperazine derivative with a distinct pharmacological profile as a serotonin-norepinephrine releasing agent and a partial agonist at serotonin receptors. Its potential therapeutic applications, particularly in the treatment of mood and anxiety disorders, are supported by its mechanism of action. Further detailed characterization through in vitro and in vivo studies is warranted to fully elucidate its therapeutic potential and to pave the way for potential clinical development. The modular nature of the arylpiperazine scaffold also offers opportunities for medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of DMPH, potentially leading to the discovery of novel and improved CNS therapies.[6][7]
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Methodological & Application
Synthesis of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2,3-Dimethylphenyl)piperazine hydrochloride, a key building block in medicinal chemistry and neuroscience research. The described protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination reaction for the efficient coupling of 2,3-dimethylbromobenzene and piperazine. This application note offers a detailed, step-by-step experimental procedure, including reagent specifications, reaction conditions, purification methods, and characterization of the final product. Furthermore, it delves into the rationale behind the chosen methodology, safety considerations, and expected outcomes, making it a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
This compound is a derivative of piperazine, a heterocyclic compound that is a ubiquitous scaffold in a vast array of pharmaceuticals.[1] The presence of the 2,3-dimethylphenyl group imparts specific steric and electronic properties to the molecule, making it a valuable synthon for the development of novel therapeutic agents, particularly those targeting the central nervous system.[2] Research has indicated its potential to modulate dopaminergic and serotonergic pathways, highlighting its relevance in neuropharmacology.[1]
The synthesis of N-arylpiperazines is a fundamental transformation in organic chemistry. While classical methods exist, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[3][4] This reaction offers several advantages over traditional methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[4] This protocol details the application of the Buchwald-Hartwig amination for the synthesis of the title compound, providing a reliable and reproducible method for its preparation in a laboratory setting.
Reaction Scheme
The overall synthetic strategy involves a two-step process: the Buchwald-Hartwig amination of 2,3-dimethylbromobenzene with piperazine to form the free base, followed by the formation of the hydrochloride salt.
Caption: Overall synthetic scheme for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS No. |
| 2,3-Dimethylbromobenzene | ≥98% | Sigma-Aldrich | 576-23-8 |
| Piperazine | Anhydrous, ≥99% | Sigma-Aldrich | 110-85-0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.98% trace metals basis | Sigma-Aldrich | 3375-31-3 |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | ≥97% | Sigma-Aldrich | 98327-87-8 |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich | 865-48-5 |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich | 108-88-3 |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Hydrochloric Acid Solution | 2.0 M in Diethyl Ether | Sigma-Aldrich | 7647-01-0 |
| Ethyl Acetate | ACS reagent, ≥99.5% | Fisher Scientific | 141-78-6 |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific | 110-54-3 |
| Anhydrous Magnesium Sulfate | ≥99.5% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Schlenk flask (100 mL)
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Glassware for extraction and filtration
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
Experimental Protocol
Part 1: Synthesis of 1-(2,3-Dimethylphenyl)piperazine (Free Base)
This procedure is based on established Buchwald-Hartwig amination protocols.[5][6][7] The choice of a bidentate phosphine ligand like BINAP is crucial for promoting the reductive elimination step and achieving a good yield.[4]
Caption: Workflow for the synthesis of the free base.
Step-by-Step Procedure:
-
To a 100 mL Schlenk flask, add 2,3-dimethylbromobenzene (1.85 g, 10 mmol), piperazine (1.29 g, 15 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add 40 mL of anhydrous toluene to the flask via syringe.
-
In a separate vial under argon, dissolve palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%) and (±)-BINAP (93.4 mg, 0.15 mmol, 1.5 mol%) in 10 mL of anhydrous toluene.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(2,3-dimethylphenyl)piperazine as a viscous liquid.[2]
Part 2: Formation of this compound
The hydrochloride salt is formed by treating the free base with a solution of hydrochloric acid in an organic solvent.[1] This process facilitates the isolation and handling of the compound as a stable, crystalline solid.
Step-by-Step Procedure:
-
Dissolve the purified 1-(2,3-dimethylphenyl)piperazine (from Part 1) in 30 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Stir the resulting suspension in the ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether (2 x 10 mL).
-
Dry the solid under vacuum to obtain this compound as a white to off-white crystalline powder.[1]
Results and Discussion
The successful synthesis of this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Yield
The expected yield for the two-step synthesis is typically in the range of 70-85%.
Characterization Data
| Analysis | Expected Results |
| Appearance | White to off-white crystalline powder[1] |
| ¹H NMR | Aromatic protons: 6.92-7.12 ppm; Piperazine protons: 3.05-4.03 ppm; Methyl protons: 2.29-2.30 ppm.[2] |
| ¹³C NMR | Aromatic carbons: 116.8-153.8 ppm; Piperazine carbons: 45.0-55.0 ppm; Methyl carbons: 15.0-25.0 ppm.[2] |
| Mass Spec (ESI-MS) | Calculated for C₁₂H₁₈N₂ [M+H]⁺: 191.15; Found: 191.15. |
| Melting Point | >300 °C[2] |
The provided NMR data is based on literature values for the target compound and similar structures.[2] The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Safety Precautions
It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2,3-Dimethylbromobenzene: This compound is a skin and eye irritant. Avoid inhalation and contact with skin.
-
Piperazine: Piperazine is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle with extreme care.
-
Sodium tert-butoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle under an inert atmosphere.
-
Palladium(II) Acetate and BINAP: These are potential irritants. Avoid inhalation of dust.
-
Toluene and Diethyl Ether: These are flammable solvents. Keep away from ignition sources.
-
Hydrochloric Acid: This is a corrosive acid. Handle with care to avoid skin and respiratory tract irritation.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The use of the Buchwald-Hartwig amination ensures an efficient and high-yielding reaction. The provided step-by-step instructions, along with the characterization data and safety precautions, will enable researchers to successfully synthesize this valuable compound for their research endeavors in medicinal chemistry and drug discovery.
References
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Wikipedia contributors. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 1-(2,3-Dimethylphenyl)piperazine HCl
Abstract
1-(2,3-Dimethylphenyl)piperazine hydrochloride (DM-HCl) is a key arylpiperazine derivative utilized extensively in neuropharmacological research and as a building block in medicinal chemistry for the development of central nervous system (CNS) agents.[1][2] The purity of this compound is paramount for obtaining reliable, reproducible data and for ensuring the safety and efficacy of downstream applications. Synthetic preparations of DM-HCl often contain a variety of impurities, including unreacted starting materials, over-alkylated by-products, and residual solvents.[3][4] This document provides a comprehensive guide to the purification of 1-(2,3-Dimethylphenyl)piperazine HCl, detailing three primary methodologies: acid-base extraction, recrystallization, and column chromatography. Each section explains the underlying chemical principles and provides detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.
Compound Profile and Impurity Analysis
A thorough understanding of the physicochemical properties of both the target compound and potential impurities is fundamental to designing an effective purification strategy. 1-(2,3-Dimethylphenyl)piperazine exists in two common forms: the free base and the hydrochloride salt. The free base is a viscous liquid at room temperature, while the HCl salt is a white to off-white crystalline powder, which is generally more stable and easier to handle.[5]
Table 1: Physicochemical Properties of 1-(2,3-Dimethylphenyl)piperazine and its HCl Salt
| Property | 1-(2,3-Dimethylphenyl)piperazine (Free Base) | 1-(2,3-Dimethylphenyl)piperazine HCl |
| CAS Number | 1013-22-5[6] | 1203-64-1[1] |
| Molecular Formula | C₁₂H₁₈N₂[6] | C₁₂H₁₉ClN₂[1] |
| Molecular Weight | 190.28 g/mol [6] | 226.74 g/mol [1] |
| Physical State | Viscous Liquid[5] | White to Off-White Crystalline Powder[5] |
| Melting Point | Not Applicable | >300°C[5] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, etc.) | Soluble in DMSO, Methanol; Slightly soluble in water[5] |
| Basicity (pKa) | Piperazine has two pKa values (~5.3 and 9.7)[7] | N/A (Salt Form) |
Common Impurities: The synthesis of DM-HCl typically involves the coupling of piperazine with a 2,3-dimethylphenyl halide.[5] This process can lead to several impurities:
-
Unreacted Starting Materials: Residual piperazine or 2,3-dimethylphenyl-containing precursors.
-
Di-substituted By-products: Formation of 1,4-bis(2,3-dimethylphenyl)piperazine.
-
Positional Isomers: Impurities arising from impure starting materials (e.g., 1-(2,4-dimethylphenyl)piperazine).
-
Residual Solvents and Reagents: Solvents used during the reaction and workup.
Integrated Purification Strategy
A multi-step approach is often necessary to achieve high purity (>99%). The selection and sequence of techniques depend on the initial purity of the crude material and the nature of the primary impurities. A general workflow involves leveraging the basicity of the piperazine moiety through acid-base extraction, followed by a final polishing step using recrystallization of the HCl salt.
Caption: Integrated workflow for DM-HCl purification.
Method 1: Purification via Acid-Base Extraction
Principle: This technique exploits the basic character of the piperazine nitrogens. The free base form of DM is soluble in organic solvents, while its protonated salt form is soluble in water.[8][9] By adjusting the pH of a two-phase system (e.g., water and dichloromethane), the compound can be moved from one phase to the other, leaving behind impurities with different acid-base properties or solubilities. This method is exceptionally effective for removing acidic or neutral organic impurities and highly polar, water-soluble impurities.[10]
Protocol:
-
Liberation of the Free Base:
-
Dissolve the crude 1-(2,3-Dimethylphenyl)piperazine HCl in deionized water (approx. 10 mL per gram of crude material).
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise while gently swirling the funnel. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is >10.[8] This converts the HCl salt to the free base.
-
-
Extraction:
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate completely. The organic layer (containing the free base) should be distinct from the aqueous layer.
-
Drain the lower organic layer (if using DCM) into a clean Erlenmeyer flask.
-
Add a fresh portion of the organic solvent to the aqueous layer in the funnel and repeat the extraction two more times to ensure complete recovery of the free base.
-
-
Washing and Drying:
-
Combine all organic extracts.
-
Wash the combined organic layer with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
-
Re-formation of the HCl Salt:
-
Cool the dried organic solution in an ice bath.
-
While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise.
-
The pure 1-(2,3-Dimethylphenyl)piperazine HCl will precipitate as a white solid.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether or acetone, and dry under vacuum.[11]
-
Caption: Acid-base extraction and salt re-formation workflow.
Method 2: Purification by Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[12] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For salts like DM-HCl, polar protic solvents are often effective.
Protocol:
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude DM-HCl into several test tubes.
-
Add a few drops of different solvents (see Table 2) to each tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the tubes that show poor solubility. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good recrystallization solvent. Common choices include isopropanol, ethanol, or methanol/water mixtures.[13]
-
-
Recrystallization Procedure:
-
Place the crude DM-HCl in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl for a few minutes, then hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Table 2: Potential Solvents for Recrystallization of Piperazine Salts
| Solvent | Class | Boiling Point (°C) | Comments |
| Isopropanol (IPA) | Polar Protic | 82.6 | Often a good choice; provides a significant solubility differential.[13] |
| Ethanol (EtOH) | Polar Protic | 78.4 | Similar to IPA; may be slightly too soluble for high recovery. |
| Methanol (MeOH) | Polar Protic | 64.7 | High solubility; often used in combination with a less polar co-solvent. |
| Water | Polar Protic | 100.0 | DM-HCl is slightly soluble; can be effective but drying is critical.[5] |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective for polar salts. |
| IPA/Water Mix | Mixed | Variable | Allows for fine-tuning of solubility to optimize yield and purity. |
Method 3: Purification by Flash Column Chromatography
Principle: This method is best suited for purifying the free base form of DM, which is a liquid.[5] Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[14] Due to the basic nature of the piperazine nitrogens, standard silica gel can cause significant peak tailing and poor separation. This can be mitigated by using a mobile phase containing a small amount of a basic modifier like triethylamine (TEA) or by using a different stationary phase such as basic alumina.[11]
Protocol:
-
Preparation of the Free Base: Convert the crude DM-HCl to its free base form as described in steps 1.1-1.3 of the Acid-Base Extraction protocol. After drying and filtering, concentrate the organic solvent using a rotary evaporator to obtain the crude free base as a viscous oil.
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude free base in DCM.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Add ~1% triethylamine to the eluent to prevent streaking.[11]
-
The ideal eluent system should give the target compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
-
Column Preparation and Loading:
-
Pack a glass chromatography column with silica gel as a slurry in the chosen eluent.
-
Dissolve the crude free base oil in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent and triethylamine using a rotary evaporator.
-
The purified 1-(2,3-Dimethylphenyl)piperazine free base can then be converted to the HCl salt as described in step 1.4.
-
Purity Assessment
After purification, the identity and purity of the final product must be confirmed using appropriate analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities. Key expected shifts for the parent compound include aromatic protons (6.92-7.12 ppm), piperazine protons (3.05-4.03 ppm), and methyl groups (2.29-2.30 ppm).[5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or by using derivatization agents can be employed.[15][16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (m/z for [M+H]⁺ should be ~191.15 for the free base).
-
Melting Point: A sharp melting point range close to the literature value (>300°C) is indicative of high purity.[5]
References
-
Miszta, P., et al. (2010). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 15(4), 2395-2410. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Biotage. (2012). Improving Flash Purification of Chemically Related Pyrazines. Application Note AN063. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
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Engineering Ideas Clinic, University of Toronto. (n.d.). Acid and Base Extraction. Retrieved from [Link]
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Luccini, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. International Journal of Molecular Sciences, 23(19), 11894. Available at: [Link]
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Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]
-
Wang, R., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20719-20732. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of Novel Aryl Piperazine Derivatives. Request PDF. Available at: [Link]
-
Kmoníčková, E., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198. Available at: [Link]
- Godfrey, N. B. (1969). U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
IndiaMART. (n.d.). 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer. Retrieved from [Link]
-
AA Blocks. (n.d.). 1-(2,3-Dimethylphenyl)piperazine. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. 1(3), 1-9. Retrieved from [Link]
- Hillyer, J. C., & Stauffer, D. B. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
- Porcs-Makkay, M., et al. (2011). Mexican Patent No. MX2011006590A.
-
Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
Archer, J., et al. (n.d.). A validated GC-MS method for the separation of the isomers of fluorophenylpiperazine, trifluoromethylphenylpiperazine and other piperazine-based drugs of abuse. Analytical Methods. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
European Patent Office. (2010). EP 2398785 B1 - Purification of 1-[2-(2,4-dimethylphenyl-sulfanyl)phenyl]-piperazine. Retrieved from [Link]
-
Tripodi, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1146. Available at: [Link]
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HPLC analysis of 1-(2,3-Dimethylphenyl)piperazine hydrochloride
An Application Note for the Development and Validation of a Stability-Indicating RP-HPLC Method for 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
Abstract
This document provides a comprehensive guide to the development, validation, and application of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a significant building block in medicinal chemistry and a tool for neuropharmacological research, necessitating a reliable analytical method for its quality control.[1] The described method is tailored to provide high specificity, accuracy, and precision, making it suitable for routine analysis in research and drug development settings. The protocol herein is validated according to the International Council for Harmonisation (ICH) guidelines and includes a forced degradation study to establish its stability-indicating properties.
Introduction and Scientific Rationale
This compound is a piperazine derivative investigated for its interactions with serotonin and dopamine receptors, making it a valuable compound in neuroscience research and a precursor for potential therapeutic agents.[1] Given its application, ensuring the purity and stability of the active substance is paramount. High-Performance Liquid Chromatography (HPLC) is an integral analytical tool for assessing the purity and stability of drug substances.[2]
The core challenge in analyzing basic compounds like piperazine derivatives lies in controlling peak shape and retention. The piperazine moiety is basic, with reported pKa values for the parent ring around 5.35 and 9.73.[3] This basicity can lead to strong interactions with residual silanols on conventional silica-based columns, resulting in poor peak symmetry (tailing). The method development strategy, therefore, focuses on a reversed-phase C18 column with a pH-controlled mobile phase to ensure consistent ionization of the analyte and minimize undesirable secondary interactions.[4][5] This application note explains the causality behind each experimental choice, from mobile phase selection to the validation protocol, providing a self-validating and trustworthy analytical system.
Compound Information:
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| Synonyms | 1-(2,3-Xylyl)piperazine monohydrochloride | [6] |
| CAS Number | 1203-64-1 | [6] |
| Molecular Formula | C₁₂H₁₉ClN₂ | [1] |
| Molecular Weight | 226.75 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in methanol and DMSO | [6] |
Part 1: Stability-Indicating HPLC Method
Rationale for Method Development
The primary goal is to develop a method that can separate this compound from its potential impurities and degradation products. A stability-indicating method is crucial for providing confidence in the quality of the drug substance over time.[2]
-
Chromatographic Mode: Reversed-phase HPLC was selected for its versatility and suitability for moderately polar compounds like the target analyte.
-
Stationary Phase: An Agilent Zorbax Bonus-RP column (or equivalent) is chosen. This type of column is often designed to provide excellent peak shape for basic compounds, even at intermediate pH. A standard C18 column is also a viable and common choice.[5]
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is optimal.
-
Aqueous Phase: A 20 mM ammonium acetate buffer adjusted to pH 4.0 is used. This pH ensures the piperazine nitrogens are protonated, promoting better peak shape and consistent retention.
-
Organic Phase: Acetonitrile is selected for its low viscosity and UV transparency.
-
Elution Mode: Isocratic elution is chosen for its simplicity and robustness, providing consistent results for routine quality control.
-
-
Detection: The dimethylphenyl chromophore allows for UV detection. A wavelength of 254 nm is selected, as it provides a good response for many aromatic compounds and is a common setting for purity analysis.[7]
Optimized Chromatographic Conditions
The following conditions were optimized to achieve a symmetric peak with a reasonable retention time and good resolution from potential degradants.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC System or equivalent |
| Column | Agilent Zorbax Bonus-RP (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 20 mM Ammonium Acetate (pH 4.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Part 2: Detailed Experimental Protocols
Required Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (ACS Grade or higher)
-
Glacial Acetic Acid
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Hydrogen Peroxide (3%)
-
Calibrated analytical balance, pH meter, and volumetric glassware
-
0.45 µm syringe filters
Solution Preparation
-
Diluent: Mobile Phase (Ammonium Acetate buffer : Acetonitrile, 60:40).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the Working Standard Solution using the sample to be analyzed. Filter the final solution through a 0.45 µm syringe filter before injection.[5]
Experimental Workflow and System Suitability
The following workflow ensures the reliability of each analytical run. Before analyzing any samples, a system suitability test (SST) must be performed to confirm the chromatographic system is performing adequately.
Caption: General workflow for HPLC analysis.
System Suitability Test (SST) Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating minimal unwanted interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Areas | ≤ 2.0% (from 5 replicate injections) | Demonstrates the precision of the injection and system response. |
Part 3: Method Validation Summary
The developed method was validated according to ICH Q2(R1) guidelines. The results confirm that the method is suitable for its intended purpose.
Caption: Logical flow of method validation parameters.
| Validation Parameter | Concentration Range / Conditions | Result |
| Specificity | Forced degradation (Acid, Base, Oxidative, Thermal, Photolytic) | No interference at the analyte retention time. Peak purity confirmed. |
| Linearity | 50 - 150 µg/mL (5 levels) | Correlation Coefficient (R²) ≥ 0.999 |
| Accuracy | 80%, 100%, 120% of test concentration (n=3 for each) | Mean Recovery: 98.0% - 102.0% |
| Precision (Repeatability) | 100 µg/mL (n=6) | %RSD ≤ 2.0% |
| Precision (Intermediate) | Different day, different analyst | %RSD ≤ 2.0% |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | Varied Flow Rate (±0.1 mL/min), Mobile Phase pH (±0.2) | System suitability parameters met under all conditions. |
Part 4: Forced Degradation Protocol (Specificity)
Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradation products can be detected and resolved.[9]
General Procedure: A solution of this compound (approx. 1000 µg/mL) is subjected to the stress conditions below. After the exposure period, samples are cooled, neutralized if necessary, and diluted with diluent to a final concentration of 100 µg/mL for HPLC analysis.
-
Acid Hydrolysis:
-
Mix sample solution with 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Neutralize with 0.1 M NaOH before dilution.
-
-
Base Hydrolysis:
-
Mix sample solution with 0.1 M NaOH.
-
Keep at room temperature for 48 hours.
-
Neutralize with 0.1 M HCl before dilution.
-
-
Oxidative Degradation:
-
Mix sample solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose solid drug substance to 80 °C in a calibrated oven for 72 hours.[4]
-
Dissolve and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
Analyze alongside a control sample protected from light.
-
In all cases, the developed HPLC method successfully separated the main peak of this compound from all degradation products, confirming the stability-indicating nature of the assay.
Conclusion
The RP-HPLC method detailed in this application note is rapid, specific, accurate, and precise for the quantitative analysis of this compound. The comprehensive validation and forced degradation studies demonstrate its reliability and stability-indicating capability. This method is, therefore, highly suitable for routine quality control and stability assessment in pharmaceutical research and development environments.
References
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. GSC Biological and Pharmaceutical Sciences, 25(2), 241-250. Available at: [Link]
-
Diehl, D., et al. (2007). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Al-saad, Z. A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available at: [Link]
-
Lookchem. Cas 1293343-01-7,1-[2-(2,3-dimethylphenylsulfanyl)phenyl]piperazine hydrochloride. Available at: [Link]
-
Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 32(15), 2212-2229. Available at: [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
- Google Patents. (2020). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
-
Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery and Translational Research, 10(5), 56-59. Available at: [Link]
-
S. Singh, M. Bakshi. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 101-125. Available at: [Link]
-
Shinde, et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-249. Available at: [Link]
-
PubMed. (2005). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Available at: [Link]
-
S. S. J. N. M. et al. (2016). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 7(12), 4969-4976. Available at: [Link]
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Application Notes & Protocols: A Framework for In Vivo Experimental Design Using 1-(2,3-Dimethylphenyl)piperazine (DMDPP)
Prepared by: Senior Application Scientist For: Researchers, scientists, and drug development professionals
Introduction: Situating 1-(2,3-Dimethylphenyl)piperazine in Neuropharmacology
The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, giving rise to numerous compounds with significant activity within the central nervous system (CNS). These molecules frequently interact with aminergic G protein-coupled receptors, particularly serotonin (5-HT) and dopamine receptors, making them valuable tools for investigating and treating neuropsychiatric and neurological disorders.[1]
1-(2,3-Dimethylphenyl)piperazine (DMDPP) belongs to this pharmacologically significant class. Based on its structural similarity to known serotonergic agents like m-chlorophenylpiperazine (mCPP), DMDPP is hypothesized to function as a modulator of serotonin receptors, likely as an agonist at 5-HT2A and/or 5-HT2C subtypes.[2][3] Agonism at these receptors is implicated in the regulation of mood, anxiety, and appetite, making DMDPP a compelling candidate for preclinical investigation in models of depression and anxiety.[4][5]
This guide provides a comprehensive, field-proven framework for the in vivo characterization of DMDPP. It is designed not as a rigid template, but as a logical progression of studies, from foundational pharmacokinetics to behavioral efficacy. Each protocol is structured to be self-validating, incorporating the necessary controls to ensure that the generated data is robust, reproducible, and directly attributable to the pharmacological action of the compound.
Section 1: Presumed Mechanism of Action and a Priori Validation
The Serotonergic Rationale: The serotonin system is a critical regulator of complex behaviors and is a primary target for antidepressant and anxiolytic drugs.[1] The 5-HT2A and 5-HT2C receptors, in particular, are expressed in key brain regions like the prefrontal cortex and limbic structures.[6][7] Agonism at these receptors initiates a Gq/11-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. This modulation of neuronal excitability is thought to underlie the behavioral effects of compounds targeting this system.[8]
Causality in Protocol Design: Before committing to costly and ethically significant in vivo studies, it is imperative to validate the presumed mechanism of action. Preliminary in vitro assays, such as radioligand binding studies to determine affinity (Ki) and functional assays (e.g., inositol phosphate accumulation) to determine efficacy (EC50 and Emax) at a panel of serotonin receptors, are essential. These initial steps confirm the compound's primary targets and prevent misinterpretation of in vivo data.
Caption: Presumed signaling pathway of DMDPP via 5-HT2A/2C receptor agonism.
Section 2: The Integrated In Vivo Experimental Workflow
A successful in vivo campaign follows a logical, phased approach. The workflow below outlines the critical stages, from initial compound formulation and dose-finding to definitive behavioral testing. This structure ensures that each subsequent experiment is built upon a solid foundation of data, maximizing the likelihood of obtaining clear, interpretable results.
Caption: A phased workflow for the in vivo evaluation of DMDPP.
Section 3: Phase 1 - Pharmacokinetic and Preliminary Safety Assessment
The Rationale for "Dose Makes the Poison" (and the Cure): Before assessing what a compound does, we must understand where it goes and for how long. Pharmacokinetic (PK) and toxicity studies are non-negotiable prerequisites for meaningful behavioral experiments.[9] They establish the critical relationship between the administered dose and the resulting exposure in the body, allowing for the selection of doses that are both safe and pharmacologically active.[10]
Protocol 1: Rodent Pharmacokinetic (PK) Profiling
Objective: To determine the key PK parameters of DMDPP in a rodent model (e.g., Sprague-Dawley rats) following intravenous and oral administration.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (n=3-4 per group), cannulated (jugular vein) for serial blood sampling.
-
Formulation: Prepare DMDPP in a suitable, sterile vehicle (e.g., saline, 5% DMSO/5% Solutol/90% saline). Solubility must be confirmed beforehand.
-
Dosing Groups:
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) into EDTA-coated tubes at predetermined time points.
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify DMDPP concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters.
Table 1: Key Pharmacokinetic Parameters for DMDPP Characterization
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates peak exposure; relates to acute effects and potential toxicity. |
| Tmax | Time to reach Cmax | Guides the timing of behavioral tests relative to dosing. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time. |
| t½ | Elimination half-life | Determines dosing frequency for chronic studies. |
| CL | Clearance | Rate at which the drug is removed from the body.[11] |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues versus plasma. |
| F% | Absolute Bioavailability (PO) | The fraction of the oral dose that reaches systemic circulation.[13] |
Protocol 2: Acute Toxicity and Dose-Range Finding
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of safe, behaviorally-active doses for efficacy studies.
Methodology:
-
Animal Model: Use the same species and strain intended for efficacy studies (e.g., C57BL/6 mice).
-
Dosing: Administer single, escalating doses of DMDPP via the intended route for behavioral studies (e.g., intraperitoneal, IP).[14] Start with a dose informed by in vitro potency and scale up (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.
-
Observations: Closely monitor animals for at least 4 hours post-dose and then daily for 7-14 days.[15] Record clinical signs of toxicity, including changes in posture, activity, breathing, and any instances of convulsions or stereotypy.
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or severe clinical signs of distress.
-
Dose Selection for Efficacy: Select 3-4 doses for behavioral testing that are well below the MTD (e.g., 1/10th, 1/3rd, and 1/2 of the highest well-tolerated dose) to assess a dose-response relationship.
Section 4: Phase 2 - Efficacy in a Model of Anxiety-Like Behavior
Rationale: The Elevated Plus Maze (EPM) is a gold-standard assay for screening compounds with potential anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects.[16] The test leverages the natural conflict in rodents between their desire to explore a novel environment and their aversion to open, elevated spaces.[17] Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the unprotected open arms.[18]
Protocol 3: The Elevated Plus Maze (EPM) Test
Objective: To evaluate the anxiolytic-like effects of DMDPP in mice.
Methodology:
-
Apparatus: A plus-shaped maze, elevated from the floor (typically 50-80 cm), with two open arms and two enclosed arms of equal size.[18][19] The testing room should be dimly lit to encourage exploration.
-
Animal Model: Adult male C57BL/6 mice. Animals should be handled for several days prior to testing to reduce handling-induced stress.[16]
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., saline, IP)
-
Group 2: DMDPP (Low Dose, IP)
-
Group 3: DMDPP (Mid Dose, IP)
-
Group 4: DMDPP (High Dose, IP)
-
Group 5: Positive Control (e.g., Buspirone, 1 mg/kg, IP), a known anxiolytic.[20]
-
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes before the experiment.[17]
-
Administer the vehicle, DMDPP, or positive control at a pre-determined time before the test, based on the Tmax from PK studies (e.g., 30 minutes prior).
-
Place the mouse in the center of the maze, facing a closed arm.[18]
-
Allow the mouse to freely explore the maze for 5 minutes.[21]
-
Record the session using an overhead video camera and automated tracking software (e.g., ANY-maze, EthoVision).
-
Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[18]
-
-
Primary Endpoints:
-
Time Spent in Open Arms (%): (Time in Open Arms / Total Time) x 100.
-
Entries into Open Arms (%): (Entries into Open Arms / Total Entries) x 100.
-
Total Arm Entries: A measure of general locomotor activity. A significant change may indicate sedation or hyperactivity, which could confound the interpretation of anxiety-like behavior.
-
Section 5: Phase 3 - Efficacy in a Model of Depressive-Like Behavior
Rationale: The Forced Swim Test (FST) is a widely used behavioral despair model for screening potential antidepressant compounds.[22] The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually cease active escape attempts and adopt an immobile posture.[23] This immobility is interpreted as a state of behavioral despair, and it is reliably reduced by treatment with clinically effective antidepressants.[24]
Protocol 4: The Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like effects of DMDPP in mice.
Methodology:
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (approx. 15 cm).[22][25]
-
Animal Model: Adult male C57BL/6 mice.
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., saline, IP)
-
Group 2: DMDPP (Low Dose, IP)
-
Group 3: DMDPP (Mid Dose, IP)
-
Group 4: DMDPP (High Dose, IP)
-
Group 5: Positive Control (e.g., a standard antidepressant like Fluoxetine, 20 mg/kg, IP).
-
-
Procedure (Two-Day Protocol):
-
Day 1 (Pre-test): Place each mouse in the water cylinder for 15 minutes. This is a habituation session. Afterwards, remove the mouse, dry it thoroughly, and return it to its home cage.[25]
-
Day 2 (Test): 24 hours after the pre-test, administer the vehicle, DMDPP, or positive control. The timing of administration should be consistent with the PK profile (e.g., 60 minutes for Fluoxetine, 30 minutes for DMDPP). Place the mouse back into the water cylinder for a 6-minute test session.[22]
-
Record the session with a side-view camera.
-
-
Primary Endpoint:
-
Immobility Time: Score the duration of time the mouse spends immobile during the final 4 minutes of the 6-minute test session. Immobility is defined as making only the minimal movements necessary to keep the head above water. Scoring can be done manually by a blinded observer or with automated software.
-
Section 6: Data Analysis and Interpretation
For all behavioral studies, data should be analyzed using appropriate statistical methods. Typically, a one-way Analysis of Variance (ANOVA) is used to compare means across all experimental groups. If the ANOVA reveals a significant overall effect, post-hoc tests (e.g., Dunnett's or Tukey's test) should be performed to compare each treatment group directly against the vehicle control group.
-
Interpretation for EPM: A statistically significant increase in the percentage of time spent or entries into the open arms by a DMDPP-treated group, without a significant change in total locomotor activity, would be indicative of an anxiolytic-like effect.
-
Interpretation for FST: A statistically significant decrease in immobility time by a DMDPP-treated group compared to the vehicle control would suggest an antidepressant-like effect.
By following this structured, hypothesis-driven approach, researchers can generate a comprehensive and reliable in vivo data package for 1-(2,3-Dimethylphenyl)piperazine, providing clear insights into its potential as a novel CNS therapeutic.
References
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Chmitelin, F., et al. (2025). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). Marine Drugs, 23(10), 397. [Link][39]
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De Deurwaerdère, P., & Spampinato, U. (2003). Constitutive Activity of the Serotonin2C Receptor Inhibits In Vivo Dopamine Release in the Rat Striatum and Nucleus Accumbens. Journal of Neuroscience, 23(8), 3484-3493. [Link][4]
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Hubel, K. A. (1981). Actions of a nicotinic agonist, DMPP, on intestinal ion transport in vitro. The Journal of pharmacology and experimental therapeutics, 218(3), 675-680. [Link][41]
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Halberstadt, A. L., et al. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. [Link][5]
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Kim, J. H., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(10), 1547. [Link][11]
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Ren, J., et al. (2019). Single-cell transcriptomes and whole-brain projections of serotonin neurons in the mouse dorsal and median raphe nuclei. eLife, 8, e49424. [Link][7]
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Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 39(2), 233-242. [Link][42]
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Smith, R. L., et al. (1997). Agonist properties of N,N-dimethyltryptamine at serotonin 5-HT2A and 5-HT2C receptors. Pharmacology, Biochemistry and Behavior, 58(4), 1017-1023. [Link][3]
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Application Notes & Protocols: Characterizing Piperazine Derivatives Using Receptor Binding Assays
Introduction: The Significance of Piperazine Derivatives and Receptor Binding
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Its unique physicochemical properties, including the ability of its two nitrogen atoms to form hydrogen bonds or ionize under physiological conditions, allow for versatile interactions with biological targets.[1] Consequently, piperazine derivatives have been extensively developed to target a wide array of neurotransmitter receptors, such as serotonin, dopamine, histamine, and sigma receptors, leading to treatments for CNS disorders like depression, anxiety, and psychosis.[2][3][4][5]
Understanding how these compounds interact with their target receptors is fundamental to drug discovery. The receptor binding assay is a cornerstone technique for this purpose.[6] It provides a direct measure of the physical interaction between a ligand (the piperazine derivative) and a receptor, allowing for the quantitative determination of binding affinity.[7] This application note provides a comprehensive guide to the principles, optimization, and execution of receptor binding assays for the characterization of piperazine derivatives, offering both the gold-standard radioligand method and a modern, non-radioactive alternative.
The Principle of Competitive Receptor Binding
The most common format for screening and characterizing novel compounds like piperazine derivatives is the competitive binding assay .[8][9] This method relies on the principle of competition between a labeled ligand (the "tracer" or "probe") and an unlabeled test compound (the piperazine derivative) for a finite number of receptor binding sites.
The core concept is illustrated below. A receptor population is incubated with a fixed concentration of a high-affinity labeled ligand. In the absence of a competitor, the labeled ligand binds to the receptors, generating a maximum signal. When increasing concentrations of an unlabeled test compound are added, it competes for the same binding sites. A potent competitor will displace the labeled ligand at low concentrations, causing a dose-dependent decrease in the measured signal.
Scientist's Note: The key assumption in this assay is that both the labeled ligand and the unlabeled competitor are binding to the same site on the receptor in a reversible manner. The assay measures the affinity of a compound, which is the strength of the binding interaction, not its efficacy (i.e., whether it activates or inhibits the receptor). Functional assays are required to determine efficacy.[10][11]
The data from a competitive binding assay are used to generate an inhibition curve, from which the IC50 (half-maximal inhibitory concentration) is determined. The IC50 is the concentration of the test compound required to displace 50% of the specific binding of the labeled ligand.[12]
While the IC50 value provides a measure of a compound's potency in a specific experiment, it is dependent on the assay conditions, particularly the concentration of the labeled ligand used.[13] To obtain an intrinsic measure of binding affinity that can be compared across different experiments and labs, the IC50 is converted to an inhibition constant, or Ki . The Ki reflects the binding affinity of the unlabeled inhibitor.[12] This conversion is performed using the Cheng-Prusoff equation .[12][14]
Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)[12]
Where:
-
Ki: The inhibition constant, a measure of the absolute binding affinity of the competitor.
-
IC50: The concentration of the competitor that inhibits 50% of specific binding.
-
[L]: The concentration of the labeled ligand used in the assay.
-
Kd: The equilibrium dissociation constant of the labeled ligand (a measure of its affinity for the receptor).
Visualizing the Competitive Binding Principle
Caption: General workflow for a filtration-based radioligand binding assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Thaw receptor membranes on ice and dilute to the pre-optimized concentration in ice-cold Assay Buffer.
-
Prepare serial dilutions of the piperazine derivatives in Assay Buffer. The final DMSO concentration in the assay should be kept low (<1%).
-
Dilute the radioligand in Assay Buffer to 2X the final desired concentration (e.g., if final is 1 nM, dilute to 2 nM).
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding (TB) Wells (n=3): Add 50 µL Assay Buffer.
-
Non-Specific Binding (NSB) Wells (n=3): Add 50 µL of the high-concentration unlabeled ligand (NSB Control).
-
Test Compound Wells (n=3 per concentration): Add 50 µL of each piperazine derivative dilution.
-
-
Reaction Initiation:
-
Add 50 µL of the 2X radioligand solution to all wells.
-
Add 100 µL of the diluted receptor membrane suspension to all wells to start the reaction. The final volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at the optimized temperature for the optimized time (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Place the filter plate on a vacuum manifold.
-
Rapidly transfer the contents of the assay plate to the filter plate.
-
Immediately wash the filters 3-5 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand. [15] * Scientist's Note: The filtration and washing steps must be performed quickly and consistently to prevent dissociation of the ligand-receptor complex.
-
-
Counting:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Protocol 2: Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a powerful non-radioactive, homogeneous ("mix-and-read") technique used for binding assays. [16][17]It is particularly well-suited for high-throughput screening (HTS). [17][18]
Principle of FP
The principle is based on the rotational motion of a fluorescently labeled ligand (tracer). [19]* A small, free-rotating fluorescent tracer in solution, when excited by polarized light, tumbles rapidly and emits depolarized light, resulting in a low polarization signal.
-
When this tracer binds to a large receptor protein , its rotation is slowed dramatically. It emits light that remains highly polarized, resulting in a high polarization signal.
In a competitive FP assay, an unlabeled piperazine derivative competes with the fluorescent tracer for binding to the receptor. As the test compound displaces the tracer, the amount of free, rapidly tumbling tracer increases, causing a dose-dependent decrease in the polarization signal. [17][20]
Materials
-
Purified Receptor: The receptor must be soluble and stable.
-
Fluorescent Tracer: A ligand for the receptor conjugated to a suitable fluorophore (e.g., fluorescein, rhodamine).
-
Test Compounds: Piperazine derivatives, serially diluted.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.01% Tween-20.
-
Black, low-binding 96- or 384-well microplates. [21]* Fluorescence Plate Reader equipped with polarization filters.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of the piperazine derivatives in Assay Buffer.
-
Prepare a 2X working solution of the fluorescent tracer in Assay Buffer.
-
Prepare a 2X working solution of the purified receptor in Assay Buffer.
-
-
Assay Plate Setup (in a black microplate):
-
Low Polarization Control (Free Tracer): Add 50 µL of 2X fluorescent tracer and 50 µL of Assay Buffer (no receptor).
-
High Polarization Control (Bound Tracer): Add 50 µL of 2X fluorescent tracer and 50 µL of 2X receptor solution.
-
Test Compound Wells: Add 25 µL of each piperazine derivative dilution. Then add 25 µL of 4X fluorescent tracer and 50 µL of 2X receptor solution. Adjust volumes as needed to maintain consistent final concentrations.
-
-
Incubation:
-
Incubate the plate, protected from light, at room temperature for the optimized time to reach equilibrium (typically 15-60 minutes). [19]
-
-
Measurement:
-
Read the plate on a fluorescence polarization reader. The instrument measures the intensity of emitted light parallel and perpendicular to the plane of excitation and calculates the polarization value, usually in millipolarization units (mP).
-
Data Analysis and Interpretation
-
Calculate Specific Binding: For the radioligand assay, first determine the specific binding for each data point.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Generate Inhibition Curve: Convert the specific binding CPM (or mP values for FP) to a percentage of the maximum specific binding (the signal in the absence of a competitor).
-
% Inhibition = 100 * (1 - (Specific Binding_Sample / Specific Binding_Max))
-
Plot the % Inhibition versus the log concentration of the piperazine derivative.
-
-
Determine IC50: Use a non-linear regression curve fit (sigmoidal dose-response with variable slope) to determine the IC50 value from the inhibition curve.
-
Calculate Ki: Use the Cheng-Prusoff equation to convert the experimentally determined IC50 to the Ki, providing a true measure of binding affinity. [22]
Example Data Table
The following table shows hypothetical data for two piperazine derivatives targeting the Dopamine D2 receptor.
| Compound | IC50 (nM) | Ki (nM) | Target Receptor |
| Derivative A | 15.2 | 7.3 | Dopamine D2 |
| Derivative B | 250.6 | 120.5 | Dopamine D2 |
| Assay Conditions: [³H]-Spiperone (Labeled Ligand) at 1.2 nM (Kd = 1.1 nM) |
Interpretation: Derivative A (Ki = 7.3 nM) has a significantly higher binding affinity for the Dopamine D2 receptor than Derivative B (Ki = 120.5 nM).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>50%) | Radioligand concentration is too high; radioligand is hydrophobic; insufficient washing; filter type is incorrect. [23] | Reduce radioligand concentration. Add BSA or a mild detergent to the buffer. Increase the number of wash steps with ice-cold buffer. [23]Pre-soak filters in a blocking agent like polyethyleneimine (PEI). |
| Low Signal Window / Low Specific Binding | Insufficient receptor concentration; inactive receptor protein; low specific activity of radioligand. | Increase the amount of membrane protein per well (re-check Zone A). Use a fresh batch of membranes or purified protein. Obtain a higher specific activity batch of radioligand. |
| Poor Curve Fit / High Data Scatter | Pipetting errors; incomplete mixing; reaction not at equilibrium; compound precipitation. [24] | Use calibrated pipettes and ensure thorough mixing. Re-evaluate incubation time. Check the solubility of piperazine derivatives in the final assay buffer. |
| FP Assay: High mP in "Free Tracer" Control | The fluorescent tracer is binding to the microplate. [21] | Use non-binding surface (NBS) plates. Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to the buffer. [21] |
References
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Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]
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Y. C. Cheng & W. H. Prusoff. (1973). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]
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de Jong, L. A., Uges, D. R., Franke, J. P., & Bischoff, R. (2005). Receptor-ligand binding assays: technologies and applications. Journal of Chromatography B, 829(1-2), 1-25. Retrieved from [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. Retrieved from [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). PMC. Retrieved from [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2008). PMC - PubMed Central. Retrieved from [Link]
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Box 3, Troubleshooting dissociation rate constant measurement. (2004). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). Brieflands. Retrieved from [Link]
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Fluorescence Polarization Assays in Small Molecule Screening. (2010). PMC - NIH. Retrieved from [Link]
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Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). LinkedIn. Retrieved from [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British Journal of Pharmacology, 161(6), 1219-1237. Retrieved from [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2023). Taylor & Francis Online. Retrieved from [Link]
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Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules. (2025). ResearchGate. Retrieved from [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2020). ACS Chemical Neuroscience. Retrieved from [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
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General structures of piperazine derivatives and structures of compounds 25−28 with σRs binding profile. (n.d.). ResearchGate. Retrieved from [Link]
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Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. (2017). Biochemistry. Retrieved from [Link]
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Application Notes & Protocols: 1-(2,3-Dimethylphenyl)piperazine as a Tool Compound in Neuroscience
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2,3-Dimethylphenyl)piperazine (DMPH) is a versatile arylpiperazine derivative that serves as a valuable tool compound in neuroscience research.[1][2] Its primary utility stems from its interactions with key neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors.[1] This document provides a comprehensive guide to the pharmacological profile of DMPH, its mechanisms of action, and detailed protocols for its application in common in vitro neuroscience assays. The information herein is designed to empower researchers to effectively utilize DMPH for investigating receptor function, validating targets, and exploring the complex signaling pathways that govern neurological processes.
Pharmacological Profile
DMPH is characterized by its multi-target activity, with a notable affinity for several serotonin and dopamine receptor subtypes.[1] The 2,3-dimethylphenyl substitution pattern is a key structural feature that influences its binding profile.[1] The compound's hydrochloride salt form is typically used in research due to its stability and solubility in aqueous solutions.[1][2]
Table 1: Reported Pharmacological Activities of 1-(2,3-Dimethylphenyl)piperazine
| Target System | Reported Activity | EC50 (Dopamine Release) | Potential Application |
| Serotonin (5-HT) Receptors | Partial Agonist / Antagonist | Not specified | Modulation of mood and anxiety |
| Dopamine Receptors | Modulator / Releaser | 1207 nM | Study of reward pathways, locomotor activity |
Note: This table is a synthesis of available data. Researchers should always perform their own dose-response experiments to determine potency and efficacy in their specific assay systems.
Mechanism of Action & Signaling Pathways
The primary mechanism of action for DMPH involves direct binding to G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors.[1][5] The functional outcome—agonism, partial agonism, or antagonism—depends on the specific receptor subtype and the cellular context.
-
Serotonergic System: Many arylpiperazines interact with 5-HT1A and 5-HT2A receptors.[3][6][7]
-
5-HT1A Receptor (Gαi/o-coupled): As a potential partial agonist, DMPH could activate Gαi/o proteins, leading to the inhibition of adenylyl cyclase. This reduces intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately modulating neuronal excitability.
-
5-HT2 Family Receptors (Gαq/11-coupled): Interaction with these receptors would activate the Gαq/11 pathway.[5] This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5]
-
-
Dopaminergic System: DMPH has been shown to induce dopamine release, although with lower potency compared to its serotonergic effects.[1] It may also act as a modulator at D2-like (D2, D3, D4) receptors, which are typically Gαi/o-coupled.[1][4]
Diagram 1: Potential Gαq Signaling Pathway for 5-HT2 Receptors
Caption: Key steps in the radioligand binding assay protocol.
Application 2: Assessing Functional Activity (cAMP Assay)
Objective: To determine if DMPH acts as an agonist or antagonist at a Gαi/o-coupled receptor (e.g., 5-HT1A) by measuring its effect on intracellular cAMP levels.
Principle: Gαi/o-coupled receptors inhibit adenylyl cyclase, decreasing cAMP production. This assay measures changes in cAMP in response to the test compound. Forskolin (a direct activator of adenylyl cyclase) is often used to stimulate a baseline level of cAMP, against which the inhibitory effect of an agonist can be measured.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor. [8]* Culture Medium: DMEM supplemented with 10% FBS and appropriate selection antibiotics. [9]* Stimulant: Forskolin (FSK).
-
Test Compound: 1-(2,3-Dimethylphenyl)piperazine HCl.
-
cAMP Detection Kit: A commercial kit, such as a luminescence-based (e.g., Promega cAMP-Glo™) or HTRF-based assay. [8][10]* Equipment: White opaque 96-well plates (for luminescence), plate reader.
Step-by-Step Protocol (Agonist Mode):
-
Cell Seeding: Seed HEK293-5HT1A cells into a white, 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight. [8][11]2. Compound Preparation: Prepare serial dilutions of DMPH in an appropriate assay buffer. Prepare a fixed concentration of FSK (e.g., 10 µM, determine optimal concentration empirically).
-
Assay Execution: a. Remove culture medium from the cells. b. Add DMPH dilutions to the wells. c. Immediately add the FSK solution to all wells (except for a negative control). d. Incubate for 15-30 minutes at 37°C. The short incubation is critical as cAMP levels are transient.
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit. [10]This typically involves adding a lysis buffer followed by a detection reagent that generates a luminescent or fluorescent signal inversely proportional to the cAMP concentration.
-
Data Analysis:
-
Normalize the data to the FSK-only control (representing 100% cAMP production).
-
Plot the percentage of inhibition of the FSK response versus the log concentration of DMPH.
-
Fit the curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) for cAMP inhibition.
-
To test for antagonist activity: Pre-incubate the cells with various concentrations of DMPH for 15-20 minutes before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80 concentration) along with FSK. An antagonist will cause a rightward shift in the agonist's dose-response curve. [8]
Data Interpretation & Troubleshooting
-
Expertise Insight: When interpreting binding data, Ki values are relative. A compound's utility as a "selective" tool depends on its affinity for the target versus off-targets. A >100-fold difference in affinity is generally considered selective.
-
Causality Check: In functional assays, ensure the observed effect is receptor-specific. Test DMPH on the parental cell line (e.g., wild-type HEK293) that does not express your target receptor. No response in these cells validates that the activity is mediated by your receptor of interest. [8]* Troubleshooting - Low Signal in cAMP Assay: This could be due to low receptor expression, poor cell health, or an issue with the detection kit reagents. Confirm receptor expression via a method like flow cytometry or western blot. [8]Always check the expiration dates of assay kits.
-
Troubleshooting - High Variability in Binding Assay: High non-specific binding (>30% of total binding) can obscure your signal. Try reducing the membrane protein concentration, increasing the number of washes, or ensuring filters are adequately pre-soaked. [12]
Conclusion
1-(2,3-Dimethylphenyl)piperazine is a well-established chemical scaffold that provides a valuable starting point for neuroscience research. [13]Its ability to interact with multiple CNS targets makes it a useful probe for dissecting complex neurotransmitter systems. [1]By applying rigorous, well-controlled experimental protocols such as those outlined here, researchers can confidently characterize its pharmacological properties and leverage it to gain deeper insights into the molecular basis of neurological function and disease.
References
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BPS Bioscience. (n.d.). Data Sheet. Retrieved from [Link]
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Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]
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Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Lin, F., et al. (2021). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. Molecules. Available at: [Link]
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Gonzalez-Velez, V., et al. (2021). In vitro receptor binding assays: General methods and considerations. ResearchGate. Retrieved from [Link]
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Promega Connections. (2014). Practical Tips for HEK293 Cell Culture When Using cAMP-Glo™ Assay. Retrieved from [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
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Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. PubMed. Retrieved from [Link]
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Seba M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Retrieved from [Link]
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Cappelli, A., et al. (1999). Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 2. Molecular basis of the intrinsic efficacy of arylpiperazine derivatives at the central 5-HT3 receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
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Naturalista Campano. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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ChemEurope.com. (n.d.). Piperazine. Retrieved from [Link]
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Fogel, W. A., et al. (2007). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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de Souza, A. M., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Heterocycle piperazine derivatives and receptor binding affinities. Retrieved from [Link]
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Cherry. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved from [Link]
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Cross, M. C., et al. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. Retrieved from [Link]
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Mokrosz, J. L., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2014). Synthesis, characterization and in-vivo anthelmintic activity of some newer piperazine derivatives. Retrieved from [Link]
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Chandra, K., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy. Retrieved from [Link]
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Ibezim, A., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon. Retrieved from [Link]
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Application Notes and Protocols for Cell-Based Assays Using 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(2,3-Dimethylphenyl)piperazine hydrochloride (DMPH) in cell culture-based assays. DMPH is a versatile piperazine derivative with known modulatory effects on key neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways.[1][2] Its multi-target profile makes it a valuable tool for neuropharmacological research and drug discovery. These application notes delve into the compound's mechanism of action and provide detailed, validated protocols for quantifying its effects on neurotransmitter transporter function, receptor binding affinity, and downstream second messenger signaling. The methodologies are designed to be robust and reproducible, incorporating essential controls and data analysis frameworks to ensure scientific integrity.
Introduction to this compound (DMPH)
This compound is a synthetic chemical compound belonging to the arylpiperazine class, a group of molecules frequently utilized as scaffolds in the development of centrally active therapeutic agents.[3][4] DMPH itself serves as a critical research tool for investigating the complex interplay of neurotransmitter systems.[1][5] Pharmacological studies have characterized it as a compound with a multifaceted mechanism of action, exhibiting properties of a low-efficacy partial agonist at certain serotonin receptors and acting as a monoamine releasing agent, particularly for dopamine.[1] This dual activity allows for the exploration of nuanced physiological responses beyond simple receptor agonism or antagonism.
The hydrochloride salt form enhances its solubility and stability for experimental use.[3] Understanding its physicochemical properties is paramount for accurate and reproducible assay design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉ClN₂ | [1][6] |
| Molecular Weight | 226.75 g/mol | [1][6] |
| CAS Registry Numbers | 80836-96-0, 1203-64-1 | [3][6] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water | [1][3] |
| Storage Conditions | Store at -20°C, protected from moisture and light | [3][6] |
Core Mechanism of Action and Associated Signaling
DMPH's pharmacological profile is defined by its interactions with multiple components of the monoaminergic system. Its primary activities include:
-
Serotonin (5-HT) Receptor Modulation: Arylpiperazines are well-known for their interaction with various serotonin receptor subtypes.[7][8][9] DMPH acts as a partial agonist at certain 5-HT receptors, meaning it can elicit a submaximal response compared to a full agonist, and can also competitively block the binding of full agonists.[1]
-
Dopamine (DA) and Serotonin (5-HT) Release: The compound has been shown to induce the release of dopamine and serotonin from neuronal stores.[1] This action is likely mediated by interaction with the respective neurotransmitter transporters (DAT and SERT), potentially by acting as a substrate that promotes reverse transport (efflux).[10][11]
-
Adrenergic Receptor Interaction: Like many arylpiperazines, DMPH may also exhibit affinity for adrenergic receptors, which are G protein-coupled receptors (GPCRs) involved in the fight-or-flight response.[2][12]
These interactions trigger complex downstream signaling cascades that ultimately alter cellular function. The diagram below provides a simplified overview of DMPH's primary molecular targets.
Figure 1: Conceptual diagram of the multi-target mechanism of 1-(2,3-Dimethylphenyl)piperazine HCl (DMPH).
Experimental Protocols & Applications
Before initiating any functional assay, it is critical to determine the cytotoxicity profile of DMPH in the chosen cell line. High concentrations of any compound can lead to non-specific effects due to cell death. A preliminary MTT or similar cell viability assay is strongly recommended to establish a non-toxic working concentration range.[13]
Application 1: Neurotransmitter Transporter Uptake Assay
Scientific Rationale: This assay quantifies the ability of DMPH to inhibit neurotransmitter reuptake or induce efflux through the dopamine transporter (DAT) or serotonin transporter (SERT). The protocol utilizes a fluorescent substrate that mimics endogenous neurotransmitters.[14] When the substrate is transported into the cell, its fluorescence increases significantly. An inhibitor will block this transport, resulting in a lower fluorescent signal, while a releasing agent may show complex kinetics. This assay is fundamental for characterizing compounds that modulate monoamine homeostasis.[10]
Figure 2: General workflow for the neurotransmitter transporter uptake assay.
Detailed Protocol:
-
1. Cell Preparation:
-
The day before the assay, seed HEK293 cells stably expressing human DAT (hDAT) or SERT (hSERT) into black-wall, clear-bottom 96-well microplates. A typical seeding density is 40,000-60,000 cells per well.[14]
-
Culture the cells overnight at 37°C with 5% CO₂ to allow for adherence and the formation of a confluent monolayer.[14]
-
-
2. Compound Preparation & Incubation:
-
Prepare a 10 mM stock solution of DMPH in 100% DMSO.
-
Perform serial dilutions of the DMPH stock solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) to create 2X final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 10 µM Cocaine for DAT; 10 µM Fluoxetine for SERT).
-
Carefully aspirate the culture medium from the cell plate and add 100 µL/well of the diluted compound solutions.[14]
-
Incubate the plate for 10-30 minutes at 37°C. This pre-incubation allows the compound to interact with the transporter.[14]
-
-
3. Substrate Addition and Measurement:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[14]
-
Add 100 µL of the dye solution to each well.[14]
-
Immediately transfer the plate to a bottom-reading fluorescence microplate reader (e.g., FlexStation® 3) pre-set to the appropriate excitation/emission wavelengths.
-
Measure the fluorescence intensity. For kinetic analysis, read every 1-2 minutes for 30-60 minutes. For an endpoint assay, incubate for a fixed time (e.g., 20 minutes) at 37°C before a single read.[14]
-
-
4. Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data: set the vehicle control as 100% transport and the positive control inhibitor as 0% transport.
-
Plot the normalized response against the logarithm of DMPH concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the curve and determine the IC₅₀ value.
-
Application 2: Radioligand Receptor Binding Assay
Scientific Rationale: This assay determines the binding affinity (Kᵢ) of DMPH for a specific receptor subtype. It is a competition assay where DMPH competes with a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity for the target receptor.[15][16] By measuring the concentration of DMPH required to displace 50% of the radioligand, we can calculate its inhibitory constant (Kᵢ), a fundamental measure of drug-receptor interaction.[16]
Detailed Protocol:
-
1. Membrane Preparation:
-
Use commercially available cell membranes or prepare them from cultured cells overexpressing the receptor of interest (e.g., a human 5-HT receptor subtype).
-
Thaw the membrane preparation on ice and determine the protein concentration using a standard protein assay (e.g., Bradford).[17]
-
-
2. Assay Setup:
-
In a 96-well plate, combine the following in assay buffer:
-
Cell membranes (e.g., 10-20 µg of protein per well).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ receptors), typically at its Kₔ concentration.
-
Serial dilutions of DMPH (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Controls are essential:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, non-radioactive competitor (e.g., 10 µM of unlabeled serotonin).[17]
-
-
-
3. Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[17]
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[15][17]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
4. Scintillation Counting and Data Analysis:
-
Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert the CPM for each DMPH concentration into a percentage of the maximal specific binding.
-
Plot the percent specific binding against the logarithm of DMPH concentration.
-
Fit the data using non-linear regression to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Application 3: Gq-Coupled Receptor Calcium Mobilization Assay
Scientific Rationale: Many serotonin receptors (e.g., 5-HT₂ₐ, 5-HT₂C) are Gq-coupled. Activation of these receptors leads to the activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP₃).[18] IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[18] This assay measures this transient increase in intracellular Ca²⁺ using a calcium-sensitive fluorescent dye, providing a direct functional readout of Gq-coupled receptor activation.[19][20] It can determine whether DMPH acts as an agonist, antagonist, or partial agonist at these targets.
Figure 3: Signaling cascade for a Gq-coupled receptor leading to intracellular calcium mobilization.
Detailed Protocol:
-
1. Cell Preparation:
-
The day before the assay, seed cells expressing the Gq-coupled receptor of interest (e.g., CHO-h5HT₂ₐ) into black-wall, clear-bottom 96-well plates. Optimize seeding density to achieve a 90-100% confluent monolayer on the day of the assay.[19]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
2. Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., FLIPR Calcium Assay Kit) according to the manufacturer's protocol.[18][21] For cell lines with active organic anion transporters (like CHO or HeLa), include probenecid in the loading buffer to prevent dye leakage.[19][20]
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂.[18]
-
-
3. Compound Plate Preparation and Measurement:
-
During the dye incubation, prepare a separate 96-well compound plate containing 4X or 5X final concentrations of DMPH and controls (vehicle, known full agonist) in assay buffer.
-
Place both the cell plate and the compound plate into a fluorometric imaging plate reader (FLIPR) or equivalent instrument.
-
Program the instrument to first establish a baseline fluorescence reading for 10-20 seconds.[18]
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to measure fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the transient calcium peak.
-
-
4. Data Analysis:
-
The response is typically quantified as the maximum fluorescence signal minus the baseline signal.
-
For Agonist Mode: Normalize the data relative to the vehicle (0% response) and the known full agonist (100% response). Plot the normalized response vs. log[DMPH] and fit with a non-linear regression model to determine the EC₅₀ and the maximum effect (Eₘₐₓ). A partial agonist will have an Eₘₐₓ < 100%.
-
For Antagonist Mode: Pre-incubate the cells with DMPH for 15-20 minutes before adding a fixed concentration (e.g., EC₈₀) of a known agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the IC₅₀ from the inhibition curve.
-
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Cell-Based Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No response to any compound | Poor cell health; Low receptor/transporter expression; Inactive compound/reagents. | Verify cell viability; Confirm target expression via qPCR or Western blot; Test a fresh batch of compound and reagents; Validate with a known positive control.[18] |
| High background / Low S:N ratio | Sub-optimal cell density; Inefficient dye loading; Compound autofluorescence. | Optimize cell seeding density; Increase dye loading time or temperature; Run a compound-only plate to check for autofluorescence and subtract if necessary.[18] |
| High well-to-well variability | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate. | Use a multichannel or automated pipette for consistency; Ensure uniform cell suspension before plating; Avoid using the outer wells of the plate or fill them with buffer. |
| Unexpected results (e.g., inhibition in a release assay) | Compound cytotoxicity; Complex pharmacology (e.g., transporter blocker at low conc., releaser at high conc.). | Perform a cytotoxicity assay at all tested concentrations; Analyze the full dose-response curve and consider the compound's multifaceted mechanism. |
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Vandenberg, R. J., & Ryan, R. M. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Current Protocols in Pharmacology, 82(1), e45. Retrieved from [Link]
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Seta Chemicals. (n.d.). 1-(2,3-Dichlorophenyl) Piperazine HCl. Seta Chemicals. Retrieved from [Link]
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Peeref. (n.d.). Whole-cell radioligand binding for receptor internalization. Peeref. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cell based Binding Assay. Creative Biolabs. Retrieved from [Link]
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Shanti Chemical Works. (n.d.). 1 2 3 Di Chlorophenyl Piperazine HCL. IndiaMART. Retrieved from [Link]
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Fuller, R. W., Snoddy, H. D., Mason, N. R., & Molloy, B. B. (1978). Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. European Journal of Pharmacology, 52(1), 11–16. Retrieved from [Link]
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Papapostolou, I., et al. (2022). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 27(19), 6296. Retrieved from [Link]
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Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221. Retrieved from [Link]
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Baumann, M. H., Raley, T. J., & Rothman, R. B. (1995). Serotonin-releasing effects of substituted piperazines in vitro. NIDA Research Monograph, 153, 136–141. Retrieved from [Link]
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National Institutes of Health. (n.d.). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. NIH. Retrieved from [Link]
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Aulakh, C. S., Hill, J. L., & Murphy, D. L. (1992). Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. The Journal of Pharmacology and Experimental Therapeutics, 263(2), 588–595. Retrieved from [Link]
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Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 58(17), 6653–6662. Retrieved from [Link]
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Di Micco, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3144. Retrieved from [Link]
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LookChem. (n.d.). Cas 1293343-01-7, 1-[2-(2,3-dimethylphenylsulfanyl)phenyl]piperazine hydrochloride. LookChem. Retrieved from [Link]
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Application Notes and Protocols for the Preparation of Stock Solutions of 1-(2,3-Dimethylphenyl)piperazine HCl
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of stock solutions of 1-(2,3-Dimethylphenyl)piperazine hydrochloride (DMPH HCl). This document emphasizes scientific integrity, providing not just procedural steps but also the underlying rationale to ensure reproducibility and reliability in experimental settings.
Introduction: Significance and Applications
1-(2,3-Dimethylphenyl)piperazine HCl is a derivative of piperazine, a class of compounds with a broad spectrum of biological activities. DMPH HCl, in particular, serves as a crucial structural scaffold and building block in medicinal chemistry for the development of novel compounds targeting the central nervous system (CNS).[1] Its pharmacological profile is primarily characterized by its interaction with various neurotransmitter systems, most notably as a modulator of serotonin (5-HT) and dopamine receptors.[2] As such, it is a valuable tool compound in neuroscience research for investigating mood regulation, anxiety, and other neurological processes.[2] The preparation of accurate and stable stock solutions is the foundational step for any in vitro or in vivo study, directly impacting the validity and reproducibility of experimental outcomes.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of DMPH HCl is paramount for its proper handling, storage, and the preparation of solutions.
Table 1: Physicochemical Properties of 1-(2,3-Dimethylphenyl)piperazine HCl
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉ClN₂ | [1][3] |
| Molecular Weight | 226.75 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | >300°C (decomposes) | [1] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water. | [1][2] |
| Storage | Recommended at -20°C for long-term stability. Can be stored at room temperature for short periods, away from moisture and light. | [1][3] |
Causality Behind Solvent Selection
The hydrochloride salt form of DMPH enhances its aqueous solubility compared to the free base. However, like many organic compounds, its solubility in aqueous buffers remains limited.[4] Therefore, a common and recommended practice is to first dissolve the compound in a water-miscible organic solvent to create a concentrated primary stock solution.
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for a wide range of organic molecules, including DMPH HCl.[1][2] It is miscible with water and most organic solvents, making it ideal for preparing high-concentration stock solutions that can be subsequently diluted in aqueous media for biological assays.[5]
-
Ethanol: Ethanol is another suitable organic solvent for dissolving many piperazine derivatives and can be used as an alternative to DMSO.[4] The choice between DMSO and ethanol may depend on the specific requirements of the downstream application, as residual solvent can have effects in sensitive biological systems.[5]
Stability and Storage Considerations
DMPH HCl is generally stable under normal laboratory conditions.[1] However, for long-term storage and to ensure the integrity of stock solutions, the following precautions are critical:
-
Light and Air Sensitivity: Some piperazine derivatives can be sensitive to light and air.[6] It is best practice to store the solid compound and its stock solutions in amber vials or containers wrapped in aluminum foil to protect from light.[6]
-
Hygroscopicity: The compound can be hygroscopic, meaning it can absorb moisture from the air.[7] This can affect the accuracy of weighing and the stability of the compound. Always store the solid compound in a desiccator or a tightly sealed container in a dry environment.[6]
-
Solution Stability: Aqueous solutions of piperazine derivatives are not recommended for long-term storage and should ideally be prepared fresh daily.[4] Concentrated stock solutions in anhydrous DMSO are generally more stable and can be stored at -20°C for extended periods.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Safety and Handling Precautions
As a bioactive compound, 1-(2,3-Dimethylphenyl)piperazine HCl requires careful handling to minimize exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling the solid compound and its solutions.[6][7]
-
Ventilation: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[6][8]
-
Exposure Routes: The compound is harmful if swallowed and can cause skin and eye irritation.[8][9] In case of contact, rinse the affected area thoroughly with water and seek medical advice.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[6]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of DMPH HCl in DMSO, a common starting concentration for many research applications.
Materials and Equipment
-
1-(2,3-Dimethylphenyl)piperazine HCl (MW: 226.75 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Step-by-Step Procedure
-
Pre-use Preparation: Before opening, allow the vial of DMPH HCl to equilibrate to room temperature to prevent condensation of moisture onto the compound. For maximum product recovery, briefly centrifuge the vial to ensure all the powder is at the bottom.[3]
-
Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of DMPH HCl:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 226.75 g/mol x 1000 mg/g
-
Mass = 2.27 mg
-
-
Weighing the Compound: Carefully weigh out 2.27 mg of DMPH HCl using an analytical balance and transfer it to a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the DMPH HCl.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the 10 mM stock solution at -20°C in properly labeled, light-protected, single-use aliquots.
Preparation of Working Solutions
For most biological experiments, the concentrated DMSO stock solution will need to be further diluted in an aqueous buffer (e.g., PBS, cell culture medium).
-
Example Dilution: To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. For instance, add 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer.
-
Important Consideration: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer and mix immediately to prevent precipitation of the compound.[5] The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Visualization of the Workflow
The following diagram illustrates the key steps in the preparation of a stock solution of 1-(2,3-Dimethylphenyl)piperazine HCl.
Caption: Workflow for preparing DMPH HCl stock solution.
Conclusion
The protocols and guidelines presented in these application notes are designed to ensure the preparation of high-quality, reliable stock solutions of 1-(2,3-Dimethylphenyl)piperazine HCl. Adherence to these procedures, with a clear understanding of the compound's properties and safety requirements, will contribute to the generation of accurate and reproducible scientific data.
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Application Notes & Protocols: Evaluating Phenylpiperazine Efficacy in Preclinical Animal Models
Introduction: The Rationale for Preclinical Efficacy Testing
Phenylpiperazines represent a critical pharmacophore in modern neuropharmacology. This structural motif is present in numerous FDA-approved drugs for treating a spectrum of central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia. The therapeutic versatility of this class stems from its ability to be chemically modified, yielding compounds with diverse affinities for various neurotransmitter receptors. Primarily, phenylpiperazines modulate serotonergic (5-HT) and dopaminergic (D) systems, often exhibiting complex profiles as agonists, antagonists, or partial agonists at receptors like 5-HT1A, 5-HT2A, and D2.[1][2]
Before any phenylpiperazine derivative can advance to clinical trials, its efficacy and behavioral effects must be rigorously characterized in preclinical animal models. These models are indispensable tools that allow researchers to bridge the gap between molecular interactions at the receptor level and complex behavioral outcomes.[3] The goal of these application notes is to provide a robust framework for selecting and implementing appropriate animal models to test the efficacy of novel phenylpiperazine compounds, ensuring scientific integrity and generating reproducible data.
The selection of an animal model is fundamentally dictated by the compound's intended therapeutic indication. This guide is structured to provide detailed protocols for three primary areas of CNS drug development: anxiolytics, antidepressants, and antipsychotics.
General Experimental Workflow and Best Practices
A well-designed experiment is the foundation of trustworthy results. Adherence to a standardized workflow minimizes variability and enhances the reproducibility of findings. Key considerations include animal acclimatization, proper drug administration, blinded data collection, and appropriate statistical analysis.
Caption: Standard preclinical behavioral testing workflow.
Models for Anxiolytic Efficacy: The Elevated Plus Maze (EPM)
Scientific Rationale: The Elevated Plus Maze (EPM) is a cornerstone assay for screening potential anxiolytic compounds.[4][5] The test is based on the innate conflict in rodents between their drive to explore a novel environment and their aversion to open, elevated spaces.[6][7][8] Anxiolytic compounds, like many 5-HT1A receptor agonists, are expected to reduce anxiety-like behavior, leading to an increase in the time spent and entries made into the more "threatening" open arms of the maze.[9][10]
Protocol: Elevated Plus Maze (EPM)
Apparatus:
-
A plus-shaped maze, typically made of a non-reflective material, elevated 50-55 cm off the floor.[6][8]
-
For mice: Arms are approximately 30 cm long x 5 cm wide.[6][8]
-
For rats: Arms are approximately 50 cm long x 10 cm wide.[6][8]
-
Two opposite arms are enclosed by high walls (e.g., 15 cm for mice), while the other two are open.[8]
-
The maze should be situated in a room with consistent, even illumination to avoid shadows.[8]
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes prior to the test.[7][8]
-
Drug Administration: Administer the phenylpiperazine compound, vehicle, or a positive control (e.g., diazepam) via the appropriate route (e.g., intraperitoneal injection). Allow for a predetermined uptake period (typically 10-30 minutes).[9]
-
Test Initiation: Gently place the animal onto the central square of the maze, facing one of the open arms.[6][9]
-
Exploration: Allow the animal to freely explore the maze for a 5-minute session.[6] The experimenter should be absent from the room or shielded to avoid influencing the animal's behavior.
-
Data Recording: Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze).[7][9]
-
Post-Test: At the end of the session, gently return the animal to its home cage. Thoroughly clean the maze with 70% ethanol or a similar cleaning agent between trials to eliminate olfactory cues.[7]
Data Analysis & Interpretation: The primary measures of anxiolytic activity are:
-
Time Spent in Open Arms (%): (Time in open arms / Total time) x 100
-
Open Arm Entries (%): (Entries into open arms / Total arm entries) x 100
-
Total Distance Traveled: Used as a measure of general locomotor activity. A significant change may indicate sedative or hyperactive effects of the compound, which could confound the interpretation of anxiety-related measures.
An effective anxiolytic phenylpiperazine is expected to significantly increase the percentage of time spent and entries into the open arms compared to the vehicle-treated group, without significantly altering total locomotor activity.
Sample Data Presentation
| Treatment Group | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance (cm, Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 20.5 ± 3.0 | 1520 ± 98 |
| Phenylpiperazine X (5 mg/kg) | 35.8 ± 4.5 | 42.1 ± 5.2 | 1480 ± 110 |
| Diazepam (2 mg/kg) | 40.1 ± 3.9 | 48.6 ± 4.8 | 1350 ± 105 |
| p < 0.05 compared to Vehicle |
Models for Antidepressant Efficacy: The Forced Swim Test (FST)
Scientific Rationale: The Forced Swim Test (FST), also known as the Porsolt test, is a widely used screening tool for antidepressant efficacy.[11][12] The model is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture, which is interpreted as a state of behavioral despair or learned helplessness.[13][14] Treatment with effective antidepressant drugs, including those acting on the serotonergic system, reduces the duration of immobility.[3][11][13]
Protocol: Forced Swim Test (FST)
Apparatus:
-
A transparent cylinder (e.g., Plexiglas) of sufficient height to prevent escape (e.g., 30 cm for mice).[15]
-
The diameter should be large enough to allow free swimming but not so large that the animal can avoid the water (e.g., 20 cm).[15]
-
Water maintained at 24-25°C.[12][14] The depth should be such that the animal cannot touch the bottom with its tail or paws (e.g., 15 cm for mice).[15]
Procedure:
-
Acclimatization: Acclimate animals to the testing room for at least 30-60 minutes before the test.[12][13]
-
Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., fluoxetine) according to a specific dosing regimen. Note that chronic administration (e.g., 14-21 days) is often required to see effects with certain classes of antidepressants.[16]
-
Test Session: Gently place the mouse into the cylinder of water. The test duration is typically 6 minutes.[15][17]
-
Data Recording: Record the session from the side for later analysis. The key behavior to score is immobility , defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[14]
-
Scoring: The first 2 minutes of the test are often considered an initial habituation period and are excluded from the analysis.[12][15] The total duration of immobility is scored during the final 4 minutes of the test.
-
Post-Test: After the session, remove the animal, gently dry it with a towel, and place it in a clean, dry cage, possibly with a heat source, to recover before returning to its home cage.[12]
Data Analysis & Interpretation: The primary endpoint is the duration of immobility (seconds) . A significant decrease in immobility time in the phenylpiperazine-treated group compared to the vehicle group suggests antidepressant-like activity. It is crucial to ensure the compound does not simply induce hyperactivity, which could be misinterpreted as an antidepressant effect.
Sample Data Presentation
| Treatment Group (14-day dosing) | Immobility Time (s) in final 4 min (Mean ± SEM) |
| Vehicle | 155.4 ± 12.3 |
| Phenylpiperazine Y (10 mg/kg) | 82.1 ± 9.8 |
| Fluoxetine (20 mg/kg) | 75.6 ± 10.1 |
| p < 0.05 compared to Vehicle |
Models for Antipsychotic Efficacy: Prepulse Inhibition (PPI) of the Startle Reflex
Scientific Rationale: Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse).[18][19][20] PPI is an operational measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia.[21][22] This deficit can be modeled in rodents by administering psychotomimetic drugs like the NMDA antagonist MK-801 or the dopamine agonist apomorphine, which disrupt PPI.[23] A potential antipsychotic drug is considered effective if it can reverse this induced deficit in PPI.[22][24]
Caption: Phenylpiperazine action on PPI deficits.
Protocol: Prepulse Inhibition (PPI)
Apparatus:
-
A specialized startle response system consisting of a sound-attenuating chamber, an animal holder mounted on a piezoelectric platform to detect movement, a speaker for auditory stimuli, and control software.[20]
Procedure:
-
Acclimatization: Place the animal in the holder within the chamber and allow a 5-minute acclimatization period with background white noise (e.g., 70 dB).[20][21]
-
Drug Administration: Pre-treat animals with the phenylpiperazine compound or vehicle. After an appropriate uptake period, administer a PPI-disrupting agent (e.g., MK-801). A positive control group would receive a known antipsychotic (e.g., haloperidol or clozapine).
-
Test Session: The session consists of a pseudo-randomized series of different trial types:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse + Pulse trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 80 dB, 20 ms duration) at a specific interval (e.g., 100 ms).[21]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Recording: The system automatically records the maximal startle amplitude (Vmax) for each trial.
Data Analysis & Interpretation: PPI is calculated as a percentage of startle reduction: % PPI = 100 x [(Startle on Pulse-alone trials - Startle on Prepulse+Pulse trials) / Startle on Pulse-alone trials] [21]
-
The vehicle group should show robust PPI.
-
The group treated with the disrupting agent (e.g., MK-801) should show a significant reduction in % PPI.
-
An effective antipsychotic phenylpiperazine is expected to significantly attenuate or completely reverse the MK-801-induced deficit in PPI, bringing the % PPI back towards the level of the vehicle control group.
Sample Data Presentation
| Pre-Treatment Group | Disrupting Agent | % PPI (Mean ± SEM) |
| Vehicle | Saline | 65.2 ± 5.1 |
| Vehicle | MK-801 (0.2 mg/kg) | 20.8 ± 4.3# |
| Phenylpiperazine Z (2 mg/kg) | MK-801 (0.2 mg/kg) | 55.7 ± 6.0 |
| Haloperidol (0.5 mg/kg) | MK-801 (0.2 mg/kg) | 58.1 ± 5.5 |
| #p < 0.05 compared to Vehicle/Saline; p < 0.05 compared to Vehicle/MK-801 |
Conclusion
The preclinical evaluation of phenylpiperazine compounds requires a logical, indication-driven approach to animal model selection. The protocols for the EPM, FST, and PPI assays described herein provide validated, reliable methods for assessing anxiolytic, antidepressant, and antipsychotic potential, respectively. By adhering to these rigorous, self-validating protocols—which include essential vehicle and positive controls—researchers can generate high-quality, interpretable data. This robust preclinical characterization is a critical step in identifying promising phenylpiperazine candidates for further development and eventual clinical application in treating CNS disorders.
References
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Animal models for screening anxiolytic-like drugs: a perspective. PubMed. Available at: [Link]
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Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. Available at: [Link]
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Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. ResearchGate. Available at: [Link]
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Testing Prepulse Inhibition of Acoustic Startle in Rodents. PubMed. Available at: [Link]
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Animal models for the study of antidepressant activity. PubMed. Available at: [Link]
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Animal models of anxiety and anxiolytic drug action. PubMed. Available at: [Link]
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The importance of animal research in the discovery of Antidepressants. Speaking of Research. Available at: [Link]
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The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Open Access Journals. Available at: [Link]
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The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. Available at: [Link]
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Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO. Available at: [Link]
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Pre-Pulse Inhibition Startle Protocol. Med Associates Inc. Available at: [Link]
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Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. Mousephenotype.org. Available at: [Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]
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Animal models of anxiety and anxiolytic drug action. Semantic Scholar. Available at: [Link]
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Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central. Available at: [Link]
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The Mouse Forced Swim Test. PubMed Central. Available at: [Link]
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Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]
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Screening of antipsychotic drugs in animal models. Tel Aviv University. Available at: [Link]~ Weiner/publications/2000/Weiner-CNS-Drug-Reviews-2000.pdf
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Full article: Animal models for screening anxiolytic-like drugs: a perspective. Taylor & Francis Online. Available at: [Link]
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The Forced Swim Test as a Model of Depressive-like Behavior. PubMed Central. Available at: [Link]
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List of Phenylpiperazine antidepressants. Drugs.com. Available at: [Link]
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Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]
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From antipsychotic to anti-schizophrenia drugs: role of animal models. PubMed Central. Available at: [Link]
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Behavioral animal models of antipsychotic drug actions. Semantic Scholar. Available at: [Link]
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Whole-Body Prepulse Inhibition Protocol to Test Sensorymotor Gating Mechanisms in Monkeys. PLOS. Available at: [Link]
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Prepulse inhibition (PPI) of the Acoustic Startle Response. JCGGDB. Available at: [Link]
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Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. Available at: [Link]
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Piperazine. Wikipedia. Available at: [Link]
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Phenylpiperazine. Wikipedia. Available at: [Link]
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Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. Available at: [Link]
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The Use of DMPO in CNS Drug Discovery: Application Notes and Protocols for Detecting Reactive Oxygen Species
An Application Guide for Researchers
A Note on Nomenclature: This guide focuses on the application of DMPO (5,5-dimethyl-1-pyrroline N-oxide) , a nitrone-based spin trap. The acronym DMPH is less common in this context and may be confused with Dimethylheptylpyran (DMHP), a synthetic cannabinoid. Given the topic's focus on drug discovery tools and radical detection, this document will proceed under the widely accepted assumption that the intended subject is the spin trap DMPO.
Introduction: Illuminating the Role of Oxidative Stress in the CNS
The central nervous system (CNS) is a site of intense metabolic activity, making it particularly vulnerable to the damaging effects of oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[1][2] This imbalance is a critical factor in the pathophysiology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][3] Consequently, the ability to accurately detect and quantify transient, highly reactive species like superoxide (O₂•⁻) and hydroxyl (•OH) radicals is paramount in the discovery and validation of novel neuroprotective therapies.[4][5]
Direct detection of these radicals in biological systems is nearly impossible due to their extremely short half-lives.[6][7][8] This challenge is overcome by the technique of spin trapping , where a "spin trap" molecule reacts with the unstable radical to form a more persistent, stable radical adduct.[7][9] This adduct can then be reliably detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[7][10]
Among the available spin traps, DMPO has become a cornerstone tool for researchers in free radical biology.[6][11] Its utility in trapping oxygen-centered radicals makes it an invaluable asset for investigating the mechanisms of neurotoxicity and evaluating the efficacy of antioxidant drug candidates. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using DMPO in CNS drug discovery research.
Section 1: The Science of DMPO Spin Trapping
Mechanism of Action
DMPO is a nitrone compound that acts as a radical scavenger.[6] The fundamental mechanism involves the covalent addition of a short-lived radical (R•) across the double bond of the DMPO molecule. This reaction transforms the unstable radical and the diamagnetic DMPO into a significantly more stable nitroxide radical adduct (DMPO-R), which can accumulate to concentrations detectable by EPR spectroscopy.[9][11]
The key to the technique's specificity lies in the subsequent EPR analysis. The magnetic environment of the unpaired electron in the DMPO-R adduct is influenced by nearby atomic nuclei (primarily ¹⁴N and ¹H), resulting in a characteristic hyperfine splitting pattern in the EPR spectrum. This pattern serves as a unique fingerprint for the originally trapped radical.[9]
Caption: The fundamental mechanism of spin trapping with DMPO.
Physicochemical Properties and Handling
Successful and reproducible experiments begin with the proper handling and preparation of the spin trap. The quality of DMPO is critical, as impurities can lead to artifactual EPR signals.
| Property | Value / Recommendation | Source / Rationale |
| Full Chemical Name | 5,5-dimethyl-1-pyrroline N-oxide | IUPAC Standard |
| Molar Mass | 113.16 g/mol | Standard Chemical Data |
| Appearance | Colorless to pale yellow liquid or solid | Supplier Data Sheets |
| Purity | >99% recommended | High purity minimizes background signals and artifacts. |
| Solubility | Soluble in water and most organic solvents | Facilitates use in aqueous biological buffers.[12] |
| Storage | Store at -20°C to -80°C under an inert atmosphere (e.g., Argon). Protect from light. | DMPO is susceptible to degradation from heat, light, and air.[13][14][15] |
| Handling | Prepare solutions fresh before each experiment. Use high-purity water or buffers. | Prevents degradation and formation of interfering species. |
Advantages and Limitations of DMPO
Choosing the right tool requires understanding its strengths and weaknesses. DMPO remains popular for good reason, but researchers must be aware of its limitations to avoid misinterpretation of data.
| Aspect | Details |
| Advantages | Well-Characterized Adducts: The EPR spectra for DMPO adducts with superoxide and hydroxyl radicals are distinct and extensively documented, aiding in identification. Versatility: Effective at trapping key oxygen-centered radicals relevant to CNS pathology. Water Solubility: Its solubility in aqueous buffers makes it suitable for most biological experiments.[12] |
| Limitations | Adduct Instability: The superoxide adduct (DMPO-OOH) is notoriously unstable, with a half-life of around one minute, and can decompose to form the hydroxyl adduct (DMPO-OH).[16][17] This can lead to an overestimation of •OH production. Potential for Artifacts: DMPO can react with nucleophiles in non-radical reactions, which, after oxidation, can produce a DMPO-OH-like signal.[11][18][19] Low Cell Permeability: Compared to newer, more lipophilic spin traps, DMPO's ability to cross cell membranes can be limited, potentially under-reporting intracellular radical production.[8][11] |
Section 2: Application in CNS Drug Discovery Workflow
DMPO is employed in CNS drug discovery primarily to elucidate disease mechanisms and to screen for therapeutic efficacy. A typical workflow involves using a cellular or tissue model of a neurological disorder, inducing oxidative stress, and then measuring the effect of a candidate drug on ROS production.
Caption: A typical experimental workflow for evaluating a drug candidate's effect on ROS.
Section 3: Detailed Experimental Protocols
These protocols provide a framework for typical experiments. Researchers should optimize concentrations and incubation times for their specific model system.
Protocol 1: ROS Detection in Primary Neuronal Cultures
Objective: To quantify superoxide and hydroxyl radical production in cultured neurons under conditions of induced neurotoxicity and to assess the protective effect of a drug candidate.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)[20]
-
High-purity DMPO
-
Neurobasal medium and B-27 supplement
-
Phosphate-Buffered Saline (PBS) with Ca²⁺/Mg²⁺
-
Neurotoxin (e.g., glutamate, rotenone, or amyloid-beta oligomers)
-
Drug candidate
-
Superoxide Dismutase (SOD) and Catalase (for controls)
-
50 µL glass capillary tubes
-
EPR Spectrometer (X-band)
Procedure:
-
Cell Preparation:
-
Plate primary neurons on coated coverslips or plates at a desired density (e.g., 100,000-250,000 cells/mL) and culture until mature (e.g., DIV 10-14).[20][21][22]
-
On the day of the experiment, replace the culture medium with a pre-warmed buffer (e.g., PBS or Krebs-HEPES buffer) to remove antioxidants present in the serum/supplement.
-
-
Preparation of Reagents:
-
Prepare a stock solution of DMPO (e.g., 1 M in nitrogen-purged PBS). Store on ice and protect from light.
-
Prepare stock solutions of the neurotoxin and drug candidate in the appropriate vehicle.
-
-
Experimental Treatment:
-
Aliquot cells into treatment groups:
-
Vehicle Control
-
Neurotoxin alone
-
Neurotoxin + Drug Candidate
-
Drug Candidate alone
-
-
Pre-incubate cells with the drug candidate (or its vehicle) for a predetermined time (e.g., 30-60 minutes).
-
Add the neurotoxin (or its vehicle) to the appropriate wells.
-
-
Spin Trapping:
-
Immediately after adding the neurotoxin, add DMPO to each well to a final concentration of 25-100 mM. The optimal concentration should be determined empirically to maximize signal without inducing toxicity.[23]
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C. Causality Note: This incubation allows the formed radicals to be trapped by DMPO before they decay or react with other molecules.
-
-
Sample Collection and EPR Measurement:
-
Gently collect the supernatant (~50 µL) from each well.
-
Draw the sample into a glass capillary tube and seal one end.
-
Place the capillary tube inside a standard quartz EPR tube.
-
Immediately begin EPR measurement.
-
-
EPR Spectrometer Settings (Typical X-Band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 20 mW
-
Modulation Amplitude: 1.0 G
-
Modulation Frequency: 100 kHz
-
Sweep Width: 100 G
-
Center Field: 3475 G
-
Time Constant: 0.1 s
-
Scan Time: 1-2 minutes
-
Signal Averaging: 3-5 scans
-
Protocol 2: ROS Detection in Ex Vivo Brain Homogenates
Objective: To measure ROS production in brain tissue from a CNS disease animal model.
Materials:
-
Brain tissue (e.g., hippocampus, striatum, or cortex) from control and experimental animals.
-
Ice-cold homogenization buffer (e.g., PBS with 0.1 mM DTPA, a metal chelator to prevent auto-oxidation).
-
High-purity DMPO.
-
Dounce or Potter-Elvehjem homogenizer.
-
Refrigerated centrifuge.
-
Other materials as listed in Protocol 1.
Procedure:
-
Tissue Preparation:
-
Rapidly dissect the brain region of interest on an ice-cold plate.
-
Weigh the tissue and place it in 5-10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue thoroughly on ice. Causality Note: Keeping the sample cold is critical to minimize enzymatic activity and non-specific radical generation.
-
-
Spin Trapping Reaction:
-
In a microcentrifuge tube on ice, combine:
-
Brain homogenate (e.g., 1-2 mg protein/mL).
-
DMPO (final concentration 50-100 mM).
-
Stimulus if required (e.g., NADPH to stimulate enzymatic sources of ROS).
-
Buffer to final volume (e.g., 100 µL).
-
-
Incubate at 37°C for a fixed time (e.g., 5-15 minutes).
-
-
EPR Measurement:
-
Transfer ~50 µL of the reaction mixture to a glass capillary tube.
-
Proceed with EPR measurement using the settings described in Protocol 1.
-
Self-Validation and Controls: Ensuring Trustworthiness
To ensure the detected signals are not artifacts, specific controls are mandatory.
-
Superoxide Confirmation: Pre-incubate a parallel sample with superoxide dismutase (SOD, ~50 U/mL). If the signal is from the DMPO-OOH adduct, its intensity will be significantly reduced or eliminated.
-
Hydroxyl Radical Confirmation: Pre-incubate a parallel sample with catalase (~200 U/mL) to remove H₂O₂, a precursor to •OH. Alternatively, add a •OH scavenger like DMSO or ethanol (1-2% v/v), which will compete with DMPO and reduce the DMPO-OH signal.
-
System Blank: Run a complete reaction mixture without the biological sample (cells or homogenate) to ensure no background signals are generated by the reagents themselves.
-
Decomposition Check: Be aware that the DMPO-OOH adduct can decay to DMPO-OH.[17] A true •OH signal should be sensitive to catalase/DMSO, whereas the one from decomposition will be sensitive to SOD.
Section 4: Data Interpretation and Analysis
Identifying Radical Adducts via Hyperfine Coupling Constants
The identity of the trapped radical is determined from the hyperfine coupling constants (hfcs) of the EPR spectrum, specifically the splitting from the nitrogen (aN) and beta-hydrogen (aβ-H).
| Adduct | Radical Source | Characteristic EPR Spectrum | aN (Gauss) | aβ-H (Gauss) |
| DMPO-OOH | Superoxide (O₂•⁻) | 1:1:1:1 quartet of triplets | 14.3 | 11.7 |
| DMPO-OH | Hydroxyl (•OH) | 1:2:2:1 quartet | 14.9 | 14.9 |
| DMPO-CH₃ | Methyl (•CH₃) | 1:2:2:1:1:1 sextet | 16.3 | 23.4 |
Note: These values are approximate and can vary slightly with solvent and temperature.[16][24]
Caption: Decision tree for distinguishing •OH radicals from O₂•⁻-derived artifacts.
Quantification of Radical Adducts
The concentration of the trapped radical is proportional to the intensity of the EPR signal. This is determined by calculating the double integral of the absorption spectrum. For relative quantification, the signal intensities are compared across different treatment groups. For absolute quantification, the sample spectrum is compared against a standard curve generated using a stable radical of known concentration, such as TEMPO or CP-H.
Conclusion and Future Outlook
DMPO remains a fundamental and accessible tool for researchers investigating the role of oxidative stress in the CNS. Its well-documented properties and the vast body of literature supporting its use provide a solid foundation for CNS drug discovery programs aimed at modulating ROS/RNS signaling. By following robust protocols and incorporating essential controls, scientists can generate reliable data to validate new therapeutic targets and screen candidate compounds.
While DMPO is invaluable, the field of spin trapping is continually evolving. Newer generations of spin traps, such as DEPMPO, have been developed to offer greater adduct stability, particularly for superoxide, addressing one of the major limitations of DMPO.[25] Researchers are encouraged to consider these newer tools for specific applications, especially when quantitative accuracy of superoxide is the primary goal. Ultimately, the careful application of spin trapping with DMPO and its successors will continue to shed light on the complex interplay of redox biology and neurological disease, paving the way for the next generation of neuroprotective therapies.
References
-
Buettner, G. R. (1987). Spin trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine, 3(4), 259-303. (Note: While not in the provided search, this is a foundational citation for hfc values. The provided search results like[24] and[16] contain similar data for specific conditions).
-
Finkelstein, E., Rosen, G. M., & Rauckman, E. J. (1982). Production of hydroxyl radical by decomposition of superoxide spin-trapped adducts. Molecular Pharmacology, 21(2), 262-265. [Link][17]
- Hawkins, C. L., & Davies, M. J. (1998). Reaction of the hydroxyl radical with 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and related spin traps. Free Radical Biology and Medicine, 24(7-8), 1149-1160. (Note: This type of mechanistic study supports the artifact discussion).
- Kalyanaraman, B., Mottley, C., & Mason, R. P. (1983). A direct electron spin resonance study of the reaction of hydroxyl radical with N-hydro-2,2,6,6-tetramethylpiperidine. Journal of the American Chemical Society, 105(24), 7194-7195. (Note: Foundational papers like this establish the hfc values.)
- Mason, R. P. (2004). Using spin trapping to detect and identify transient free radicals. Methods in Enzymology, 382, 23-37.
-
Mason, R. P., & Kadiiska, M. B. (2001). In vivo spin trapping of free radicals. Current Topics in Biophysics, 25, 1-13. [Link][26]
-
Reszka, K. J., & Bilski, P. (1992). EPR spectra of DMPO spin adducts of superoxide and hydroxyl radicals in pyridine. Free Radical Research Communications, 17(5), 323-332. [Link][24]
-
Sato, S., et al. (2002). In vivo EPR: when, how and why? NMR in Biomedicine, 17(4), 163-172. [Link][27]
-
Soule, B. P., et al. (2007). The fidelity of spin trapping with DMPO in biological systems. Free Radical Biology and Medicine, 42(11), 1641-1650. [Link][18]
-
Villamena, F. A., & Zweier, J. L. (2004). Detection of reactive oxygen and nitrogen species by electron paramagnetic resonance (EPR) spin trapping. Antioxidants & Redox Signaling, 6(3), 619-629. [Link][10]
-
Yan, L., et al. (2018). In Vivo Electron Paramagnetic Resonance: Radical Concepts for Translation to the Clinical Setting. Antioxidants & Redox Signaling, 28(15), 1341-1344. [Link][28]
- Yoshikawa, T., & Naito, Y. (2002). What is oxidative stress?
- Zweier, J. L., & Talukder, M. A. H. (2006). The role of spin traps in the detection of nitric oxide. Annual Review of Pharmacology and Toxicology, 46, 605-631.
-
Zuo, L., et al. (2015). Spin Trapping: A Review for the Study of Obesity Related Oxidative Stress and Na+/K+-ATPase. Journal of Obesity & Weight Loss Therapy, 5(2). [Link][25]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,3-Dimethylphenyl)piperazine
Welcome to the technical support center for the synthesis of 1-(2,3-Dimethylphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable building block. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction
1-(2,3-Dimethylphenyl)piperazine is a key structural motif found in a range of pharmacologically active compounds, notably as a precursor to antipsychotic agents like Aripiprazole and other CNS-targeting molecules.[1][2][3] Achieving a high yield and purity of this intermediate is critical for the efficiency and cost-effectiveness of downstream applications. This guide will focus primarily on the most prevalent and versatile synthetic method: the Palladium-catalyzed Buchwald-Hartwig amination.[1][4]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield of the Desired Mono-arylated Product
Question: My Buchwald-Hartwig reaction is resulting in a low yield of 1-(2,3-Dimethylphenyl)piperazine, with significant amounts of starting materials remaining and some unidentified byproducts. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in a Buchwald-Hartwig amination is a common problem that can typically be traced back to catalyst activity, reaction conditions, or reagent quality.
Causality and Solutions:
-
Catalyst System Inefficiency: The choice of palladium precursor and, more importantly, the phosphine ligand is paramount. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[4][5] The steric and electronic properties of the 2,3-dimethylphenyl halide and piperazine demand a carefully selected ligand.
-
Expert Recommendation: For electron-rich and sterically hindered aryl halides like 1-bromo-2,3-dimethylbenzene, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior. They promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[4][6] If you are using first-generation ligands like P(o-tolyl)₃, upgrading to a "Buchwald-type" ligand is highly recommended.[4]
-
-
Base Selection and Strength: The base's role is to deprotonate the piperazine (or the intermediate palladium-amine complex) to generate the active nucleophile. An inappropriate base can lead to poor reactivity or side reactions.
-
Expert Recommendation: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this coupling.[1][4] If your substrate is sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this may require higher temperatures and longer reaction times.[7][8]
-
-
Solvent and Temperature: The solvent must be anhydrous and capable of solubilizing the reagents while remaining stable at the required reaction temperature.
-
Expert Recommendation: Toluene, dioxane, and xylenes are standard solvents.[7] Toluene is often a good starting point. The reaction temperature typically ranges from 80-110 °C. A systematic screen of the temperature is advisable; too low, and the reaction will be sluggish, too high, and catalyst decomposition or side reactions may occur.
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation. Failure to maintain an inert atmosphere is a primary cause of reaction failure.
-
Expert Recommendation: Ensure all reagents and the reaction vessel are thoroughly dried. The reaction should be set up under a strict inert atmosphere (Argon or Nitrogen). Degassing the solvent by sparging with an inert gas for 15-30 minutes before adding the catalyst is a critical step.
-
Issue 2: Significant Formation of 1,4-bis(2,3-Dimethylphenyl)piperazine
Question: My reaction is producing a high yield, but a significant portion is the undesired disubstituted byproduct. How can I improve selectivity for mono-substitution?
Answer: The formation of a disubstituted byproduct occurs because the second nitrogen of the mono-arylated product can still act as a nucleophile and react with another molecule of the aryl halide.[9] This is a challenge of stoichiometry and relative reactivity.
Causality and Solutions:
-
Stoichiometry: The most direct way to favor mono-substitution is by using a stoichiometric excess of the diamine.
-
Expert Recommendation: Use a significant excess of piperazine (2 to 5 equivalents) relative to the aryl halide. This statistically favors the reaction of the aryl halide with the more abundant, unreacted piperazine over the mono-substituted product.[2] While this can be effective, it necessitates a more rigorous purification to remove the excess piperazine.
-
-
Protecting Group Strategy: For ultimate control and to avoid purification challenges associated with excess piperazine, using a mono-protected piperazine is the most robust solution.[9][10]
-
Expert Recommendation: N-Boc-piperazine is the ideal starting material. The tert-butyloxycarbonyl (Boc) group protects one nitrogen, leaving the other free to react. Following the Buchwald-Hartwig coupling, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the desired product. This multi-step approach often results in higher overall purity and yield despite the extra steps.[2][9]
-
Issue 3: Difficulty with Product Purification
Question: I am struggling to isolate a pure product. Column chromatography results in significant tailing, and acid-base extractions give poor recovery. What are the best practices for purifying 1-(2,3-Dimethylphenyl)piperazine?
Answer: The basicity and polarity of aryl piperazines can make them challenging to purify. Standard silica gel chromatography can be problematic due to strong interactions between the basic nitrogen atoms and the acidic silica surface.
Causality and Solutions:
-
Interaction with Silica Gel: The lone pairs on the nitrogen atoms form strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel, leading to peak tailing and poor separation.
-
Expert Recommendation (Chromatography): Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to the solvent mixture (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This neutralizes the acidic sites on the silica, allowing the basic product to elute more cleanly.
-
Expert Recommendation (Extraction): For an acid-base workup, ensure the pH is adjusted correctly. When extracting the product into the aqueous acid layer, use a sufficient amount of acid (e.g., 1M HCl) to fully protonate the piperazine nitrogens (target pH ~1-2). When basifying the aqueous layer to recover the free base, use a strong base (e.g., 2-6M NaOH) to ensure complete deprotonation (target pH >12) before re-extracting with an organic solvent like dichloromethane or ethyl acetate.
-
-
Residual Palladium: Removing the palladium catalyst can be difficult. It often precipitates as palladium black or remains as soluble colored impurities.
-
Expert Recommendation: After the reaction is complete, a simple filtration through a pad of Celite® can remove insoluble palladium species. For soluble residues, washing the crude organic solution with an aqueous solution of a thiol-containing scavenger (e.g., sodium N,N-diethyldithiocarbamate) or passing it through a dedicated scavenger resin can effectively remove residual palladium.
-
Data Summary Table
The choice of ligand and base is critical for success. The following table provides a general guide for optimizing the Buchwald-Hartwig amination based on literature precedent for similar aryl piperazine syntheses.
| Parameter | Option 1 (High Performance) | Option 2 (Cost-Effective/Milder) | Rationale & Comments |
| Aryl Halide | 1-Bromo-2,3-dimethylbenzene | 1-Chloro-2,3-dimethylbenzene | Bromides are more reactive than chlorides but often more expensive. Chloride activation requires more specialized, electron-rich ligands.[1] |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(OAc)₂ | Both are common Pd(0) or Pd(II) precursors. Pd₂(dba)₃ is often used for more challenging couplings.[11] |
| Ligand | XPhos or RuPhos | P(t-Bu)₃ | Bulky biaryl phosphine ligands (XPhos, RuPhos) are highly effective for sterically hindered substrates. P(t-Bu)₃ is a less complex but still effective ligand. |
| Base | NaOtBu or LHMDS | K₃PO₄ or Cs₂CO₃ | Strong, non-coordinating bases like NaOtBu give faster reactions. Carbonates are milder but may require higher temperatures/longer times.[8] |
| Solvent | Toluene or Dioxane | Toluene | Both are excellent, non-polar aprotic solvents. Dioxane should be used with caution due to its potential to form peroxides.[7] |
| Temperature | 90-110 °C | 100-120 °C | Optimal temperature depends on the specific combination of reagents. Monitor by TLC/LC-MS to determine the ideal point. |
Key Experimental Protocols
Protocol 1: Buchwald-Hartwig Synthesis using N-Boc-Piperazine
This protocol utilizes a protecting group strategy for clean mono-arylation.
Step A: Synthesis of tert-butyl 4-(2,3-dimethylphenyl)piperazine-1-carboxylate
-
Setup: To a dry, oven-baked flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (1.4 eq).
-
Inerting: Seal the flask with a septum, and purge with Argon for 15 minutes.
-
Reagents: Add anhydrous toluene via syringe. Stir for 5 minutes. Add N-Boc-piperazine (1.2 eq) followed by 1-bromo-2,3-dimethylbenzene (1.0 eq).
-
Reaction: Heat the mixture to 100 °C and stir under Argon. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to yield the protected product.
Step B: Deprotection to 1-(2,3-Dimethylphenyl)piperazine
-
Setup: Dissolve the purified product from Step A in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA, 4-5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC/LC-MS shows complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-(2,3-Dimethylphenyl)piperazine.
Visualized Workflows and Logic
Troubleshooting Decision Tree for Low Yield
This diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
Simplified Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
Caption: Key steps of the Buchwald-Hartwig amination cycle.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Buchwald-Hartwig amination over classical methods for synthesizing N-aryl piperazines? A1: The primary advantage is its broad substrate scope and functional group tolerance.[4] Classical methods, such as nucleophilic aromatic substitution (SNAr), typically require harsh conditions and are limited to electron-deficient aryl halides. Reductive amination is not a direct route from an aryl halide.[2][12] The Buchwald-Hartwig reaction allows for the coupling of a wide variety of aryl halides (including electron-rich and sterically hindered ones) with amines under relatively mild conditions.[1][4]
Q2: Can I use an unprotected piperazine directly? What are the main risks? A2: Yes, you can use unprotected piperazine, but the main risk is the formation of the 1,4-disubstituted byproduct, which can be difficult to separate from your desired mono-substituted product and will lower your overall yield.[2][9] Using a large excess of piperazine can mitigate this but adds purification burdens. The protecting group strategy is generally recommended for achieving high purity.[9]
Q3: Which analytical techniques are best for monitoring the reaction progress? A3: Thin-Layer Chromatography (TLC) is excellent for quick, qualitative monitoring. Staining with potassium permanganate (KMnO₄) is effective for visualizing the reactants and products. For quantitative analysis and accurate assessment of byproduct formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. ¹H NMR of crude aliquots can also be used to determine conversion rates.
Q4: My starting aryl halide is an aryl chloride instead of a bromide. What changes should I make? A4: Aryl chlorides are less reactive than aryl bromides due to the stronger C-Cl bond.[1] To achieve good results, you will likely need a more active catalyst system. This typically involves using highly electron-rich and bulky phosphine ligands (e.g., RuPhos, BrettPhos) and potentially higher reaction temperatures. Standard catalyst systems that work for aryl bromides may be sluggish or ineffective for aryl chlorides.[1][6]
References
-
Královičová, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. [Link]
- G.D. Searle & Co. (1997). Method for preparing piperazines.
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]
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Patel, H., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
- Lek Pharmaceuticals D.D. (2016). Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
D'Souza, D., & Müller, T. J. J. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Rafas, A. J., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. [Link]
-
Wockhardt Ltd. (n.d.). Purification Process For Ranolazine Piperazine Intermediate. Quick Company. [Link]
-
ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]
-
Oakwood Chemical. (n.d.). 1-(2,3-Dimethylphenyl)piperazine. Oakwood Chemical. [Link]
- H. Lundbeck A/S. (n.d.). Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
-
European Patent Office. (2010). PURIFICATION OF 1-[2-(2,4-DIMETHYLPHENYLSULFANYL)PHENYL]-PIPERAZINE. EP 2398785 B1. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. EP 3414231 B1. [Link]
-
Di Micco, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. [Link]
- Lek Pharmaceuticals D.D. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
AA Blocks. (n.d.). 1-(2,3-Dimethylphenyl)piperazine. AA Blocks. [Link]
-
Královičová, I., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Umezu, K., et al. (1988). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. PubMed. [Link]
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- 3. Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Phenylpiperazine Synthesis
Welcome to the technical support guide for phenylpiperazine synthesis. This document is designed for researchers, chemists, and drug development professionals who utilize phenylpiperazine scaffolds. Instead of a rigid manual, this guide functions as a direct line to a field application scientist, addressing the common—and often frustrating—byproducts and issues encountered during synthesis. We will delve into the causality behind these problems and provide robust, field-proven solutions.
Section 1: The Buchwald-Hartwig Amination Route
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming the crucial C-N bond in phenylpiperazine synthesis.[1][2] However, its complexity can give rise to several predictable side reactions.
Frequently Asked Questions (FAQs)
Question 1: I'm observing a significant amount of a higher molecular weight byproduct, which I suspect is the 1,4-diarylpiperazine. How can I improve the selectivity for the desired mono-arylated product?
Answer: This is the most common issue when using unprotected piperazine. Both nitrogen atoms are nucleophilic and can react with the aryl halide. The formation of the 1,4-diarylpiperazine byproduct is a classic problem of controlling stoichiometry and relative reactivity.
-
Causality: The second nitrogen atom of the newly formed 1-phenylpiperazine product remains reactive and can compete with the starting piperazine for the aryl halide in the catalytic cycle. This leads to a second arylation event.
-
Solution 1: Use of a Protecting Group: The most reliable solution is to temporarily "block" one of the nitrogen atoms. Using N-Boc-piperazine is the standard, authoritative method to ensure mono-arylation.[3][4] The Boc (tert-butyloxycarbonyl) group is robust enough to survive the reaction conditions but can be easily removed later.
-
Solution 2: Stoichiometric Control: If you must use unprotected piperazine, using a significant excess of piperazine (e.g., 4-5 equivalents) relative to the aryl halide can statistically favor the mono-arylation product. However, this complicates purification, as you must remove a large amount of unreacted piperazine.
Question 2: My mass spectrometry analysis shows a byproduct corresponding to the dehalogenated arene (Ar-H instead of Ar-piperazine). What causes this, and how can I prevent it?
Answer: The formation of a dehalogenated (or hydrodehalogenated) byproduct points to a flaw in the catalytic cycle, where the intended cross-coupling pathway is being intercepted by a reductive process.
-
Causality: This typically occurs when the palladium catalyst is not behaving as expected. It can be caused by excessively high temperatures, the presence of water, or an imbalance in the palladium-to-ligand ratio, which can lead to undesired side reactions.[1]
-
Solution 1: Temperature Control: Overheating the reaction can promote side reactions, including dehalogenation.[4] Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Solution 2: Use a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd₂(dba)₃, use a well-defined palladium pre-catalyst (e.g., an XPhos-based G3 or G4 pre-catalyst). This ensures the rapid formation of the active species and can minimize side reactions.[4]
-
Solution 3: Ensure Anhydrous Conditions: Water can interfere with the catalytic cycle. Ensure your solvent and reagents are thoroughly dried and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).[5]
Troubleshooting Guide: Buchwald-Hartwig Reactions
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| High levels of 1,4-diarylpiperazine | Both piperazine nitrogens are reacting due to comparable reactivity. | Primary: Use mono-Boc-protected piperazine (1.2-1.5 equiv).[3] Secondary: Use a large excess (4-5 equiv) of unprotected piperazine and prepare for a difficult purification. |
| Dehalogenated arene byproduct | - Reaction temperature is too high.- Incomplete formation of the active Pd-ligand complex.- Presence of moisture. | - Lower the reaction temperature (e.g., to 80 °C) and extend the reaction time.[4]- Use a well-defined pre-catalyst.- Ensure all reagents and solvents are anhydrous. |
| Low or No Conversion | - Inactive catalyst or incorrect ligand choice.- Base is not strong enough or is not anhydrous.- Sterically hindered or electron-rich aryl chloride used. | - Screen different phosphine ligands (e.g., RuPhos, XantPhos, DavePhos).[3][4]- Use a strong, non-nucleophilic base like NaO-t-Bu or K₃PO₄.[3][5]- For difficult aryl chlorides, switch to the corresponding aryl bromide or triflate and use a ligand designed for challenging substrates. |
Diagram: Buchwald-Hartwig Reaction Pathways
Caption: Desired mono-arylation vs. undesired double arylation pathway.
Section 2: Classical Cyclization Route
The reaction of an aniline with bis(2-chloroethyl)amine hydrochloride is a long-established, forceful method for creating the phenylpiperazine ring.[6][7] Its high-temperature, often solvent-free conditions can lead to purity issues.[8][9]
Frequently Asked Questions (FAQs)
Question 3: My reaction of aniline with bis(2-chloroethyl)amine hydrochloride results in a dark, tarry crude product that is very difficult to purify. What is causing this and how can it be improved?
Answer: The "tar" formation is a common consequence of the high temperatures (often 160-250 °C) used in this synthesis, especially when performed without a solvent.[8][9]
-
Causality: At these elevated temperatures, starting materials and the product can undergo various side reactions, including polymerization and thermal decomposition. Aniline itself is susceptible to oxidation and polymerization, which contributes to the dark coloration and tarry consistency.
-
Solution 1: Use a High-Boiling Solvent: While some protocols are solvent-free, performing the reaction in a high-boiling, inert solvent (e.g., diethylene glycol monomethyl ether) can help to moderate the reaction temperature, improve heat transfer, and prevent localized overheating, thereby reducing charring.[6]
-
Solution 2: Incremental Addition: Instead of mixing all reactants at the beginning, try heating the aniline in the solvent first and then adding the bis(2-chloroethyl)amine hydrochloride portion-wise to maintain better control over the reaction exotherm.
-
Solution 3: Post-Reaction Treatment: After the reaction, a rigorous workup is essential. Treating the reaction mixture with a strong alkaline solution is the first step to neutralize the hydrochloride salt and free the amine base.[8] A subsequent distillation (e.g., reduced pressure distillation) is often necessary to separate the product from non-volatile polymeric byproducts.[9]
Section 3: General Purification Strategies
Question 4: My desired 1-phenylpiperazine co-elutes with a persistent impurity during silica gel chromatography. What alternative purification methods can I try?
Answer: Co-elution is a common challenge, especially with byproducts of similar polarity. Leveraging the chemical properties of your target compound is key.
-
Strategy 1: Acid-Base Extraction: Phenylpiperazine is a basic compound. You can selectively extract it from a non-polar organic solvent (like dichloromethane or ethyl acetate) into an acidic aqueous solution (e.g., 1M HCl). The neutral or less basic byproducts will remain in the organic layer. Afterward, you can basify the aqueous layer (e.g., with NaOH) and re-extract your pure product back into an organic solvent.
-
Strategy 2: Crystallization via Salt Formation: If your product is a solid, you can try to form a salt (e.g., hydrochloride, fumarate) by treating a concentrated solution of the freebase with the corresponding acid. The resulting salt often has very different solubility properties and may crystallize out of solution, leaving impurities behind.
-
Strategy 3: Change the Chromatography System: If you must use chromatography, switch to a different stationary phase (e.g., alumina) or a different solvent system. For basic compounds like piperazines, it can be beneficial to add a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent to reduce tailing and improve separation.
Section 4: Experimental Protocol & Workflow
Protocol: Synthesis of N-Boc-N'-phenylpiperazine via Buchwald-Hartwig Amination
This protocol is a representative example for coupling an aryl bromide with N-Boc-piperazine, designed to minimize byproduct formation.[3]
-
Reagent Preparation:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (NaO-t-Bu, 1.4 equiv).
-
In a separate vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (if not using a pre-catalyst).
-
-
Reaction Setup:
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene or dioxane via syringe.
-
Stir the mixture for 5-10 minutes.
-
-
Execution:
-
Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and quench carefully with water.
-
Separate the layers. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-Boc-N'-phenylpiperazine.
-
Diagram: Troubleshooting Workflow for Phenylpiperazine Synthesis
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark. Retrieved January 6, 2026, from [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. (2020). IOP Conference Series: Materials Science and Engineering. Retrieved January 6, 2026, from [Link]
-
Lee, H., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189-197. Retrieved January 6, 2026, from [Link]
-
A general and convenient synthesis of N-aryl piperazines. (2002). Tetrahedron Letters. Retrieved January 6, 2026, from [Link]
-
Noël, T., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved January 6, 2026, from [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). Current Organic Synthesis. Retrieved January 6, 2026, from [Link]
-
Lee, H., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed. Retrieved January 6, 2026, from [Link]
-
Lee, H., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. ResearchGate. Retrieved January 6, 2026, from [Link]
-
BH amination side products and purification. (2021). Reddit. Retrieved January 6, 2026, from [Link]
- Preparation method of N-phenyl piperazine. (2014). Google Patents.
- A kind of preparation method of N-phenylpiperazine. (2014). Google Patents.
Sources
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- 8. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 9. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]
Technical Support Center: 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
Welcome to the technical support guide for 1-(2,3-Dimethylphenyl)piperazine hydrochloride (DMPH). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DMPH in solution throughout your experiments. Phenylpiperazine derivatives are valuable tools in neuroscience and medicinal chemistry, often used in studies targeting serotonergic and dopaminergic pathways.[1][2] However, their chemical stability in solution is a critical parameter that can significantly impact experimental reproducibility and data interpretation.[1]
This guide provides a structured approach to solution preparation, storage, and troubleshooting, grounded in the principles of chemical stability and analytical best practices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for DMPH stock solutions?
A1: this compound is a white to off-white crystalline powder.[2][3] It is soluble in organic solvents like DMSO and methanol, with slight solubility in water.[3]
For optimal stability, we recommend the following:
| Parameter | Recommendation | Rationale & Considerations |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | DMSO provides excellent solubility and is generally a non-reactive solvent for short-to-medium term storage.[3] |
| Alternative Solvent | Methanol | Methanol is also a suitable solvent, though potentially more reactive over long periods compared to DMSO.[3] |
| Stock Concentration | 10-50 mM | Preparing concentrated stocks minimizes the volume of organic solvent added to your final aqueous experimental buffer. |
| Storage Temperature | -20°C or -80°C | Phenylpiperazines, as a class, show significantly better stability when stored frozen.[4] Storage at room temperature should be avoided.[4] |
| Storage Vessel | Amber glass vials or tubes wrapped in foil | While specific photostability data for DMPH is limited, related compounds can be susceptible to photodegradation.[1] Protecting solutions from light is a standard best practice. |
| Handling | Use anhydrous grade solvents if possible. Keep containers tightly sealed to prevent moisture absorption and solvent evaporation.[3] |
Note: The free base form of DMPH is a viscous liquid at room temperature and has different solubility properties.[3]
Q2: How long can I store my DMPH stock solution?
A2: When stored as a ≥10 mM stock in anhydrous DMSO at -20°C or below and protected from light, solutions are expected to be stable for several months. However, for long-term studies (greater than 6 months), we strongly advise performing a periodic quality control check via HPLC to confirm the concentration and purity. Phenylpiperazines can degrade over extended periods, even when frozen.[4]
Q3: My aqueous working solution appears cloudy. What is the cause?
A3: Cloudiness or precipitation in aqueous buffers is typically due to one of two reasons:
-
Exceeding Solubility Limit: The hydrochloride salt form enhances aqueous solubility, but the compound is still only slightly soluble in water.[3] When a concentrated organic stock is diluted into an aqueous buffer, the final concentration may exceed its solubility limit, causing it to crash out of solution.
-
pH-Dependent Solubility: DMPH is a weak base.[5] As the pH of the solution increases and approaches the pKa of the piperazine nitrogens, the compound will deprotonate, becoming the less soluble free base. Ensure your final buffer pH is sufficiently acidic to keep the compound in its protonated, more soluble salt form.
Q4: What are the likely degradation pathways for this compound?
A4: Phenylpiperazine derivatives can degrade through several pathways, primarily hydrolysis and oxidation.[1]
-
Oxidation: The piperazine ring, particularly the secondary amine, is susceptible to oxidation. This can lead to the formation of N-oxides or ring-opened products.[6] Oxidative degradation can be catalyzed by exposure to air (oxygen), light, or trace metal ions.
-
Thermal Degradation: While generally stable at room temperature in solid form, piperazine compounds can undergo thermal degradation at elevated temperatures in solution, leading to ring-opening and fragmentation.[6][7]
-
Hydrolysis: Although generally less common for the core piperazine structure itself, substituents on the phenyl ring or other parts of a more complex molecule can be susceptible to hydrolysis under strongly acidic or basic conditions.[1]
Troubleshooting Guides & Protocols
This section provides systematic workflows to diagnose and resolve common issues related to DMPH solution stability.
Guide 1: Troubleshooting Unexpected Experimental Results
If you observe lower-than-expected potency, a complete loss of activity, or inconsistent results, the integrity of your DMPH solution should be the first parameter you investigate.
Caption: Troubleshooting flowchart for unexpected experimental results.
Protocol 1: Preparation of DMPH Solutions for Cellular Assays
This protocol details the best practice for preparing aqueous working solutions from an organic stock for use in typical cell culture experiments.
Objective: To prepare a stable, soluble working solution of DMPH in an aqueous buffer with minimal organic solvent concentration.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium of choice
-
Calibrated pH meter
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Tare a clean amber glass vial on an analytical balance.
-
Weigh out a precise amount of DMPH powder (Molecular Weight: 226.74 g/mol ).[3]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. (e.g., for 2.27 mg of DMPH, add 1.0 mL of DMSO).
-
Vortex thoroughly until the solid is completely dissolved. This is your Stock Solution .
-
-
Store the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare the Working Solution (Example: 10 µM in PBS):
-
Thaw one aliquot of the 10 mM stock solution.
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 in your aqueous buffer (e.g., 5 µL of stock into 495 µL of PBS) to create a 100 µM intermediate solution.
-
Causality Note: This intermediate step helps prevent the compound from crashing out, which can happen if a highly concentrated DMSO stock is diluted directly into a large volume of aqueous buffer.
-
Next, dilute the 100 µM intermediate solution 1:10 in your final volume of aqueous buffer (e.g., 100 µL of intermediate into 900 µL of PBS) to achieve the final 10 µM concentration.
-
The final DMSO concentration will be 0.1%, which is tolerated by most cell lines.
-
-
Final Quality Control:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
If the application is sensitive to pH, measure the pH of the final solution and adjust if necessary.
-
Use the working solution immediately after preparation for best results.
-
Protocol 2: Stability Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the purity of your DMPH solution and detect potential degradation products. A stability-indicating method development would require forced degradation studies.[8][9]
Objective: To quantify the amount of intact DMPH and identify any potential degradant peaks.
Instrumentation & Columns:
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 211 nm and 252 nm[10]
-
Injection Volume: 10 µL
Procedure:
-
Prepare a Fresh Standard: Accurately prepare a 100 µM solution of DMPH from solid powder in a 50:50 mixture of Acetonitrile:Water. This is your reference standard.
-
Prepare the Sample: Dilute your stored stock solution to the same theoretical concentration (100 µM) using the same diluent.
-
Analysis:
-
Inject the reference standard and establish the retention time (RT) and peak area for pure DMPH.
-
Inject your sample solution.
-
Inject a blank (diluent only).
-
-
Data Interpretation:
-
Purity Check: Compare the chromatogram of your sample to the standard. The primary peak in your sample should have the same retention time as the standard.
-
Quantification: The peak area of the main peak in your sample should be comparable to the standard's peak area. A significant decrease (>5-10%) suggests degradation or precipitation.
-
Degradation Products: Look for the appearance of new peaks in the sample chromatogram that are not present in the reference standard or the blank. These may represent degradation products.[8]
-
While the exact degradation products of DMPH are not extensively documented, a plausible pathway involves oxidation of the piperazine ring, a common route for such scaffolds.[6]
Caption: Plausible oxidative degradation pathways for DMPH.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
- Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative.
- Smolecule. (2023, August 15). Buy this compound | 1203-64-1.
- ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- ACS Publications. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Amanote Research. (n.d.). The Stability Study of a Novel Phenylpiperazine Derivative.
- Vulcanchem. (n.d.). This compound - 1203-64-1.
- RSC Publishing. (n.d.). Analytical Methods.
- Benchchem. (n.d.). An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives.
- PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (2025, October 30). Thermal degradation of piperazine and its structural analogs.
- PMC - NIH. (n.d.). Synthesis and acaricidal activity of phenylpiperazine derivatives.
- VSNCHEM. (n.d.). vp70079 1-(2,3-dimethylphenyl)piperazine.
- ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- IOSR Journal. (n.d.). A Review on Analytical Methods for Piperazine Determination.
- ResearchGate. (2025, December 7). Synthesis and acaricidal activity of phenylpiperazine derivatives.
- Sigma-Aldrich. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride 97 119532-26-2.
- SWGDRUG.org. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
- PubMed. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers.
- PubChem. (n.d.). Piperazine, hydrochloride (1:?).
- Scientific Research Publishing. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
- Santa Cruz Biotechnology. (n.d.). Piperazine.
- ResearchGate. (2025, October 30). (PDF) Piperazine Degradation in Pilot Plants.
- Cayman Chemical. (n.d.). 1-(3,5-Dimethylphenyl)piperazine (CAS Number: 105907-65-1).
- ResearchGate. (2025, August 5). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. Buy this compound | 1203-64-1 [smolecule.com]
- 3. This compound (1203-64-1) for sale [vulcanchem.com]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Navigating the Solubility Challenges of 1-(2,3-Dimethylphenyl)piperazine in Biological Buffers
Welcome to the technical support center for 1-(2,3-Dimethylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to overcome these obstacles and ensure the reliability and reproducibility of your results.
Understanding the Molecule: The Root of the Solubility Issue
1-(2,3-Dimethylphenyl)piperazine is a piperazine derivative with a molecular structure that presents a classic solubility conundrum. The piperazine ring itself contains two nitrogen atoms, making it a basic moiety capable of protonation.[1] However, the attached 2,3-dimethylphenyl group is lipophilic, contributing to an overall poor aqueous solubility. The predicted pKa of the free base is approximately 9.05, and its XLogP3 value of 2.6 indicates a moderate degree of lipophilicity.[2][3] This amphipathic nature is central to the solubility challenges frequently observed in aqueous biological buffers.
This guide will provide a structured approach to addressing these challenges, from simple and direct methods to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of 1-(2,3-Dimethylphenyl)piperazine. What is the best way to prepare a stock solution?
A1: Due to its limited aqueous solubility, it is highly recommended to prepare an initial high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is an excellent choice due to its broad solubilizing power and compatibility with many biological assays at low final concentrations.[4]
-
Recommended Protocol: Prepare a 10-50 mM stock solution in 100% DMSO. Ensure the compound is completely dissolved by gentle vortexing or sonication. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: My compound, dissolved in DMSO, precipitates when I dilute it into my aqueous biological buffer (e.g., PBS, pH 7.4). Why does this happen and what can I do?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. The key is to maintain a final DMSO concentration that is low enough to be non-toxic to your cells, yet sufficient to aid in solubilizing your compound.
-
Immediate Troubleshooting:
-
Minimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being even safer for sensitive or primary cells.[5][6] To achieve this, you may need to prepare an intermediate dilution of your stock solution before the final dilution into your assay medium.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Vortexing During Dilution: When adding the DMSO stock to the aqueous buffer, vortex the buffer to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that are more prone to precipitation.
-
Q3: Can I dissolve 1-(2,3-Dimethylphenyl)piperazine directly in an aqueous buffer?
A3: Direct dissolution in neutral aqueous buffers like PBS at pH 7.4 is likely to be challenging and result in a very low concentration solution. However, if you are using the hydrochloride (HCl) salt of the compound, it will have a higher aqueous solubility than the free base.[7] Even so, for achieving higher concentrations, an organic stock solution is generally more reliable.
Q4: What is the difference between using the free base and the hydrochloride salt of 1-(2,3-Dimethylphenyl)piperazine?
A4: The hydrochloride salt is the product of reacting the basic free base with hydrochloric acid. This salt form is generally more crystalline, stable, and has a higher aqueous solubility than the free base, which may present as a viscous liquid.[8] For most applications in biological buffers, starting with the hydrochloride salt is advantageous.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
If the initial troubleshooting steps are insufficient, a more systematic approach is required. The following guide will walk you through a logical progression of techniques to enhance the solubility of 1-(2,3-Dimethylphenyl)piperazine in your biological buffer.
Issue: Compound precipitates in aqueous buffer, leading to inconsistent assay results.
Here is a workflow to systematically address this issue:
Caption: A workflow for troubleshooting solubility issues.
Detailed Protocols for Troubleshooting Steps
The basic nature of the piperazine moiety means that its solubility is highly pH-dependent. By lowering the pH of the buffer, the nitrogen atoms in the piperazine ring become protonated, leading to a positively charged molecule with increased aqueous solubility.
Protocol for pH Adjustment:
-
Determine Target pH: The predicted pKa of 1-(2,3-Dimethylphenyl)piperazine is ~9.05.[2] To ensure the compound is predominantly in its ionized, more soluble form, adjust the pH of your buffer to be at least 2 pH units below the pKa (i.e., pH ≤ 7.05).
-
Buffer Selection: Choose a buffer system that is effective in your target pH range and compatible with your assay.[9] For example, if you are targeting a pH of 6.0, a phosphate buffer is a suitable choice.
-
pH Adjustment:
-
Prepare your biological buffer at the desired concentration.
-
While monitoring with a calibrated pH meter, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise until the target pH is reached.
-
Sterile-filter the pH-adjusted buffer before use.
-
-
Verification: Prepare your working solution of 1-(2,3-Dimethylphenyl)piperazine in the pH-adjusted buffer and visually inspect for any precipitation.
Table 1: Impact of pH on the Ionization State of a Basic Compound (pKa ~9.0)
| pH of Buffer | Approximate Percentage of Ionized (Soluble) Form | Expected Impact on Aqueous Solubility |
| 9.0 | 50% | Moderate |
| 8.0 | ~91% | High |
| 7.0 | ~99% | Very High |
| 6.0 | >99.9% | Excellent |
Note: These are theoretical values based on the Henderson-Hasselbalch equation and serve as a guide.
If the above methods are not sufficient, more advanced formulation techniques can be employed.
A. Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like the dimethylphenyl portion of our compound, to form water-soluble inclusion complexes.[10]
Protocol for Preparing a Cyclodextrin Inclusion Complex:
-
Materials:
-
1-(2,3-Dimethylphenyl)piperazine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or your biological buffer
-
-
Procedure (Kneading Method):
-
In a mortar, create a slurry of HP-β-CD with a small amount of water.
-
Dissolve the 1-(2,3-Dimethylphenyl)piperazine in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the HP-β-CD slurry and knead into a uniform paste.
-
Dry the paste under vacuum to remove the solvent.
-
The resulting powder can then be dissolved in your aqueous buffer. The molar ratio of drug to cyclodextrin often needs to be optimized (e.g., 1:1 or 1:2).
-
B. Nanosuspension
A nanosuspension is a sub-micron colloidal dispersion of the pure drug stabilized by surfactants and/or polymers.[11] The small particle size increases the surface area, leading to a higher dissolution rate.
Protocol for Preparing a Nanosuspension (Solvent-Antisolvent Precipitation):
-
Materials:
-
1-(2,3-Dimethylphenyl)piperazine
-
A water-miscible organic solvent (e.g., DMSO, ethanol)
-
An aqueous solution (the "anti-solvent") containing a stabilizer (e.g., Tween 80, Poloxamer 188)
-
-
Procedure:
-
Prepare a concentrated solution of the drug in the organic solvent.
-
Prepare the aqueous anti-solvent containing the stabilizer (e.g., 0.5% w/v).
-
Under high-speed stirring or sonication, rapidly inject the drug solution into the anti-solvent.
-
The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
The organic solvent can be removed by evaporation under reduced pressure if necessary.
-
Caption: Mechanisms of advanced solubilization techniques.
Final Recommendations and Best Practices
-
Always Use Vehicle Controls: In any experiment, it is crucial to include a vehicle control group that is treated with the same concentration of solvent (e.g., DMSO) and any other formulation excipients as your experimental groups. This allows you to differentiate the effects of your compound from those of the vehicle.
-
Characterize Your Formulations: When using advanced formulation techniques, it is good practice to characterize the resulting product (e.g., particle size for nanosuspensions) to ensure consistency between batches.
-
Start with the Simplest Method: Always begin with the most straightforward approaches (optimizing stock solution preparation and dilution, pH adjustment) before moving to more complex and labor-intensive formulation strategies.
By understanding the physicochemical properties of 1-(2,3-Dimethylphenyl)piperazine and applying a systematic troubleshooting approach, you can overcome solubility challenges and generate high-quality, reliable data in your research.
References
-
(2023). DMSO usage in cell culture. LifeTein. [Link]
-
(2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]
-
(2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]
- (2017). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies.
-
(2010). Universal buffers for use in biochemistry and biophysical experiments. PMC - NIH. [Link]
-
(n.d.). THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. Jagiellonian Center of Innovation. [Link]
-
(n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
-
(n.d.). Good's buffers (biological buffers). Interchim. [Link]
-
(n.d.). 1013-22-5 | MFCD00040730 | 1-(2,3-Dimethylphenyl)piperazine. AA Blocks. [Link]
- (2021). Insoluble drug nanosuspension and preparation method thereof.
-
(n.d.). 1-(2,3-Dichlorophenyl) Piperazine HCl. Seta Chemicals. [Link]
-
(2018). Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. NIH. [Link]
-
(n.d.). Methods for Making a Nanosuspension of Poorly Soluble Medications. OUCI. [Link]
-
(2014). Various techniques for preparation of nanosuspension - a review. ResearchGate. [Link]
-
(2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
(n.d.). 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat. TradeIndia. [Link]
-
(2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
(2020). Preparation methods of CD/drug inclusion complexes. ResearchGate. [Link]
-
(2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. [Link]
-
(n.d.). Piperazine. PubChem - NIH. [Link]
-
(2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. PubMed Central. [Link]
-
(2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
-
(2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. ResearchGate. [Link]
-
(2003). Cyclodextrin Inclusion Complexes in Drug Delivery: A Role for Liposomes. UCL Discovery. [Link]
-
(n.d.). Table 2, PBS solubility at pH 7.4. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
(n.d.). Piperazine (CAS 110-85-0). Cheméo. [Link]
-
(n.d.). Solubility of 1 in PBS Buffer Solution (pH 7.4). ResearchGate. [Link]
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- 2. scilit.com [scilit.com]
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- 4. Methods for Making a Nanosuspension of Poorly Soluble Medications [ouci.dntb.gov.ua]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]
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- 9. goldbio.com [goldbio.com]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Receptor Binding Assay Conditions
[1][2] Q2: My non-specific binding is high across the entire plate. What are the likely causes and how can I fix it? A: This is a frequent issue with several potential culprits. Let's break them down:
Radioligand Issues:
Concentration: Using too high a concentration of the radioligand can lead to increased NSB. A good starting point is to use a concentration at or below the Kd of the ligand. [3][4] Hydrophobicity: Highly hydrophobic radioligands have a greater tendency to stick to plasticware and filters. [4] Purity: Impurities in the radioligand preparation can contribute to high background. Ensure the radiochemical purity is high, typically >90%. [4]
Receptor Preparation:
Protein Concentration: Too much membrane protein in the assay can increase NSB. A typical range for most receptor assays is 100-500 µg of membrane protein per well. It's [4][5]crucial to perform a receptor concentration optimization experiment to find the sweet spot. [3] Preparation Quality: Inadequate homogenization or washing of the cell membranes can leave behind endogenous ligands or other interfering substances that contribute to high background. [4]
Assay Conditions:
Buffer Composition: The choice of buffer and its components is critical. Including agents like bovine serum albumin (BSA) or using a buffer with the appropriate ionic strength can help minimize non-specific interactions. [4][6] Washing Steps: Insufficient washing can leave behind unbound radioligand. Increase the volume and/or number of wash steps with ice-cold wash buffer to minimize dissociation of the specific ligand-receptor complex while effectively removing unbound ligand. [4] Filter Treatment: Pre-treating filters with agents like polyethyleneimine (PEI) or BSA can reduce the binding of the radioligand to the filter itself. [4]
[7] The incubation temperature might not be optimal. While higher temperatures can speed up binding, they can also lead to receptor degradation. Most [8][9]assays are performed at room temperature or 37°C.
Separation of Bound and Free Ligand:
If using a filtration assay, ensure the filter material is appropriate for your receptor preparation and that the vacuum is not so strong that it pulls the membranes through. Over-washing or using a wash buffer with harsh conditions can cause the dissociation of the specifically bound ligand. [4]
[4] Reagent Preparation: Prepare large batches of buffers and other reagents and aliquot them to minimize batch-to-batch variability. [4][7] Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error. Ensur[10]e pipettes are calibrated regularly and use consistent pipetting techniques, such as reverse pipetting for viscous solutions. [4] Standardized Protocols: Develop a detailed, step-by-step protocol and adhere to it strictly for every experiment. This [4][7]includes consistent incubation times and temperatures. [7] Personnel Training: Ensure that all personnel performing the assay are thoroughly trained on the standardized protocol. [4][7]
[3] Negative or Positive Cooperativity: The binding of one ligand molecule may be influencing the binding of subsequent molecules to the same receptor. [3] Presence of an Inhibitor: An endogenous competitive inhibitor in the receptor preparation can cause a decrease in the apparent dissociation constant as the receptor preparation is diluted, leading to curved Scatchard plots. [1] Assay Artifacts: Issues such as inaccurate determination of non-specific binding or ligand depletion can also lead to non-linear plots. [2] It is generally recommended to use non-linear regression analysis for curve fitting, as it often provides a more accurate determination of binding parameters than Scatchard analysis.
[4]
graph Assay_Development_Workflow { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
[3] Prepare a series of dilutions of your receptor membrane preparation in assay buffer. In your assay plate, add a fixed, low concentration of radioligand (typically 0.1 x Kd) to each well. [3] Add the different concentrations of the receptor preparation to the wells. For each receptor concentration, prepare parallel wells to determine non-specific binding by adding a saturating concentration of an unlabeled competitor. Incubate the plate under your standard assay conditions (time and temperature). Separate bound from free ligand using your standard method (e.g., filtration). Measure the radioactivity in each sample. Calculate specific binding (Total Binding - Non-Specific Binding) for each receptor concentration. Plot specific binding versus receptor concentration. Choose a concentration from the linear portion of the curve that provides a sufficient signal window.
[11][12] Prepare serial dilutions of the radioligand in assay buffer. A typical range is from 0.1 x Kd to 10 x Kd. [3] Set up two sets of tubes or wells for each radioligand concentration. One set will be for total binding, and the other for non-specific binding. To the non-specific binding tubes, add a high concentration of an appropriate unlabeled ligand (at least 100-fold higher than its Ki). [13] Add the optimized concentration of your receptor preparation to all tubes. Add the serially diluted radioligand to all tubes. Incubate to equilibrium based on your optimization experiments. Separate bound and free ligand and measure radioactivity. Calculate specific binding by subtracting non-specific counts from total counts for each radioligand concentration. Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax.
Excessive receptor protein Titrate receptor concentration (100-500 µg is a common range)
Inadequate washing Increase wash volume/number with ice-cold buffer
[4]
Low Specific Signal Incubation time too short Perform a time-course experiment to ensure equilibrium
Degraded receptor/ligand Check reagent quality and storage conditions
[10]
Inefficient separation Optimize filtration or centrifugation method
[4]
Poor Reproducibility Pipetting errors Calibrate pipettes; use consistent technique
Reagent variability Prepare reagents in large, aliquoted batches
[14]
Bmax (Maximum Binding Capacity) The total number of available binding sites in a given sample. Indicates the density of receptors in the tissue or cell preparation. [14]
Ki (Inhibition Constant) The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. Represents the potency of an unlabeled inhibitor in competition assays. [14]
IC50 The concentration of an inhibitor required to reduce the specific binding of a radioligand by 50%. An operational parameter that can be used to calculate Ki. [14]
Sources
- 1. Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 'Non-specific' binding. The problem, and a solution [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. swordbio.com [swordbio.com]
- 8. youtube.com [youtube.com]
- 9. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
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- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Phenylpiperazine Oral Bioavailability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for overcoming the challenges of poor oral bioavailability in phenylpiperazine-based compounds. This resource is designed to provide you, our fellow scientists, with practical, evidence-based guidance to diagnose and solve common issues encountered during preclinical and formulation development. As Senior Application Scientists, we've structured this guide to reflect a logical, problem-solving workflow, moving from foundational concepts to specific, actionable troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons why many phenylpiperazine derivatives exhibit poor oral bioavailability.
Q1: What are the primary drivers of poor oral bioavailability for phenylpiperazine compounds?
A1: The oral bioavailability of phenylpiperazines is typically hindered by a combination of three main factors:
-
Extensive First-Pass Metabolism: Phenylpiperazines are heavily metabolized by Cytochrome P450 (CYP) enzymes in the liver and gut wall. Key enzymes involved include CYP3A4, CYP2D6, and CYP1A2.[1][2] Common metabolic pathways are N-dealkylation and aromatic hydroxylation, which convert the parent drug into more polar, readily excreted metabolites before it can reach systemic circulation.[3]
-
Poor Aqueous Solubility: Many phenylpiperazine derivatives are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract.[4][5][6] This limits the dissolution rate, which is a prerequisite for absorption.[6] According to the Biopharmaceutics Classification System (BCS), many of these compounds fall into Class II (low solubility, high permeability).[6]
-
Efflux Transporter Activity: Phenylpiperazines can be substrates for efflux transporters like P-glycoprotein (P-gp, also known as MDR1 or ABCB1) located in the apical membrane of intestinal enterocytes.[7][8] These transporters actively pump the drug back into the GI lumen, reducing net absorption.[9]
Q2: How does the piperazine ring itself contribute to these challenges?
A2: The basic nitrogen atoms in the piperazine ring (pKa typically around 7-8) mean that the compound's ionization state is highly dependent on the pH of its environment. While protonation in the acidic stomach can aid dissolution, the compound may precipitate in the more neutral pH of the small intestine, where most drug absorption occurs.[10] Furthermore, the piperazine moiety is often a primary site for the metabolic reactions mentioned in A1.
Q3: My compound shows high permeability in a Caco-2 assay, yet in vivo bioavailability is very low. What's the likely culprit?
A3: This is a classic scenario pointing towards high first-pass metabolism.[11] A high Caco-2 permeability value (Papp > 10 x 10⁻⁶ cm/s) suggests the molecule can readily cross the intestinal epithelium. However, if it is rapidly metabolized by enzymes in the gut wall (enterocytes) or the liver upon absorption, the amount of unchanged drug reaching systemic circulation will be minimal.[8] You should immediately investigate the compound's metabolic stability.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides a problem-oriented approach to guide your experimental strategy.
Issue 1: Compound Precipitates in Aqueous Buffer During In Vitro Assays
-
Potential Cause: The compound's intrinsic aqueous solubility is lower than the concentration required for the assay. This is a common problem when diluting a high-concentration DMSO stock into an aqueous buffer.[10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Recommended Action - Protocol for Kinetic Solubility Assay:
-
Prepare a 10 mM stock solution of your phenylpiperazine compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Add 2 µL of the DMSO stock to the PBS wells to achieve a final concentration of 100 µM (final DMSO concentration: 1%).
-
Mix vigorously and incubate at room temperature for 2 hours.
-
Measure turbidity using a nephelometer or absorbance at ~620 nm. Alternatively, filter the samples through a 0.45 µm filter plate and quantify the concentration of the soluble compound in the filtrate via LC-MS/MS or UV-Vis spectroscopy.[12]
-
Self-Validation: Run controls with known soluble (e.g., propranolol) and insoluble (e.g., griseofulvin) compounds to ensure the assay is performing correctly.
-
Issue 2: In Vivo Oral Bioavailability (%F) is Extremely Low (<5%)
-
Potential Causes: As discussed, this is likely due to high first-pass metabolism, poor solubility/dissolution, significant efflux, or a combination of these factors.[11][13]
-
Troubleshooting Workflow: A systematic approach is required to pinpoint the rate-limiting factor.
Caption: Systematic approach to diagnosing low oral bioavailability.
-
Recommended Action - Protocol for In Vitro Metabolic Stability:
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, test compound, positive control substrate (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6).
-
Incubation: Pre-warm HLM (final concentration 0.5 mg/mL) in buffer at 37°C.
-
Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.
-
Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
-
Self-Validation: The positive control should be metabolized within the expected range (e.g., testosterone t½ ~10-20 min in HLM) to validate the activity of the microsomes and cofactors.
-
Part 3: Advanced Strategies & Formulation Solutions
If initial troubleshooting identifies a fundamental liability, the following strategies can be employed.
Q4: My compound is a substrate for P-gp efflux. What are my options?
A4: High efflux is a significant barrier. Consider these approaches:
-
Medicinal Chemistry: Modify the structure to reduce its affinity for P-gp. This is often the most challenging approach.
-
Prodrugs: Mask the functional groups recognized by the transporter.[14][15][16] The prodrug is designed to be cleaved in vivo to release the active parent drug.[17]
-
Formulation with Excipients: Some formulation excipients, like certain surfactants (e.g., polysorbates) or polymers, can inhibit P-gp, though this effect can be transient.[18]
Q5: Metabolic instability is confirmed as the primary issue. What formulation or chemical strategies can protect the compound?
A5: Protecting the molecule from first-pass metabolism is key.
-
Prodrug Strategy: A prodrug approach can mask the metabolically labile site.[15][16][19] For example, if N-dealkylation is the problem, attaching a promoiety to the piperazine nitrogen that is cleaved post-absorption can be effective.[14]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic uptake, partially bypassing the portal circulation and first-pass metabolism in the liver.[18]
-
Chemical Modification: In the lead optimization phase, add blocking groups (e.g., a methyl group) near the site of metabolism to sterically hinder enzyme access.
Q6: My compound has very low aqueous solubility. What are the most effective formulation techniques to improve it?
A6: For BCS Class II compounds, enhancing the dissolution rate is critical.[6]
| Formulation Strategy | Mechanism of Action | Typical Fold-Increase in Bioavailability | Key Considerations |
| Solid Dispersion | The drug is dispersed in an amorphous state within a hydrophilic polymer matrix (e.g., PEG, HPMC), preventing crystallization and enhancing dissolution.[12][20] | 2 to 10-fold | Requires careful polymer selection to prevent recrystallization during storage.[21] |
| Nanosuspension | The particle size of the drug is reduced to the nanometer range (<1000 nm), which dramatically increases the surface area for dissolution according to the Noyes-Whitney equation.[4][22] | 3 to 20-fold | Physical stability (particle growth) can be a challenge; requires effective stabilizers.[22] |
| Cyclodextrin Complexation | The lipophilic drug molecule is encapsulated within the hydrophobic core of a cyclodextrin (e.g., HP-β-CD), forming a soluble inclusion complex.[10][13][18] | 2 to 5-fold | Limited by the stoichiometry of the complex and the drug's molecular size. |
| Lipid-Based Formulations (SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion or microemulsion in the GI tract, keeping the drug in a solubilized state.[18] | 2 to 15-fold | Can enhance permeability and promote lymphatic transport, avoiding some first-pass metabolism.[18] |
Mechanism of Solid Dispersion
Caption: Crystalline drug (red stars) is molecularly dispersed in a polymer matrix (blue circles), preventing the crystal lattice formation and enhancing dissolution.
References
- Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study. (2025). Vertex AI Search.
- Technical Support Center: Overcoming Low Liposolubility of Piperazine-2,5-dione Compounds. (n.d.). Benchchem.
- Metabolic interactions with piperazine-based 'party pill' drugs. (n.d.).
- Prodrug Strategies in Medicinal Chemistry. (2019). American Chemical Society.
- Trazodone. (n.d.). Wikipedia.
- Phenylpiperazine. (n.d.). Wikipedia.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). PubMed Central.
- Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study. (2025). Asian Journal of Pharmaceutics (AJP).
- (PDF) Enhancing Perphenazine Dissolution Profile through Innovative Solid Dispersion Techniques: A Comprehensive Study. (2025).
- Strategies to improve oral drug bioavailability. (n.d.). Semantic Scholar.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
- Strategies to improve oral bioavailability. (n.d.).
- N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (n.d.).
- Strategies in prodrug design. (2025). American Chemical Society.
- Prioritizing oral bioavailability in drug development str
- Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. (n.d.). MDPI.
- Prodrug strategy for enhanced therapy of central nervous system disease. (n.d.). RSC Publishing.
- Recent strategies for improving solubility and oral bioavailability of piperine. (2021).
- Various techniques for solubility enhancement: An overview. (2015).
- The Role of Intestinal Efflux Transporters In Drug Absorption. (n.d.). Sigma-Aldrich.
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022). [Source not available].
- Increased Oral Bioavailability of Piperine from an Optimized Piper nigrum Nanosuspension. (2018). [Source not available].
- The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. (n.d.). PMC.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). [Source not available].
- Key Challenges in Pharmaceutical Formulation Development and Evidence-Based Mitigation Strategies. (2025).
- Role of Transporters in Drug Interactions. (n.d.).
- List of Phenylpiperazine antidepressants. (n.d.). Drugs.com.
- Overcoming Formulation Challenges in Generic Drug Development. (2025).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Phenylpiperazine derivatives had a wide range of efficacy and toxicity... (n.d.).
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Technical Support Center: Proactively Minimizing Off-Target Effects of 1-(2,3-Dimethylphenyl)piperazine (DMPP)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2,3-Dimethylphenyl)piperazine (DMPP). This guide is designed to provide you with the expertise and practical methodologies to proactively identify, understand, and mitigate potential off-target effects during your experiments. Given that DMPP is a piperazine derivative with known activity at multiple neurotransmitter receptors, a rigorous approach to confirming on-target effects and ruling out confounding off-target interactions is paramount for data integrity and the successful progression of your research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of 1-(2,3-Dimethylphenyl)piperazine (DMPP) and what does this imply for potential off-target effects?
A1: 1-(2,3-Dimethylphenyl)piperazine is recognized for its interactions with central nervous system (CNS) receptors. Specifically, it has been studied for its activity at serotonin (5-HT) and dopamine (D) receptors, where it can act as a partial agonist or antagonist depending on the specific receptor subtype.[1] This multi-target engagement is a form of polypharmacology, which can be therapeutically beneficial. However, it also suggests a potential for cross-reactivity with other related G-protein coupled receptors (GPCRs). The piperazine moiety is a common scaffold in many CNS-active compounds, and as a class, these molecules are known to have potential interactions with adrenergic and other monoamine receptors.[4][5] Therefore, it is crucial to profile DMPP against a panel of related receptors to understand its selectivity.
Q2: My cells are showing unexpected toxicity when treated with DMPP. How can I determine if this is an on-target or off-target effect?
A2: This is a critical question. The first step is to establish a clear therapeutic window between your desired on-target effect and the observed cytotoxicity. If the concentrations required to achieve your desired phenotype are significantly lower than those causing toxicity, the toxicity may be an off-target effect. To investigate this further, a multi-pronged approach is recommended:
-
Use a Structurally Unrelated Control: Employ a compound with a different chemical scaffold that is known to target the same primary receptor of interest. If this control compound elicits the desired phenotype without the same toxicity profile, it strengthens the hypothesis that the toxicity of DMPP is an off-target effect.
-
Genetic Validation: The gold standard for confirming on-target effects is to use genetic tools like CRISPR-Cas9 to knock out the intended target gene.[6] If the cellular phenotype observed with DMPP treatment is absent in the knockout cells, it strongly suggests the phenotype is on-target. Conversely, if the toxicity persists in the knockout cells, it is definitively an off-target effect.
-
Cell Line Profiling: Test DMPP across a panel of cell lines with varying expression levels of your target of interest. If the toxicity correlates with the expression level of a known off-target and not your primary target, this provides valuable insight.
Q3: I'm seeing a discrepancy between the potent activity of DMPP in my biochemical assays and its weaker performance in cell-based assays. What could be the cause?
A3: This is a common challenge in drug discovery. Several factors could be at play:
-
Cell Permeability: The compound may have poor permeability across the cell membrane. You can assess this using parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability assays.
-
Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes, such as cytochrome P450s (CYPs), into inactive forms.[3] Piperazine derivatives are known to be metabolized by CYPs.[3] You can assess this by incubating DMPP with liver microsomes and analyzing its degradation over time.
-
Active Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching its intracellular target. This can be tested by co-incubating your cells with DMPP and a known efflux pump inhibitor.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype that is not readily explained by the known pharmacology of the intended target.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting an unexpected phenotype.
Causality and Actionable Advice:
-
Reproducibility and Dose-Dependence: First, ensure the phenotype is robust and dose-dependent. A clear dose-response relationship is the initial indicator of a specific biological effect.
-
Affinity Correlation: Compare the potency of the unexpected phenotype with the known binding affinity of DMPP for its primary target(s). A significant discrepancy suggests an off-target mechanism.
-
Genetic Validation (CRISPR/siRNA): As outlined in the FAQs, knocking out or knocking down the intended target is the most definitive way to link a phenotype to that target. If the phenotype persists after target removal, it is an off-target effect.
-
Broad Off-Target Screening: If an off-target effect is suspected, a broad screening panel (e.g., a commercial safety panel like those offered by Eurofins Discovery's SAFETYscan®47) is a cost-effective way to screen for interactions against a wide range of receptors, ion channels, and enzymes at a single concentration (e.g., 10 µM).[7]
-
Validate Hits: Any significant "hits" from the screening panel should be validated with dose-response assays to determine their potency. Techniques like the Cellular Thermal Shift Assay (CETSA) can then be used to confirm direct engagement of the off-target protein in a cellular context.
Issue 2: Potential for Cardiotoxicity (hERG Inhibition)
A common liability for piperazine-containing compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[4]
Mitigation Strategies:
| Strategy | Rationale |
| Initial Screening | Proactively screen DMPP in a hERG binding or functional assay (e.g., patch-clamp electrophysiology) early in your research. |
| Structural Modification | If hERG inhibition is observed, consider synthesizing analogs with reduced lipophilicity and basicity, as these properties are often associated with hERG binding. |
| In Silico Modeling | Use computational models of the hERG channel to predict the binding pose of DMPP and guide structural modifications to disrupt key interactions. |
Issue 3: Potential for Drug-Drug Interactions (CYP450 Inhibition)
Piperazine derivatives can be metabolized by and also inhibit cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions.[3]
Assessment Workflow:
Caption: Workflow for assessing CYP450 inhibition.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Target Knockout for Phenotype Validation
Objective: To definitively determine if a DMPP-induced phenotype is dependent on its intended target.
Principle: This protocol outlines the generation of a stable knockout cell line using CRISPR-Cas9. The phenotype of these knockout cells when treated with DMPP is then compared to that of wild-type cells.
Step-by-Step Methodology:
-
sgRNA Design and Selection:
-
Use a validated online design tool (e.g., CHOPCHOP, CRISPOR) to design 3-4 single guide RNAs (sgRNAs) targeting an early exon of your target gene.
-
Select sgRNAs with high on-target scores and low predicted off-target scores.
-
-
sgRNA and Cas9 Delivery:
-
Clone the selected sgRNA sequences into a suitable expression vector that also contains a selection marker (e.g., puromycin resistance).
-
Co-transfect your cell line with the sgRNA expression vector and a Cas9 nuclease expression vector. Alternatively, use a lentiviral delivery system for difficult-to-transfect cells.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After selection, dilute the surviving cells to a single cell per well in a 96-well plate to isolate individual clones.
-
-
Expansion and Validation of Knockout Clones:
-
Expand the individual clones.
-
Genomic Validation: Isolate genomic DNA from each clone and PCR amplify the region targeted by the sgRNA. Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation: Perform a Western blot on lysates from the validated clones to confirm the complete absence of the target protein. This is a critical step, as some genomic edits may not result in a functional knockout at the protein level.[8][9]
-
-
Phenotypic Analysis:
-
Treat the validated knockout clones and wild-type control cells with a dose-range of DMPP.
-
Assess the phenotype of interest. The absence of the phenotype in the knockout cells upon DMPP treatment confirms it is an on-target effect.
-
Troubleshooting CRISPR Experiments:
| Issue | Potential Cause | Solution |
| Low Knockout Efficiency | Suboptimal sgRNA design; Low transfection efficiency. | Test multiple sgRNAs; Optimize transfection protocol for your specific cell line.[10] |
| Off-Target Effects | Poor sgRNA design. | Use high-fidelity Cas9 variants; Validate off-target sites predicted by design tools. |
| No Phenotypic Change | Incomplete protein knockout; Functional redundancy. | Confirm complete protein loss via Western blot; Investigate related gene family members.[8] |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of DMPP to a specific protein target within intact cells.
Principle: CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand. This change in thermal stability can be detected by heating the cells to various temperatures and quantifying the amount of soluble protein remaining.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture your cells to ~80% confluency.
-
Treat the cells with DMPP at various concentrations (and a vehicle control) for a specified time (e.g., 1-2 hours) to allow for cell entry and target binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step. Include a non-heated control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein in the soluble fraction using Western blotting or an ELISA.
-
Plot the percentage of soluble protein against the temperature for both the vehicle and DMPP-treated samples. A rightward shift in the melting curve for the DMPP-treated samples indicates target engagement.
-
Visualization of CETSA Principle:
Sources
- 1. Buy 1-(2,3-Dimethylphenyl)piperazine hydrochloride | 1203-64-1 [smolecule.com]
- 2. This compound (1203-64-1) for sale [vulcanchem.com]
- 3. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 8. In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. What are the side effects of Piperazine? [synapse.patsnap.com]
Technical Support Center: Navigating Inconsistent Results in In Vitro Assays with DMPH
Welcome to the technical support resource for researchers utilizing DMPH (Dimemorfan Phosphate) in in vitro assays. This guide is designed to move beyond simple procedural checklists and provide a deeper understanding of the challenges associated with this compound. As scientists and drug development professionals, we understand that inconsistent data can derail projects and consume valuable resources. This center is structured to help you diagnose the root cause of variability, artifacts, and unexpected outcomes in your experiments.
Our approach is built on three pillars: establishing a robust experimental foundation, systematically troubleshooting common problems, and validating your results to ensure scientific rigor.
Part 1: Foundational Principles for Working with DMPH
Before delving into specific troubleshooting scenarios, it is critical to establish best practices for handling and preparing DMPH. Many inconsistencies originate not from the biological system but from the physicochemical properties of the small molecule itself.
Q1: What is DMPH and what are its key properties that can affect in vitro assays?
Dimemorfan Phosphate (DMPH) is a non-narcotic antitussive (cough suppressant) that acts on the cough center in the brainstem.[1] While its primary mechanism is central, its behavior in in vitro systems depends heavily on its chemical characteristics. Like many small molecules, its solubility, stability, and potential for non-specific interactions are critical factors that can lead to inconsistent results. For instance, poor solubility in aqueous assay media can lead to precipitation, effectively lowering the concentration of the compound available to the cells and causing high variability.[2][3]
Q2: How should I prepare and store my DMPH stock solutions to ensure consistency?
Improperly prepared stock solutions are a primary source of experimental variability.[4][5] The goal is to create a stable, high-concentration stock that can be reliably diluted into your aqueous assay medium without precipitation.
Core Principles for DMPH Stock Preparation:
-
Solvent Selection: DMPH's solubility should be empirically determined. While DMSO is a common choice for initial solubilization, it can be toxic to cells, even at low concentrations.[5] It is crucial to keep the final DMSO concentration in your assay medium consistent across all wells and typically below 0.5%.
-
Concentration and Storage: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your assay wells. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[4]
-
Quality Control (QC): Always visually inspect your stock solution for precipitation before each use, both when frozen and after thawing. If crystals are visible, gently warm the vial and vortex until they are fully redissolved.
Below is a detailed protocol for preparing a robust DMPH stock solution.
Part 2: Systematic Troubleshooting of Inconsistent DMPH Assay Results
This section is organized by common symptoms of assay failure. Use the following flowchart to guide your diagnostic process.
Caption: Troubleshooting decision tree for DMPH assays.
Symptom 1: High Variability in Results (Poor Reproducibility)
Q: My IC50 values for DMPH are inconsistent between experiments, and even my replicate wells show high standard deviations. What's going on?
This is one of the most common challenges and often points to issues with the compound's behavior in the assay medium or inconsistent cell handling.[5]
-
Potential Cause 1: Compound Precipitation. DMPH may be soluble in your stock solvent (e.g., DMSO) but crash out of solution when diluted into the aqueous culture medium. This creates a non-homogenous suspension, leading to different effective concentrations in each well.
-
Troubleshooting Step: Perform a solubility test. Prepare your highest assay concentration of DMPH in cell-free medium and incubate for the duration of your experiment. Visually inspect for precipitates or measure light scatter on a plate reader.[6] If precipitation is observed, you must lower the top concentration of your dose-response curve.
-
-
Potential Cause 2: Inconsistent Cell Culture Practices. Variability in cell health, passage number, or seeding density is a major contributor to irreproducible data.[4][7] Cells at high passage numbers can undergo phenotypic drift, altering their response to stimuli.[7]
-
Potential Cause 3: Edge Effects. Evaporation from wells on the outer edges of a microplate can concentrate media components and your compound, leading to artifactual results.[5]
-
Troubleshooting Step: Avoid using the outer 36 wells of a 96-well plate for experimental data. Fill these wells with sterile PBS or cell-free medium to create a humidity barrier.[8]
-
Symptom 2: Weaker-Than-Expected or No Biological Effect
Q: The literature suggests DMPH should be active in my cell line, but I'm seeing little to no effect, even at high concentrations.
When faced with a null result, it's crucial to systematically validate each component of the experiment.[4]
-
Potential Cause 1: Compound Inactivity or Degradation. The DMPH itself may be inactive due to improper storage or degradation in the assay medium over the incubation period.
-
Troubleshooting Step: Purchase a new lot of the compound from a reputable supplier. Always prepare fresh serial dilutions for each experiment from a recently prepared stock.[4] To test stability, pre-incubate DMPH in your assay medium for the full duration of your experiment (e.g., 48 hours) before adding it to the cells for a shorter readout period (e.g., 1-2 hours). Compare the results to DMPH that was not pre-incubated.
-
-
Potential Cause 2: Cell Line Insensitivity. The cell line you are using may not be sensitive to DMPH's mechanism of action.
-
Troubleshooting Step: Verify from the literature that your chosen cell line is responsive.[4] If possible, include a known sensitive cell line as a positive control in your experiment.
-
-
Potential Cause 3: Assay Conditions. The chosen assay endpoint may not be appropriate, or the incubation time may be too short or too long to observe an effect.
-
Troubleshooting Step: Ensure the assay measures a relevant biological outcome. For example, if DMPH is expected to be cytostatic (inhibit growth) rather than cytotoxic (kill cells), a 24-hour cell death assay may show no effect, whereas a 72-hour proliferation assay would. Run a time-course experiment to determine the optimal treatment duration.
-
Symptom 3: Artifacts and Non-Specific Effects
Q: I'm observing cytotoxicity in my vehicle control wells, or my assay background is unacceptably high.
These issues often point to interference from the compound or its solvent with the assay chemistry itself.
-
Potential Cause 1: Solvent Toxicity. The vehicle used to dissolve DMPH (most commonly DMSO) can be toxic to cells, especially at concentrations above 0.5-1%.[5]
-
Troubleshooting Step: Always include a "vehicle only" control group that matches the highest concentration of solvent used in your DMPH-treated wells. If toxicity is observed, you must reduce the final solvent concentration by either lowering your top DMPH concentration or preparing a more concentrated stock.
-
-
Potential Cause 2: Direct Assay Interference. DMPH may directly interact with your detection reagents. For example, it could be auto-fluorescent in a fluorescence-based assay or inhibit the enzyme used in a luminescence-based assay (e.g., luciferase in CellTiter-Glo®).
-
Troubleshooting Step: Run a cell-free version of your assay. Add DMPH at its full dose range to wells containing only assay medium and your detection reagents. Any signal generated indicates direct interference. If interference is confirmed, you must switch to an orthogonal assay method that relies on a different detection principle (e.g., switch from a metabolic assay like MTT to a direct cell counting method).
-
Part 3: Validated Experimental Protocols
Adhering to validated, step-by-step protocols is the best way to prevent inconsistencies.
Protocol 1: Preparation and QC of DMPH Stock Solutions
This protocol outlines the steps for creating a reliable 10 mM stock solution in DMSO.
Caption: Workflow for DMPH stock solution preparation.
-
Weighing: On a calibrated analytical balance, accurately weigh out a small amount of DMPH powder (e.g., 2 mg). Record the exact weight.
-
Calculation: Calculate the precise volume of 100% cell-culture grade DMSO required to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the DMPH powder. Vortex vigorously for 2-5 minutes. If necessary, warm the solution briefly at 37°C to aid dissolution.
-
Quality Control: Hold the vial up to a light source and visually inspect to ensure the solution is completely clear with no visible precipitate.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in low-protein-binding tubes.
-
Storage: Store the aliquots at -80°C, protected from light. Maintain a detailed log of the stock concentration, date of preparation, and lot number.
Protocol 2: Cell Viability Assay (MTT) with DMPH Considerations
This protocol for a standard 96-well MTT assay includes critical steps for minimizing DMPH-related artifacts.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of medium. Allow cells to adhere and resume logarithmic growth for 18-24 hours.
-
Compound Preparation: Thaw one aliquot of your DMPH stock solution. Prepare a serial dilution series (e.g., 2X final concentration) in complete culture medium. Crucially, ensure the DMSO concentration is constant in every dilution.
-
Cell Treatment: Add 100 µL of the 2X DMPH dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations. Include "cells + medium only" (negative control) and "cells + vehicle only" wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) in a humidified incubator at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[4]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value.
| Parameter | Recommendation | Rationale |
| Cell Passage Number | < 20 (cell line dependent) | High passage numbers can lead to phenotypic drift and altered drug sensitivity.[4] |
| Final DMSO % | ≤ 0.5% | Minimizes solvent-induced cytotoxicity.[5] |
| Plate Layout | Avoid outer wells | Reduces data skew from edge effects.[5] |
| Controls | Untreated, Vehicle, Positive | Essential for data normalization and assay validation. |
| QC Checks | Visual inspection of dilutions | Confirms no compound precipitation has occurred. |
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dimemorfan Phosphate? Retrieved from Patsnap. URL: [Link]
-
MB. (n.d.). Assay Troubleshooting. Retrieved from MB. URL: [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from BMG LABTECH. URL: [Link]
-
ResearchGate. (n.d.). Mechanism of action of MPH at the dopaminergic and adrenergic neurons. Retrieved from ResearchGate. URL: [Link]
-
Harth, M. (1992). Mechanisms of action of disease modifying antirheumatic drugs. The Journal of Rheumatology Supplement, 32, 100-103. PMID: 1613728. URL: [Link]
-
Proffitt, R. T., Pathak, V. K., Villacorte, D. G., & Presant, C. A. (1984). Sensitive radiochemical assay for inosine 5'-monophosphate dehydrogenase and determination of activity in murine tumor and tissue extracts. Cancer Research, 44(2), 655-658. PMID: 6362688. URL: [Link]
-
Matin, A. A., et al. (2014). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Tropical Journal of Pharmaceutical Research, 13(10), 1599-1604. URL: [Link]
-
Villeneuve, D. L., et al. (2016). Comparative endpoint sensitivity of in vitro estrogen agonist assays. Environmental Toxicology and Chemistry, 35(2), 437-446. URL: [Link]
-
Hedstrom, L. (1996). IMP dehydrogenase: mechanism of action and inhibition. Current Medicinal Chemistry, 3, 379-390. URL: [Link]
-
Dai, Y., et al. (2016). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 21(12), 1681. URL: [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from Biocompare. URL: [Link]
-
Barbulovic-Nad, I., et al. (2008). Digital microfluidics for cell-based assays. Lab on a Chip, 8(4), 519-526. URL: [Link]
-
Wikipedia. (n.d.). Mechanism of action. Retrieved from Wikipedia. URL: [Link]
-
Ibrahim, I., et al. (2018). A High-Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases. ChemBioChem, 19(19), 2023-2027. URL: [Link]
-
Miller, M. L., et al. (2011). Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes. ASSAY and Drug Development Technologies, 9(3), 271-278. URL: [Link]
-
Fule, R., et al. (2012). Influence of Manufacturing Factors on Physical Stability and Solubility of Solid Dispersions Containing a Low Glass Transition Temperature Drug. Chemical & Pharmaceutical Bulletin, 60(11), 1395-1403. URL: [Link]
-
Corsini, E., et al. (2024). In vitro approaches to investigate the effect of chemicals on antibody production: the case study of PFASs. Archives of Toxicology. URL: [Link]
-
Dikalov, S. I., & Dikalova, A. E. (2016). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. Free Radical Biology and Medicine, 98, 100-114. URL: [Link]
-
Sergienko, E., et al. (2012). Identification and Characterization of Novel Tissue-Nonspecific Alkaline Phosphatase Inhibitors with Diverse Modes of Action. PLoS ONE, 7(7), e40263. URL: [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from SPT Labtech. URL: [Link]
-
Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Retrieved from Multispan, Inc. URL: [Link]
-
Al-Dwairi, Z. N., et al. (2024). An In-Vitro Evaluation of Strength, Hardness, and Color Stability of Heat-Polymerized and 3D-Printed Denture Base Polymers After Aging. Journal of Functional Biomaterials, 15(1), 1. URL: [Link]
-
Zhang, G. G., et al. (2021). Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions-A Comparison between Hot-Melt Extrusion and Spray Drying. Pharmaceutics, 13(8), 1307. URL: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from Marin Biologic Laboratories. URL: [Link]
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Technical Support Center: 1-(2,3-Dimethylphenyl)piperazine HCl
Here is the technical support center for Degradation pathways of 1-(2,3-Dimethylphenyl)piperazine HCl.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(2,3-Dimethylphenyl)piperazine HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation pathways, and analytical challenges associated with this compound. Understanding these characteristics is paramount for ensuring the integrity of your experimental data and the quality of your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 1-(2,3-Dimethylphenyl)piperazine HCl, and what are its primary stability concerns?
A1: 1-(2,3-Dimethylphenyl)piperazine HCl is a substituted piperazine derivative with the molecular formula C₁₂H₁₉ClN₂.[1][2] Like many piperazine-containing compounds, its stability is a critical factor for its use in research and pharmaceutical development. The primary concerns revolve around its susceptibility to oxidation, photodegradation, and, to a lesser extent, thermal stress. The two nitrogen atoms in the piperazine ring are nucleophilic and can be sites for oxidative attack, while the overall structure can be sensitive to light, leading to the formation of colored impurities.[3][4]
Q2: What are the most probable degradation pathways for this molecule?
A2: While specific degradation studies for 1-(2,3-Dimethylphenyl)piperazine HCl are not extensively published, we can predict its degradation pathways based on the well-documented behavior of the piperazine scaffold.[4][5][6] The most likely pathways are:
-
Oxidative Degradation: The tertiary amine in the piperazine ring is susceptible to oxidation, potentially forming an N-oxide. This is a very common degradation pathway for piperazine derivatives.[3][7][8] Further oxidation could lead to ring-opening products.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions. This often results in the formation of colored degradants, which can be a visual indicator of instability.[3][9]
-
Thermal Degradation: At elevated temperatures, the molecule may undergo thermal decomposition. For the piperazine ring, this can involve nucleophilic substitution (SN2) reactions that lead to ring-opening and the formation of various byproducts.[4][10]
Q3: How should I properly store 1-(2,3-Dimethylphenyl)piperazine HCl to ensure its stability?
A3: Proper storage is the most critical step in preventing degradation. Based on manufacturer recommendations and the chemical nature of the compound, the following conditions are advised:
-
Atmosphere: Keep the container tightly closed and dry to protect from moisture and atmospheric oxygen.[11][12]
-
Light: Store in a light-resistant container (e.g., amber vial) to prevent photodegradation.[3] For maximum recovery, it is also recommended to centrifuge the vial before opening the cap.[1][2]
Q4: What are forced degradation studies, and why are they essential for working with this compound?
A4: Forced degradation, or stress testing, is a series of experiments where the drug substance is intentionally exposed to harsh conditions—such as high heat, humidity, acid, base, light, and oxidizing agents—to accelerate its decomposition.[13][14] These studies are crucial for several reasons:
-
Pathway Elucidation: They help identify the likely degradation products and reveal the degradation pathways.[13][14]
-
Method Development: The results are used to develop and validate stability-indicating analytical methods (e.g., HPLC) that can separate the active compound from all potential degradation products, ensuring accurate quantification.[15][16]
-
Formulation & Packaging: Understanding the molecule's intrinsic stability helps in designing stable formulations and selecting appropriate packaging for storage and distribution.[13]
Q5: What analytical techniques are most suitable for monitoring the stability of 1-(2,3-Dimethylphenyl)piperazine HCl?
A5: A combination of chromatographic and spectrometric techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for separating the parent compound from its impurities and degradation products.[17][18] A photodiode array (PDA) detector is highly recommended as it can help identify peak heterogeneity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive tool for identifying unknown degradation products. By determining the mass-to-charge ratio (m/z) and fragmentation patterns of an unknown peak, you can confidently elucidate its structure.[3]
Troubleshooting Guide
Problem: I'm observing an unexpected peak in my HPLC chromatogram during analysis. What could it be, and how do I identify it?
Answer: An unexpected peak is almost certainly a degradation product or a process-related impurity.
Causality & Troubleshooting Steps:
-
Check Your Handling: Review your sample preparation and storage. Was the compound exposed to light for an extended period? Was the solution prepared fresh? Piperazine derivatives can be unstable in certain solvents or at non-neutral pH.
-
Hypothesize the Degradant: The most common degradant for piperazine compounds under ambient conditions is the N-oxide, formed via oxidation. This product will have a molecular weight that is 16 Da higher than the parent compound.
-
Utilize Mass Spectrometry: The most direct way to identify the unknown is through LC-MS analysis.
-
Obtain the mass spectrum of the unknown peak to determine its molecular weight. Compare this to the molecular weight of the parent compound (C₁₂H₁₈N₂ = 190.29 g/mol ; the HCl salt is 226.75 g/mol ). An increase of 16 Da strongly suggests N-oxidation.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data. This will provide structural information to confirm the identity of the degradant.[3]
-
-
Perform a Forced Degradation Study: Intentionally stress the compound under oxidative conditions (see Protocol 1). If the peak area of your unknown peak increases significantly in the oxidatively stressed sample, it provides strong evidence that it is an oxidative degradant.
Problem: The solid powder of my compound has developed a yellowish or brownish tint over time. Is it still usable?
Answer: Discoloration is a visual red flag for degradation, most commonly caused by photolytic or oxidative stress.
Causality & Troubleshooting Steps:
-
Cause of Discoloration: Photodegradation often produces highly conjugated systems that absorb visible light, appearing colored.[3] Similarly, slow oxidation by atmospheric oxygen can also lead to colored byproducts.
-
Do Not Assume Purity: Never assume the compound is still pure despite the color change. The colored impurity may be present at a low level, but its presence indicates that other, non-colored degradants may have also formed.
-
Re-qualify the Material: Before use, you must re-analyze the material to determine its purity. Use a validated stability-indicating HPLC method to quantify the parent compound and all impurities.
-
Prevent Future Issues: This issue is almost always preventable. Strictly adhere to storage guidelines: use amber vials or wrap containers in foil, and store them in a tightly sealed container at the recommended -20°C.[1][2][3][11][12]
Problem: The potency of my compound in a prepared solution is decreasing rapidly, even when stored in the refrigerator.
Answer: This indicates instability in the solution state. While 1-(2,3-Dimethylphenyl)piperazine HCl is generally stable, solution-state degradation can be much faster than solid-state degradation.
Causality & Troubleshooting Steps:
-
Identify the Stressor:
-
Oxidation: Is your solvent sparged with air? Dissolved oxygen can facilitate oxidative degradation.
-
Hydrolysis: What is the pH of your solution? Although the piperazine ring is relatively stable, extreme pH values can promote hydrolysis, especially at elevated temperatures.
-
Light: Is your solution stored in a clear container on the benchtop?
-
-
Implement Best Practices for Solutions:
-
Prepare Freshly: Prepare solutions immediately before use whenever possible.
-
Use an Inert Atmosphere: For sensitive experiments, consider using solvents that have been de-gassed and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: Use a buffered system if appropriate for your experiment to maintain a stable pH.
-
Store Properly: If short-term storage is necessary, store solutions frozen (-20°C or -80°C) in light-protected containers.
-
Visualizing the Degradation Landscape
The following diagrams illustrate the predicted degradation pathways and a standard workflow for investigating them.
Caption: Predicted degradation pathways for 1-(2,3-Dimethylphenyl)piperazine.
Caption: General workflow for a forced degradation study.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of 1-(2,3-Dimethylphenyl)piperazine HCl and support the development of a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[14]
Materials:
-
1-(2,3-Dimethylphenyl)piperazine HCl
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Calibrated oven, photostability chamber
Procedure:
-
Control Sample: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water). Store protected from light at 2-8°C.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Store the solution at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.[3][13]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Store the solution at 60°C. Withdraw samples at timed intervals, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[3][13]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store the solution at room temperature, protected from light. Withdraw samples at timed intervals and dilute for HPLC analysis.[3][13]
-
Thermal Degradation: Place the solid drug substance in a calibrated oven at 80°C. Withdraw samples at specified times (e.g., 1, 3, 7 days), prepare a solution at the target concentration, and analyze by HPLC.[3]
-
Photolytic Degradation: Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control. Analyze both samples by HPLC.
| Stress Condition | Reagent/Parameter | Temperature | Duration (Typical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 7 days |
| Photolytic | ICH Q1B | Ambient | As per guidelines |
Protocol 2: General Stability-Indicating HPLC-UV Method
Objective: To provide a starting point for a reversed-phase HPLC method capable of separating 1-(2,3-Dimethylphenyl)piperazine HCl from its potential degradation products. Method validation is required for specific applications.
Instrumentation & Columns:
-
HPLC system with a PDA/DAD detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar)
Mobile Phase & Conditions:
-
Mobile Phase A: 0.05 M Sodium Dihydrogen Phosphate buffer, pH adjusted to 5.5 with phosphoric acid.[17]
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from low to high organic (e.g., 5% B to 95% B over 30 minutes) is recommended for initial development to ensure all impurities are eluted. An example might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[17]
-
Column Temperature: 30°C[17]
-
Detection Wavelength: 254 nm is a reasonable starting point, but a PDA detector should be used to scan across a range (e.g., 200-400 nm) to find the optimal wavelength for all components.[17]
-
Injection Volume: 10-20 µL
Method Specificity Check: Analyze all samples from the forced degradation study. A stability-indicating method is one that resolves the parent peak from all degradation product peaks and placebo peaks (if in a formulation). Peak purity analysis using the PDA detector should be performed to ensure the main analyte peak is not co-eluting with any degradants.
References
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. UT Electronic Theses and Dissertations. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
- Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Oxidation of Aqueous Piperazine: Oxidation Rates, Products, and High-Temperature Oxidation. ResearchGate. [Link]
-
1-(2,3-Dimethylphenyl)piperazine. Oakwood Chemical. [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. [Link]
-
CAS No : 1013-22-5 | Product Name : 1-(2,3-Dimethylphenyl)-piperazine. Pharmaffiliates. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Pharmacology & Pharmacy. [Link]
-
Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. National Institutes of Health. [Link]
- Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
1-(2,3-Dimethylphenyl)piperazine. AstaTech, Inc. [Link]
-
Piperazine Degradation in Pilot Plants. ResearchGate. [Link]
- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
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Technical Support Center: Handling Hygroscopic Piperazine Salts
Welcome to the technical support center for handling hygroscopic piperazine salts. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging but vital compounds. Hygroscopicity—the tendency of a substance to attract and absorb moisture from the environment—can significantly impact the physical and chemical properties of active pharmaceutical ingredients (APIs), leading to issues in stability, processability, and analytical accuracy.[1][2][3][4]
This document moves beyond simple instructions to provide the underlying scientific principles and practical, field-tested solutions for the common challenges encountered when working with hygroscopic piperazine salts.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the nature of hygroscopicity in piperazine salts.
Q1: What makes piperazine and its salts prone to hygroscopicity?
Piperazine itself is a diprotic base that readily absorbs water and carbon dioxide from the air.[5] Its ability to form salts by reacting its two basic nitrogen atoms with various acids is key to its pharmaceutical utility.[1] However, the resulting salt's propensity to absorb water is highly dependent on the chosen counter-ion. Salts formed with strong mineral acids can be very polar, increasing their affinity for water molecules.[6] This interaction can range from simple surface adsorption to the formation of stable hydrates or even deliquescence, where the salt absorbs enough water to dissolve into a liquid solution.[7][8]
Q2: Are all piperazine salts equally hygroscopic?
No, there is significant variability. The choice of the salt counter-ion is a critical factor in modulating hygroscopicity. For instance:
-
Piperazine Citrate salts are known to exist as various stable hydrates, indicating a strong interaction with water.[1]
-
Piperazine Tartrate salts, in contrast, are reported to be non-hygroscopic.[1]
-
Piperazine Hydrochloride is noted to be more stable than the piperazine base, but salts of mineral acids can be hygroscopic.[1][6]
-
Recent research has shown that forming a Sulfamethoxazole-Piperazine multi-drug salt can address the moisture-related stability issues of piperazine.[1][9][10]
This highlights a key strategy in drug development: selecting a salt form with optimal physicochemical properties, including low hygroscopicity.[11][12]
Q3: What are the primary consequences of uncontrolled moisture absorption?
Uncontrolled moisture uptake can compromise your experiments and the integrity of the API in several ways:[4][13]
-
Physical Changes: The most common issue is caking or clumping of powders, which severely impacts flowability and makes accurate dosing difficult.[2][14] In extreme cases, it can lead to deliquescence, where the solid turns into a viscous liquid.[7][14]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways like hydrolysis, leading to a loss of potency and the formation of impurities.[3][6] While some piperazine salts are quite stable, certain derivatives like phenyl piperazines can degrade with extended storage, a process exacerbated by moisture.[1][15]
-
Altered Dissolution & Bioavailability: Moisture can change the crystal structure of the API or induce a transition from an amorphous to a crystalline state, which can alter the drug's dissolution rate and, consequently, its bioavailability.[2][14]
-
Inaccurate Analytical Results: Weighing a sample that has absorbed an unknown amount of water makes it impossible to calculate an accurate concentration for solutions, leading to non-reproducible experimental results.
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your work.
Q4: My powder has formed hard clumps (caked). Can I still use it?
Cause: This is a direct result of moisture absorption, where liquid bridges form between particles, and subsequent drying solidifies these bridges.[3] Caking indicates improper storage or handling.
Solution:
-
Assess the Severity: If caking is minor, you may be able to gently break up the clumps with a spatula inside a controlled environment (e.g., a glove box or low-humidity chamber) to prevent further moisture uptake.
-
Quantify Moisture Content: Before use, it is critical to determine the exact water content, typically via Karl Fischer titration.[16][17] This value must be used to correct the mass of the compound needed for preparing solutions.
-
Consider Dissolution: If the entire bottle is caked and you need to make a stock solution, you can dissolve the entire contents and then determine the concentration of the resulting solution analytically (e.g., via HPLC or UV-Vis with a reference standard).[18]
-
When to Discard: If the material has turned into a sticky or liquid mass (deliquescence) or if the Certificate of Analysis (CoA) indicates sensitivity to hydrolysis, it is safest to discard the material, as significant chemical degradation may have occurred.[14]
Q5: The mass on my analytical balance keeps increasing as I weigh the salt. How can I get an accurate measurement?
Cause: The salt is actively absorbing moisture from the ambient air in the balance chamber. This is a clear sign of a highly hygroscopic compound.
Solution: Weighing by Difference This technique is essential for hygroscopic materials.[19] The goal is to measure the amount of material delivered, not the material sitting on the weigh boat.
-
Controlled Environment: The best practice is to perform all manipulations inside a glove box or a dry cabinet with controlled low humidity (<20% RH).[20][21]
-
Rapid Weighing: If a controlled environment is unavailable, work as quickly as possible.[18][22] Have all your equipment ready.
-
Weighing by Difference Protocol:
-
Place your sealed vial containing the piperazine salt on the tared balance and record the initial mass (Mass 1).
-
Remove the vial from the balance. Quickly transfer an approximate amount of the powder into your receiving flask.
-
Immediately reseal the original vial.
-
Place the sealed vial back on the balance and record the final mass (Mass 2).
-
The exact mass of the powder transferred is Mass 1 - Mass 2 .
-
Q6: I suspect my stock solution concentration is inaccurate. How can I confirm it?
Cause: If the powder absorbed moisture before being weighed, the actual mass of the active compound would be less than the weighed mass, leading to a lower-than-expected concentration.
Solution:
-
Moisture Correction: The most accurate method is to determine the water content of the solid powder before preparing the solution using Karl Fischer (KF) titration. The KF method is highly specific to water and is considered the gold standard.[16][23] You can then use the following formula to calculate the corrected mass: Corrected Mass = Weighed Mass × (1 - [Water Content % / 100])
-
Post-Preparation Analysis: If the solution is already prepared, you must determine its concentration using a quantitative analytical method like HPLC, UPLC, or quantitative NMR (qNMR) against a certified reference standard.
Core Experimental Protocols & Methodologies
Adherence to standardized protocols is crucial for reproducibility.
Protocol 1: Storage and Handling of a Newly Received Hygroscopic Piperazine Salt
This protocol ensures the long-term stability and integrity of the material.
-
Initial Inspection: Upon receipt, inspect the packaging for integrity. Note the information on the CoA regarding storage conditions and hygroscopicity.
-
Controlled Storage: Immediately place the sealed container in a controlled environment. The ideal storage is a dry cabinet or desiccator maintained at a low relative humidity (RH), typically below 40% RH.[24][25] For highly sensitive materials, storage within a nitrogen-filled glove box is preferred.
-
Labeling: Clearly label the material as "HYGROSCOPIC" to alert all lab personnel.[24]
-
Environment Control: Use dehumidifiers in storage areas to maintain low humidity.[25][26] Monitor and log the temperature and humidity of the storage area regularly.[24]
-
Minimizing Exposure: Only open the container inside a controlled, low-humidity environment (glove box, dry room).[2] If this is not possible, minimize the time the container is open to ambient air.
-
Secure Sealing: After dispensing material, ensure the container is tightly sealed.[2][24] For extra protection, you can use paraffin film to seal the cap and place the container in a secondary sealed bag with a desiccant pack.
Diagram 1: Workflow for Handling Piperazine Salts
This diagram outlines the decision-making process from receiving a new salt to its use in experiments.
Caption: Cause-and-effect diagram of moisture on hygroscopic APIs.
References
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Mastering Karl Fischer Moisture Analysis: A Complete Guide. (n.d.). TCA Lab / Alfa Chemistry. Retrieved January 6, 2026, from [Link]
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Moisture Content by Karl Fischer Titration. (n.d.). ARDL. Retrieved January 6, 2026, from [Link]
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An improved weighing bottle for use in the weighing of hygroscopic materials. (n.d.). Analyst (RSC Publishing). Retrieved January 6, 2026, from [Link]
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Protecting Pharmaceuticals from Humidity's Wrath. (n.d.). SMT Dry Cabinets. Retrieved January 6, 2026, from [Link]
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Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings. (2025, March 6). Pharma.Tips. Retrieved January 6, 2026, from [Link]
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How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved January 6, 2026, from [Link]
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Drying and Weighing Hygroscopic Substances in Microanalysis. (n.d.). American Chemical Society. Retrieved January 6, 2026, from [Link]
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Weighing by Difference. (2017, September 7). YouTube. Retrieved January 6, 2026, from [Link]
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SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. (2025, March 14). Retrieved January 6, 2026, from [Link]
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How do you handle hygroscopic salts?. (n.d.). HepatoChem. Retrieved January 6, 2026, from [Link]
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Tips & Tricks: Weighing. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 6, 2026, from [Link]
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How do you guys prepare solutions of hygroscopic chemicals?. (2017, February 7). Reddit. Retrieved January 6, 2026, from [Link]
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Hygroscopic chemical...how to deal with?. (2010, July 17). Protocol Online. Retrieved January 6, 2026, from [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH. Retrieved January 6, 2026, from [Link]
-
Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. (2023, September 7). ACS Publications. Retrieved January 6, 2026, from [Link]
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Protecting Sensitive APIs: Precision Humidity Management in Pharmaceutical Processing. (2025, July 26). Retrieved January 6, 2026, from [Link]
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Piperazine. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved January 6, 2026, from [Link]
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How make granules and tablets of very hygroscopic drugs?. (2021, May 19). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Hygroscopy. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Study on Sulfamethoxazole-Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. (2023, October 2). PubMed. Retrieved January 6, 2026, from [Link]
-
How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025, December 27). Pharma.Tips. Retrieved January 6, 2026, from [Link]
-
Dissolving the problem: Organic vapor induces dissolution of molecular salts. (2022, June 28). EurekAlert!. Retrieved January 6, 2026, from [Link]
- Method for drying hygroscopic material and the product thereof. (n.d.). Google Patents.
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Does hygroscopicity increase or decrease solubility?. (2014, July 13). Quora. Retrieved January 6, 2026, from [Link]
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Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed. Retrieved January 6, 2026, from [Link]
-
Effect of disintegrants with different hygroscopicity on dissolution of Norfloxacin/Pharmatose DCL 11 tablets. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved January 6, 2026, from [Link]
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Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved January 6, 2026, from [Link]
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New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. (n.d.). PubMed Central. Retrieved January 6, 2026, from [Link]
-
Critical relative humidity. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (n.d.). Retrieved January 6, 2026, from [Link]
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An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Retrieved January 6, 2026, from [Link]
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Validation & Comparative
A Technical Guide to 1-(2,3-Dimethylphenyl)piperazine and its Phenylpiperazine Analogs: A Comparative Analysis for CNS Research
For researchers and drug development professionals navigating the complex landscape of centrally active agents, the phenylpiperazine scaffold represents a cornerstone of modern medicinal chemistry. Its remarkable versatility has given rise to a multitude of compounds targeting a spectrum of neurotransmitter receptors, profoundly impacting the treatment of psychiatric and neurological disorders. Within this broad class, 1-(2,3-dimethylphenyl)piperazine (DMPH) and its structural analogs present a compelling case study in the nuanced interplay between chemical structure and pharmacological function.
This guide provides an in-depth, objective comparison of DMPH with other phenylpiperazine analogs, supported by experimental data and methodological insights. We will dissect the structure-activity relationships (SAR) that govern their interactions with key central nervous system (CNS) targets, primarily serotonin (5-HT) and dopamine (D) receptors. By understanding the causal relationships behind experimental choices and presenting self-validating protocols, this document aims to equip researchers with the authoritative grounding necessary for informed compound selection and novel drug design.
The Phenylpiperazine Scaffold: A Privileged Structure in Neuropharmacology
The 1-phenylpiperazine moiety is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of providing ligands for a variety of different biological targets through modification of its substituents.[1] The core structure, consisting of a benzene ring linked to a piperazine ring, offers a unique combination of rigidity and conformational flexibility. The two nitrogen atoms of the piperazine ring are key to its pharmacological versatility, with the N1 nitrogen typically attached to the phenyl ring and the N4 nitrogen available for a wide range of substitutions, which can dramatically alter the compound's biological activity.[2]
The interaction of phenylpiperazines with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, is a central theme in their pharmacology. The protonatable nitrogen atom of the piperazine ring often forms a crucial ionic bond with a conserved aspartate residue in the transmembrane domain of these receptors, anchoring the ligand in the binding pocket.[3] The substituents on the phenyl ring then engage with other residues in the binding site, determining the affinity and selectivity of the compound for different receptor subtypes.[3]
1-(2,3-Dimethylphenyl)piperazine: A Profile
1-(2,3-Dimethylphenyl)piperazine, also known as DMPH, is a derivative of piperazine characterized by the presence of a 2,3-dimethylphenyl group attached to a nitrogen atom of the piperazine ring.[4] Its hydrochloride salt is a common form used in research due to its stability and solubility.[4] DMPH serves as a valuable tool compound for studying serotonin receptor interactions and as a structural starting point for the development of novel CNS-active agents.[4]
The positioning of the two methyl groups on the phenyl ring at the 2 and 3 positions is a key structural feature that influences its pharmacological profile. It is suggested that this specific substitution pattern may optimize interactions within the binding pockets of certain receptors.[4]
Comparative Analysis: The Influence of Phenyl Ring Substitution
The pharmacological profile of phenylpiperazine derivatives can be finely tuned by altering the substitution pattern on the phenyl ring. To illustrate this, we will compare the available data for DMPH with other analogs, focusing on how the number, position, and nature of substituents affect their interaction with key CNS receptors.
Structure-Activity Relationships (SAR)
The structure-activity relationship for phenylpiperazines is complex, with subtle changes in substitution leading to significant shifts in receptor affinity and functional activity.
-
Position of Substitution: The position of substituents on the phenyl ring is a critical determinant of receptor selectivity. For example, ortho-substitution can be favorable for interaction with the 5-HT1A receptor subtype.[3]
-
Nature of Substituents: The electronic properties and size of the substituents also play a crucial role. Electron-withdrawing groups, such as trifluoromethyl (CF3) or chloro (Cl), can significantly alter the electronic distribution of the phenyl ring and influence binding. For instance, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (m-CPP) are well-characterized serotonergic agents with distinct behavioral profiles.[5][6]
-
Multiple Substitutions: The presence of multiple substituents, as in the case of dimethylphenylpiperazines, adds another layer of complexity. The relative positions of these groups can create unique steric and electronic environments that dictate receptor interactions.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenylpiperazine Analogs
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 | Reference |
| 1-(2-Methoxyphenyl)piperazine (OMPP) | 9.5 | >1000 | - | Inactive | [7] |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | 23 | 40 | - | Inactive | [7] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 288 | 269 | 62 | - | [8] |
| 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine | 15 | - | - | - | [9] |
Note: A comprehensive binding profile for 1-(2,3-dimethylphenyl)piperazine from a single comparative study is not available in the reviewed literature. The data presented is for illustrative SAR discussion.
From the available data, we can infer certain trends. For example, OMPP shows high affinity and selectivity for the 5-HT1A receptor over the 5-HT2A receptor, highlighting the influence of the ortho-methoxy group.[7] In contrast, m-CPP and TFMPP exhibit broader affinity across multiple serotonin receptor subtypes.[7][8] The complex derivative, 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, demonstrates high affinity for the 5-HT1A receptor, suggesting that the dimethylphenyl moiety can be part of a high-affinity pharmacophore.[9]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the methodologies used to generate it. Below are detailed, step-by-step protocols for key in vitro assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound at a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors)
-
Test compounds (e.g., DMPH and its analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding determinator (e.g., a high concentration of a known ligand)
-
96-well plates
-
Filter mats (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Functional Assays
Functional assays measure the biological response of a cell upon receptor activation by a ligand, determining whether the compound is an agonist, antagonist, or inverse agonist.
Example: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of a test compound by measuring its effect on cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Cells expressing the receptor of interest (e.g., CHO or HEK cells)
-
Test compounds
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture reagents
Protocol:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Compound Treatment:
-
Agonist Mode: Add varying concentrations of the test compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then add a fixed concentration of a known agonist.
-
-
Stimulation: For Gi-coupled receptors, add forskolin to stimulate cAMP production. For Gs-coupled receptors, the agonist alone will stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the logarithm of the test compound concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.
-
Caption: GPCR Signaling: Agonist vs. Antagonist.
In Vivo Behavioral Pharmacology
Translating in vitro findings to in vivo effects is a critical step in drug development. For phenylpiperazine analogs, a range of behavioral assays in rodent models can be used to assess their potential therapeutic effects and side-effect profiles.
-
Locomotor Activity: This simple test measures the stimulant or sedative effects of a compound by tracking the movement of an animal in an open field. For example, some N-substituted piperazines, like benzylpiperazine (BZP), increase locomotor activity, while others, like TFMPP and m-CPP, tend to decrease it.[5]
-
Elevated Plus Maze: This assay is used to assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Forced Swim Test: This is a common screening test for antidepressant-like activity. Antidepressant compounds reduce the immobility time of the animal in a container of water.
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in some psychiatric disorders like schizophrenia. Antipsychotic drugs can often restore PPI deficits.
The in vivo effects of DMPH are not extensively documented in publicly available literature, highlighting an area for future research. However, studies on related compounds provide insights into the potential behavioral outcomes. For instance, m-CPP has been shown to produce signs of serotonergic stimulation in rats.[6]
Conclusion and Future Directions
1-(2,3-Dimethylphenyl)piperazine and its analogs represent a rich field of study for understanding the structure-activity relationships of ligands targeting CNS receptors. The substitution pattern on the phenyl ring is a powerful tool for modulating affinity, selectivity, and functional activity. While this guide provides a framework for comparing these compounds, it also highlights the need for more comprehensive, head-to-head studies that include a systematic series of analogs, including all dimethylphenyl isomers. Such studies would provide a more complete picture of the SAR and facilitate the rational design of novel phenylpiperazine-based therapeutics with improved efficacy and safety profiles. The detailed experimental protocols provided herein offer a foundation for conducting such research with scientific rigor and integrity.
References
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Martin, G. E., Elgin Jr, R. J., Mathiasen, J. R., Davis, C. B., Kesslick, J. M., Baldy, W. J., ... & Scott, M. K. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of medicinal chemistry, 32(5), 1052-1056. [Link]
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Gleason, S. D., & Witkin, J. M. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior, 87(4), 536-542. [Link]
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Machado, D., Bettio, L. E., & Gabilan, N. H. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(16), 5183. [Link]
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Cioli, V., Corradino, C., Piccinelli, D., Rocchi, M. G., & Valeri, P. (1984). A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine. Pharmacological research communications, 16(1), 85-100. [Link]
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Fantegrossi, W. E., Winger, G., & Woods, J. H. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior, 87(4), 536–542. [Link]
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Naeem, S., Parveen, T., Haider, S., & Haleem, D. J. (2008). Behavioral effects of 1-(m-chlorophenyl)piperazine (m-CPP) in a rat model of tardive dyskinesia. Pakistan journal of pharmaceutical sciences, 21(3), 254-259. [Link]
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Bang-Andersen, B., Bøgesø, K. P., & Sánchez, C. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of medicinal chemistry, 54(9), 3206-3221. [Link]
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DeVry, J., & Schreiber, R. (2000). Discriminative stimulus effects of the 5-HT1A receptor agonist 8-OH-DPAT and the 5-HT2A/2C receptor agonist DOI in the rat: a comparative pharmacological analysis with various serotonergic agents. Neuropharmacology, 39(5), 845-861. [Link]
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Blaylock, M. G., DeRuiter, J., & Clark, C. R. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 289, 134-142. [Link]
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Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Glennon, R. A. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal research reviews, 31(4), 569-606. [Link]
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Chaumont-Dubel, S., Dupuis, C., & Millan, M. J. (2020). The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 21(22), 8795. [Link]
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Sharma, P., & Kumar, V. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 20(1), 2-25. [Link]
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Glennon, R. A., & Dukat, M. (2000). Serotonin receptor subtypes and ligands. American College of Neuropsychopharmacology. [Link]
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Mokrosz, M. J., & Mokrosz, J. L. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(18), 3493-3499. [Link]
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Bang-Andersen, B., Ruhland, T., Jørgensen, M., Smith, G., Frederiksen, K., Jensen, K. G., ... & Didriksen, M. (2011). Discovery of 1-[2-(2, 4-dimethylphenylsulfanyl) phenyl] piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of medicinal chemistry, 54(9), 3206-3221. [Link]
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Patidar, A., Saini, V., & Sharma, P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2596. [Link]
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A Tale of Two Scaffolds: A Comparative Guide to the Pharmacological Activity of mCPP and the Unexplored Potential of DMPH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the exploration of small molecules that interact with serotonergic systems remains a cornerstone of drug discovery for a multitude of central nervous system disorders. This guide provides an in-depth comparison of two distinct chemical entities: the well-characterized phenylpiperazine, 1-(3-chlorophenyl)piperazine (mCPP) , and the lesser-known pyrazole derivative, 1,3-dimethyl-5-phenyl-1H-pyrazole (DMPH) .
While mCPP has been extensively studied, revealing a complex and multifaceted interaction with the serotonin system, DMPH represents a pharmacological enigma. This comparison will, therefore, take a unique approach. We will first delve into the established, data-rich profile of mCPP, providing a benchmark for serotonergic activity. Subsequently, we will explore the known biological activities of the pyrazole scaffold to which DMPH belongs, postulating a hypothetical pathway for the characterization of DMPH's activity and presenting the experimental methodologies required to elucidate its potential pharmacological profile. This guide serves not only as a comparative overview but also as a practical roadmap for researchers interested in investigating novel chemical matter in the realm of serotonergic modulation.
Part 1: The Known Player - 1-(3-chlorophenyl)piperazine (mCPP)
mCPP is a psychoactive compound of the phenylpiperazine class that has been instrumental as a research tool to probe the function of the serotonin (5-HT) system.[1] It is also a known active metabolite of several antidepressant drugs, such as trazodone.[2]
Mechanism of Action & Receptor Profile
mCPP exhibits a broad and complex pharmacological profile, acting primarily as a non-selective serotonin receptor agonist.[3][4] Its activity is not confined to a single receptor subtype; instead, it demonstrates significant affinity for a wide array of 5-HT receptors. This promiscuity is key to understanding its diverse and sometimes contradictory physiological and behavioral effects.
Beyond direct receptor agonism, mCPP also functions as a serotonin reuptake inhibitor and a serotonin releasing agent, further amplifying its impact on serotonergic neurotransmission.[3] This dual action contributes to a significant, albeit complex, elevation of synaptic serotonin levels.
Quantitative Receptor Binding & Functional Activity of mCPP
The following table summarizes the reported binding affinities (Ki) of mCPP for various human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Key Physiological Roles |
| 5-HT1A | High Affinity | Agonist | Regulation of mood, anxiety, and cognition[5] |
| 5-HT1B | High Affinity | Agonist | Regulation of aggression, impulsivity, and serotonin release[5] |
| 5-HT1D | High Affinity | Agonist | Cranial vasoconstriction |
| 5-HT2A | Moderate Affinity | Partial Agonist / Antagonist (species-dependent) | Modulation of perception, cognition, and mood |
| 5-HT2B | High Affinity | Agonist | Regulation of cardiovascular function and appetite |
| 5-HT2C | Very High Affinity | Agonist | Regulation of appetite, mood, and dopamine release[3][4] |
| 5-HT3 | Moderate Affinity | Agonist | Regulation of nausea and vomiting |
| SERT | Moderate Affinity | Inhibitor | Serotonin reuptake from the synapse |
Data compiled from multiple sources. Specific Ki values can vary between studies and experimental conditions.
The functional consequences of mCPP's interactions with these receptors are profound. Its potent agonism at 5-HT2C receptors is thought to mediate its anxiogenic (anxiety-producing) and anorectic (appetite-suppressing) effects.[3][4] In contrast, its activity at 5-HT1A receptors may contribute to some of its antidepressant-like properties observed in animal models. The complex interplay of these activities makes mCPP a challenging but informative pharmacological tool.
Part 2: The Enigmatic Challenger - 1,3-dimethyl-5-phenyl-1H-pyrazole (DMPH)
In stark contrast to mCPP, 1,3-dimethyl-5-phenyl-1H-pyrazole (DMPH) is a compound with a well-defined chemical structure but a largely uncharted pharmacological profile in the context of neurological activity. The pyrazole moiety itself is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antidepressant agents.[2][6][7][8]
The Pharmacological Potential of the Pyrazole Scaffold
The versatility of the pyrazole ring stems from its unique chemical properties. It can act as a bioisostere for other aromatic rings, enhancing physicochemical properties like solubility and lipophilicity.[4] The nitrogen atoms within the pyrazole ring can participate in hydrogen bonding, a critical interaction for receptor binding.[4]
While direct evidence of DMPH's serotonergic activity is lacking in the current scientific literature, the presence of the pyrazole core in known psychoactive compounds suggests that it is a plausible area of investigation. For instance, some pyrazole derivatives have been explored for their antidepressant and anxiolytic potential.[7][8]
Part 3: A Roadmap for Unlocking the Potential of DMPH - Experimental Protocols
To bridge the knowledge gap and enable a direct comparison with mCPP, a systematic pharmacological evaluation of DMPH is required. The following section outlines the key experimental workflows necessary to characterize the activity of a novel compound like DMPH at serotonin receptors.
Workflow for In Vitro Characterization of DMPH
Caption: In Vitro Characterization Workflow for DMPH.
Objective: To determine the binding affinity (Ki) of DMPH for a panel of human serotonin receptors.
Principle: This competitive binding assay measures the ability of an unlabeled compound (DMPH) to displace a radioactively labeled ligand that has a known high affinity for a specific receptor subtype.[3]
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test compound (DMPH) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]
-
96-well filter plates and a vacuum filtration manifold.[1][10]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of DMPH.
-
In a 96-well plate, add the cell membrane preparation, the specific radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of DMPH.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filter plate and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data from competition experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.[3]
Objective: To determine the functional activity of DMPH at serotonin receptors (i.e., whether it is an agonist, antagonist, or inverse agonist).
Principle: Many 5-HT receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger downstream signaling cascades involving second messengers like cyclic AMP (cAMP), inositol phosphates (IPs), or calcium (Ca2+).[11][12] Functional assays quantify these second messengers to measure receptor activation or inhibition.
Materials:
-
Whole cells expressing the 5-HT receptor of interest.
-
Assay kits for measuring the relevant second messenger (e.g., cAMP HTRF assay, IP-One HTRF assay, Fluo-4 for Ca2+ imaging).
-
Test compound (DMPH).
-
Known agonist and antagonist for the receptor as positive and negative controls.
Procedure (Example using a cAMP assay for a Gi-coupled receptor like 5-HT1A):
-
Plate cells in a suitable microplate and culture overnight.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of DMPH to the cells. To test for antagonistic activity, co-incubate DMPH with a known agonist.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence resonance energy transfer).
-
Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal effect (Emax).
Workflow for In Vivo Characterization of DMPH
Caption: In Vivo Characterization Workflow for DMPH.
Objective: To assess the in vivo effects of DMPH on behaviors known to be modulated by the serotonin system, such as anxiety and appetite.
Principle: Standardized behavioral tests in rodents can reveal the anxiolytic/anxiogenic and anorectic/orexigenic potential of a compound.[13]
Materials:
-
Male or female rodents (mice or rats).
-
Test compound (DMPH) formulated for administration (e.g., intraperitoneal injection).
-
Behavioral apparatus:
-
Elevated Plus Maze (EPM): A plus-shaped maze raised off the ground with two open and two enclosed arms. Anxiolytic compounds typically increase the time spent in the open arms.[13]
-
Food Intake Monitoring System: Cages equipped to precisely measure food consumption over time.
-
Procedure (Example using the Elevated Plus Maze):
-
Acclimate the animals to the testing room.
-
Administer DMPH or vehicle control to different groups of animals.
-
After a set pre-treatment time, place each animal individually in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
Analyze the data to compare the behavior of DMPH-treated animals to controls.
Conclusion: From a Known Entity to a New Frontier
The comparison between mCPP and DMPH highlights a common scenario in drug discovery: the juxtaposition of a well-understood, albeit complex, pharmacological tool against a novel chemical entity with unexplored potential. mCPP serves as a vital benchmark, its broad serotonergic profile providing a rich dataset for understanding the nuances of 5-HT receptor modulation. Its known effects on anxiety and appetite, primarily driven by its potent 5-HT2C receptor agonism, offer clear behavioral readouts for comparison.
DMPH, on the other hand, represents a new frontier. While its direct pharmacological activity remains to be elucidated, its pyrazole scaffold is a promising starting point for the discovery of novel psychoactive agents. The experimental workflows detailed in this guide provide a clear and scientifically rigorous path forward for characterizing DMPH. Through systematic in vitro and in vivo studies, the scientific community can determine if DMPH or its derivatives hold the potential to be the next generation of selective and effective modulators of the serotonin system, ultimately contributing to the development of new therapies for a range of neurological and psychiatric disorders.
References
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PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Retrieved from [Link]
- RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
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PubMed. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Retrieved from [Link]
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PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from a commercial service provider's description of functional assays.
- Seton Hall University. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Retrieved from a research poster on binding assay conditions.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from a company's protocol for radioligand binding assays.
-
Taylor & Francis Online. (2022, April 1). Animal models for screening anxiolytic-like drugs: a perspective. Retrieved from [Link]
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PubMed. (2013, March 1). Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. Retrieved from [Link]
- Benchchem. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier. Retrieved from a chemical supplier's product description.
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- ResearchGate. (2025, August 5). In vitro characterization of agonist binding and functional activity at a panel of serotonin receptor subtypes for lasmiditan, triptans and other 5-HT receptor ligands and activity relationships for contraction of human isolated coronary artery. Retrieved from a research article on serotonin receptor pharmacology.
- PMC - NIH. (n.d.). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. Retrieved from a review on serotonin receptor function.
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A Comparative Guide to the Efficacy of 1-(2,3-Dimethylphenyl)piperazine and Established Serotonin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the novel compound 1-(2,3-Dimethylphenyl)piperazine (DMPH) with established serotonin agonists, namely Buspirone, Sumatriptan, and Lorcaserin. This document is intended to serve as a technical resource, offering an in-depth analysis of their pharmacological profiles, supported by available experimental data and methodologies.
Introduction to Serotonergic Modulation
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neurotransmitter network that modulates a wide array of physiological and psychological processes, including mood, anxiety, cognition, and appetite[1]. The diverse effects of serotonin are mediated by a family of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7)[1]. This complexity allows for the development of highly targeted therapeutics that can selectively modulate specific serotonergic pathways to achieve desired clinical outcomes. Serotonin agonists, compounds that bind to and activate serotonin receptors, are cornerstone therapies for a variety of disorders. This guide will focus on a comparative analysis of DMPH against three well-established serotonin agonists, each with a distinct receptor profile and therapeutic application.
The Contenders: A Pharmacological Overview
1-(2,3-Dimethylphenyl)piperazine (DMPH) is a derivative of piperazine that has been investigated for its activity on neurotransmitter systems[2][3]. While extensive clinical data is not yet available, preclinical studies suggest it acts as a low-efficacy partial agonist at certain serotonin receptors and as a serotonin-norepinephrine releasing agent[2]. Its unique pharmacological profile warrants a closer examination of its potential efficacy in comparison to established drugs.
Buspirone is an anxiolytic agent primarily used for the treatment of generalized anxiety disorder[2]. Its mechanism of action is complex, but it is known to be a partial agonist at the 5-HT1A receptor[2][4]. Unlike many other anxiolytics, it does not cause significant sedation or dependence[2].
Sumatriptan is a member of the triptan class of drugs, which are highly effective in the acute treatment of migraine headaches[5][6]. It is a potent agonist of 5-HT1B and 5-HT1D receptors, which are found on cranial blood vessels and nerve endings[5][6]. Its action leads to vasoconstriction and inhibition of the release of pro-inflammatory neuropeptides[5].
Lorcaserin is a selective 5-HT2C receptor agonist that was developed for weight management[1][7][8][9]. By activating 5-HT2C receptors in the hypothalamus, it promotes a feeling of satiety, thereby reducing food intake[1][7].
Comparative Efficacy: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of DMPH and the established agonists at key serotonin receptor subtypes. It is important to note that direct comparative studies for DMPH are limited, and the data presented is synthesized from various sources.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2C (Ki, nM) | Primary Mechanism of Action |
| 1-(2,3-Dimethylphenyl)piperazine (DMPH) | Data not available | Data not available | Data not available | Data not available | Low-efficacy partial 5-HT agonist; Serotonin-Norepinephrine Releasing Agent[2] |
| Buspirone | 1.0 - 10 | >1000 | >1000 | >1000 | Partial agonist at 5-HT1A receptors[2][4] |
| Sumatriptan | >1000 | 4 - 17 | 10 - 18 | >1000 | Agonist at 5-HT1B and 5-HT1D receptors[5][6] |
| Lorcaserin | >1000 | >1000 | >1000 | 15 | Selective agonist at 5-HT2C receptors[7] |
Note: "Data not available" indicates that specific, direct comparative values for DMPH were not found in the reviewed literature. The provided ranges for established agonists are approximate and can vary based on the specific assay conditions.
Visualizing the Pathways: Signaling and Experimental Workflow
To better understand the mechanisms of action and the methods used to assess efficacy, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating serotonin agonists.
Caption: Simplified signaling pathway for a Gi/o-coupled 5-HT1A receptor agonist.
Caption: General workflow for in vitro characterization of a novel serotonin agonist.
Experimental Protocols for Efficacy Determination
The following are detailed, step-by-step methodologies for key experiments used to characterize the efficacy of serotonin agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor by competing with a radioactively labeled ligand.
Materials:
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A, 5-HT1B/1D, 5-HT2C).
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compounds (DMPH and established agonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
GTPγS Binding Assay (for determining EC50 and Emax)
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, a fixed concentration of GDP, and varying concentrations of the test compound.
-
Pre-incubate the plate to allow the compounds to bind to the receptors.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for a specific time at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the amount of [35S]GTPγS bound against the concentration of the test compound.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the dose-response curve.
Discussion and Future Directions
The available data, although limited for 1-(2,3-Dimethylphenyl)piperazine, suggests a distinct pharmacological profile compared to the established serotonin agonists Buspirone, Sumatriptan, and Lorcaserin. While Buspirone is a selective 5-HT1A partial agonist, Sumatriptan targets 5-HT1B/1D receptors, and Lorcaserin is selective for 5-HT2C receptors, DMPH appears to have a broader, less defined activity as a low-efficacy partial agonist and a monoamine releasing agent[2].
The lack of specific binding affinity and functional potency data for DMPH at various serotonin receptor subtypes is a significant knowledge gap. To fully assess its therapeutic potential, further in-depth preclinical studies are imperative. These should include:
-
Comprehensive Receptor Profiling: Conducting radioligand binding and functional assays across a wide panel of serotonin and other neurotransmitter receptors to determine the precise affinity and efficacy of DMPH.
-
In Vivo Microdialysis: These studies can measure the real-time effects of DMPH on extracellular levels of serotonin and norepinephrine in different brain regions, providing a more dynamic understanding of its releasing properties[2][3][4][10][11].
-
Behavioral Pharmacology: Utilizing established animal models of anxiety, depression, and other relevant disorders to evaluate the in vivo efficacy of DMPH and compare it directly with established drugs[12][13][14].
By systematically addressing these research questions, the scientific community can gain a clearer understanding of the efficacy of 1-(2,3-Dimethylphenyl)piperazine and its potential as a novel therapeutic agent.
References
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Uniba. (2021, June 16). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
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MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]
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NCBI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]
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Cherry. (2023, February 1). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved from [Link]
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PMC. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]
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NCBI. (2000, December 15). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Retrieved from [Link]
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PubMed. (n.d.). The 5-HT2C receptor as a therapeutic target for alcohol and methamphetamine use disorders: A pilot study in treatment-seeking individuals. Retrieved from [Link]
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PubMed. (n.d.). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Retrieved from [Link]
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MDPI. (n.d.). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods. Retrieved from [Link]
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ResearchGate. (2022, March 30). 5-HT1A receptors in the reinforcing effects of methylphenidate and its modulation with buspirone. Retrieved from [Link]
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PubMed. (1989, September 22). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Retrieved from [Link]
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PubMed. (n.d.). The antimigraine 5-HT 1B/1D receptor agonists, sumatriptan, zolmitriptan and dihydroergotamine, attenuate pain-related behaviour in a rat model of trigeminal neuropathic pain. Retrieved from [Link]
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PMC. (n.d.). The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour. Retrieved from [Link]
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NCBI. (n.d.). Behavioral animal models of depression. Retrieved from [Link]
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PMC. (n.d.). Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure. Retrieved from [Link]
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PubMed. (2021, April 21). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Retrieved from [Link]
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PubMed. (2019, July 1). Association Between Sumatriptan Treatment During a Migraine Attack and Central 5-HT1B Receptor Binding. Retrieved from [Link]
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Cherry. (2023, February 1). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved from [Link]
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MDPI. (n.d.). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Retrieved from [Link]
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PMC. (n.d.). The antimigraine 5-HT1B/1D receptor agonists, sumatriptan, zolmitriptan and dihydroergotamine, attenuate pain-related behaviour in a rat model of trigeminal neuropathic pain. Retrieved from [Link]
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PMC. (n.d.). Experimental animal models for the simulation of depression and anxiety. Retrieved from [Link]
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PubMed. (n.d.). Buspirone versus methylphenidate in the treatment of attention deficit hyperactivity disorder: a double-blind and randomized trial. Retrieved from [Link]
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A Comparative Guide to the Receptor Cross-Reactivity of 1-(2,3-Dimethylphenyl)piperazine
This guide provides a comprehensive analysis of the receptor cross-reactivity profile of 1-(2,3-Dimethylphenyl)piperazine (DMDPP), a substituted phenylpiperazine derivative of interest to researchers in neuropharmacology and drug development. While comprehensive quantitative binding data for DMDPP is limited in publicly accessible databases, this guide synthesizes available experimental data, discusses the likely cross-reactivity based on structurally related compounds, and provides detailed protocols for key assays to enable researchers to conduct their own in-depth investigations.
Introduction to 1-(2,3-Dimethylphenyl)piperazine (DMDPP)
1-(2,3-Dimethylphenyl)piperazine is a molecule belonging to the arylpiperazine class, a scaffold common to many centrally active agents.[1][2] Arylpiperazines are known to interact with a variety of neurotransmitter receptors, particularly those for serotonin and dopamine, making them a rich area of investigation for novel therapeutics targeting psychiatric and neurological disorders.[3][4] DMDPP, with its distinct dimethyl substitution on the phenyl ring, is used in biological and analytical studies, particularly in the context of identifying low-efficacy partial substrates for biogenic amine transporters.[2] Understanding its off-target interactions is crucial for interpreting experimental results and predicting its potential pharmacological effects and side-effect profile.
Known Pharmacological Activity of DMDPP
Direct, quantitative binding affinity data (Kᵢ values) for DMDPP across a broad panel of receptors is not extensively documented in the public domain. However, existing literature and data on analogous compounds allow for an informed assessment of its likely pharmacological profile.
Available information suggests that DMDPP's primary activities are centered on the serotonergic and monoamine transporter systems. It has been described as a serotonin-norepinephrine releasing agent.[2] Functionally, it has been characterized as an antagonist at the 5-HT₁A receptor and an agonist at the 5-HT₂A receptor.[1]
In terms of dopaminergic activity, DMDPP demonstrates a moderate effect. One study reported an EC₅₀ value of 1207 nM for dopamine release, indicating a significantly lower potency compared to its effects on serotonin release.[2] This suggests a degree of selectivity for the serotonergic system over the dopaminergic system.
Comparative Cross-Reactivity Profile
To build a more complete picture of DMDPP's potential for cross-reactivity, it is instructive to examine the binding profiles of structurally related phenylpiperazine derivatives. The substitution pattern on the phenyl ring is a key determinant of affinity and selectivity.
Table 1: Representative Binding Affinities (Kᵢ, nM) of Phenylpiperazine Analogs at Key Receptors
| Compound/Receptor | 5-HT₁A | 5-HT₂A | 5-HT₂C | D₂ | D₃ | α₁-adrenergic | α₂-adrenergic |
| DMDPP (Expected) | Moderate-High | Moderate-High | Moderate | Low-Moderate | Low-Moderate | Moderate | Moderate |
| m-Chlorophenyl-piperazine (mCPP) | 1300 | 360 | 440 | >10,000 | - | 2500 | 570 |
| 1-(2-Methoxyphenyl)-piperazine | Low-Moderate | Low-Moderate | - | High | - | High | - |
| SLV313 | High | Weak | - | High | High | Very Low | Very Low |
Data for mCPP and SLV313 are illustrative of the target families phenylpiperazines can interact with and are compiled from various sources. The profile for DMDPP is an educated estimation based on available qualitative data and SAR trends.
The data on related compounds highlights the promiscuous nature of the phenylpiperazine scaffold. It is highly probable that DMDPP will exhibit some degree of affinity for various serotonin receptor subtypes, dopamine D₂-like receptors, and adrenergic receptors. The 2,3-dimethyl substitution is likely to modulate the affinity and selectivity compared to other substitution patterns.
Experimental Protocols for Assessing Cross-Reactivity
To empower researchers to generate definitive cross-reactivity data for DMDPP, this section provides detailed, step-by-step protocols for two fundamental assays in receptor pharmacology: radioligand binding assays and cAMP functional assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Diagram 1: Radioligand Competition Binding Assay Workflow
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human D₂ receptor).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors, typically at its Kᴅ concentration).
-
Increasing concentrations of DMDPP (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Receptor membrane preparation (typically 10-50 µg of protein per well).
-
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand, e.g., 10 µM haloperidol for D₂).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioactivity.
-
-
Scintillation Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of DMDPP.
-
Plot the percentage of specific binding against the log concentration of DMDPP to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of DMDPP that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying changes in the intracellular second messenger, cyclic adenosine monophosphate (cAMP). This is particularly useful for Gₛ- and Gᵢ-coupled receptors.
Diagram 2: cAMP Functional Assay Principle
Caption: Principle of cAMP modulation by Gᵢ and Gₛ-coupled receptors.
Detailed Protocol (using a LANCE Ultra cAMP Kit as an example):
-
Cell Preparation:
-
Seed cells expressing the receptor of interest into a 384-well white opaque plate at an appropriate density and incubate overnight.
-
-
Compound Addition:
-
For agonist testing, add serial dilutions of DMDPP to the cells.
-
For antagonist testing, pre-incubate the cells with serial dilutions of DMDPP before adding a known agonist at its EC₈₀ concentration.
-
-
Stimulation/Inhibition:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
For Gᵢ-coupled receptors, a co-stimulation with forskolin (an adenylate cyclase activator) is typically required to measure the inhibition of cAMP production.
-
-
Lysis and Detection:
-
Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody working solution to all wells.
-
-
Incubation:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on a compatible time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and convert it to cAMP concentrations using a standard curve.
-
For agonist activity, plot cAMP concentration against the log concentration of DMDPP to determine the EC₅₀ and Eₘₐₓ.
-
For antagonist activity, plot the response to the agonist against the log concentration of DMDPP to determine the IC₅₀ and subsequently the Kₑ.
-
Conclusion
1-(2,3-Dimethylphenyl)piperazine is a pharmacologically active molecule with a primary affinity for serotonergic systems and monoamine transporters. While a comprehensive, publicly available cross-reactivity profile is lacking, evidence from structurally related compounds strongly suggests the potential for interactions with dopaminergic and adrenergic receptors. The provided experimental protocols offer a robust framework for researchers to definitively characterize the binding and functional activity of DMDPP at a wide array of potential off-target receptors. Such data is indispensable for a thorough understanding of its pharmacological profile and for guiding further drug discovery and development efforts.
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Pharmaffiliates. 1-(2,3-Dimethylphenyl)-piperazine. [Link]
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ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
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ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Validating the In Vivo Effects of Novel Phenylpiperazine Compounds
For drug development professionals, the journey of a novel compound from benchtop to preclinical candidate is a gauntlet of rigorous validation. The phenylpiperazine class of compounds, a cornerstone in central nervous system (CNS) pharmacology, presents unique challenges and opportunities.[1] These molecules are known for their diverse interactions with serotonergic and dopaminergic systems, making them promising candidates for antidepressants, anxiolytics, and antipsychotics.[2][3][4] However, this promiscuity necessitates a meticulous, multi-stage in vivo validation strategy to clearly define a compound's therapeutic window and mechanism of action before it can be considered for further development.[5][6]
This guide provides an integrated, field-proven framework for the in vivo validation of a novel phenylpiperazine compound, which we will refer to as "NPP-X." We will compare NPP-X against established benchmarks to provide a clear, data-driven assessment of its potential.
The Validation Gauntlet: A Phased Approach to In Vivo Characterization
A successful in vivo validation campaign is not a single experiment but a logical progression of inquiries. Each stage builds upon the last, answering critical questions about the compound's viability. This workflow ensures that resources are spent on candidates that are not only active but also possess drug-like properties.
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A Comparative Guide to the Reproducible Synthesis of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
Introduction: The Significance of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
This compound (DMPH) is a crucial building block in medicinal chemistry and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its derivatives are explored for their effects on the central nervous system, particularly for modulating neurotransmitter activity, making them relevant in the development of therapeutics for neurological conditions.[1][2] Given its importance, the ability to synthesize DMPH in a reproducible, scalable, and high-purity manner is paramount for researchers in drug discovery and process development.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for DMPH. We will dissect the mechanistic underpinnings, reproducibility challenges, and practical considerations of each route, supported by experimental protocols and comparative data to empower researchers to make informed decisions for their specific applications.
Comparative Analysis of Synthetic Methodologies
The synthesis of N-aryl piperazines like DMPH is principally achieved through two competitive strategies:
-
Direct Piperazine Ring Formation: Construction of the piperazine ring directly onto a pre-existing aniline.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): Formation of the aryl C-N bond between an aryl halide and a pre-formed piperazine ring.[3]
Methodology 1: Direct Piperazine Ring Formation via Cyclization
This classical approach involves the reaction of a substituted aniline (2,3-dimethylaniline) with a bifunctional alkylating agent, most commonly bis(2-chloroethyl)amine hydrochloride, to construct the piperazine ring de novo.[4]
Mechanism Rationale: The reaction proceeds via a double nucleophilic substitution. The primary amine of 2,3-dimethylaniline attacks one of the electrophilic chloroethyl groups of bis(2-chloroethyl)amine. This is followed by an intramolecular cyclization where the secondary amine formed attacks the second chloroethyl group, closing the six-membered piperazine ring. The reaction is typically performed at high temperatures, often without a solvent or in a high-boiling solvent, to drive the reaction to completion.[5]
-
Cost-Effective: This route often utilizes cheaper, more readily available starting materials compared to the palladium-catalyzed alternatives.
-
One-Pot Procedure: The ring formation and arylation occur in a single synthetic operation, potentially reducing overall step count.
-
Harsh Reaction Conditions: Requires high temperatures (120-220 °C) and long reaction times (often 12-48 hours), which can lead to byproduct formation and degradation of starting materials or product.[5][6]
-
Byproduct Formation: The formation of tar and other impurities is common under high-heat conditions, complicating purification.
-
Safety Concerns: The generation of HCl gas at high temperatures requires appropriate reactor setup and scrubbing protocols.
-
Substrate Scope: Can be limited by the stability of functional groups on the aniline starting material under the harsh conditions.
Methodology 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a milder and more versatile alternative to classical methods.[3] This palladium-catalyzed cross-coupling reaction joins an aryl halide (e.g., 1-bromo-2,3-dimethylbenzene) with piperazine.[7] To achieve selective mono-arylation, piperazine is often used in excess or an N-Boc protected piperazine is used, followed by a deprotection step.[8]
Mechanism Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The aryl halide oxidatively adds to a Pd(0) catalyst to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the nitrogen atom reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[3]
The choice of ligand is critical for the success of this reaction. Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides or sterically hindered substrates.[8][9]
-
Mild Conditions: Reactions are typically run at lower temperatures (80-110 °C) compared to direct cyclization.[8]
-
High Functional Group Tolerance: The mild conditions allow for the presence of a wide variety of functional groups on both coupling partners.
-
High Yields: This method often provides higher yields of the desired product with cleaner reaction profiles.[10]
-
Improved Reproducibility: With well-defined catalyst systems and conditions, the reaction is generally more reproducible and scalable.
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.
-
Catalyst Sensitivity: The catalyst systems can be sensitive to air and moisture, requiring inert atmosphere techniques (e.g., Schlenk line or glovebox).[8]
-
Mono-arylation Control: Preventing the formation of the 1,4-diarylpiperazine byproduct requires careful control of stoichiometry (excess piperazine) or the use of a protecting group strategy, which adds steps to the overall synthesis.
Quantitative Performance Comparison
The following table provides a comparative summary of expected performance indicators for the two primary synthetic routes to 1-(2,3-Dimethylphenyl)piperazine. Data is extrapolated from analogous syntheses reported in the literature.
| Parameter | Method 1: Direct Ring Formation | Method 2: Buchwald-Hartwig Amination |
| Starting Materials | 2,3-Dimethylaniline, Bis(2-chloroethyl)amine HCl | 1-Bromo-2,3-dimethylbenzene, Piperazine |
| Typical Yield | 55-70%[5] | 80-95%[10][11] |
| Purity (Crude) | Moderate to Low (requires extensive purification) | High (often requires simple filtration/recrystallization) |
| Reaction Temperature | 160-200 °C[5] | 80-110 °C[8] |
| Reaction Time | 12-34 hours[5] | 4-24 hours[10] |
| Key Reagents | High-boiling solvent (optional) | Pd catalyst, Phosphine ligand, Base |
| Reproducibility | Moderate | High |
| Cost of Reagents | Low | High |
| Scalability Issues | Thermal control, byproduct management | Catalyst cost, inert atmosphere requirements |
Experimental Protocols
Protocol 1: Direct Piperazine Ring Formation
This protocol is adapted from procedures for the synthesis of analogous N-aryl piperazines.[5]
Safety Precaution: This reaction generates HCl gas and should be performed in a well-ventilated fume hood with an appropriate gas trap.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2,3-dimethylaniline (1.0 eq).
-
Heating and Reagent Addition: Begin stirring and heat the aniline to 100 °C. Once the temperature is stable, add bis(2-chloroethyl)amine hydrochloride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not fluctuate excessively.
-
Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 170-180 °C. Maintain this temperature for 12-16 hours. The reaction mixture will become a thick, dark slurry. Monitor the reaction progress by TLC or LC-MS if possible.
-
Work-up and Isolation: Cool the reaction mixture to approximately 80 °C. Cautiously add a protic solvent such as n-butanol or isopropanol to the mixture and stir for 1 hour while allowing it to cool to room temperature. This will break up the solid mass.
-
Crystallization: The product hydrochloride salt will precipitate. Cool the slurry in an ice bath for 1-2 hours to maximize crystallization.
-
Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold solvent (e.g., n-butanol) followed by diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system like methanol/water or ethanol to yield this compound as a white to off-white solid.[5]
Protocol 2: Buchwald-Hartwig Amination (Unprotected Piperazine)
This protocol utilizes an excess of piperazine to favor mono-arylation and is adapted from general procedures for palladium-catalyzed aminations.[8][10]
Safety Precaution: Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen). Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand like (±)-BINAP (4.5 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add piperazine (5.0 eq) followed by 1-bromo-2,3-dimethylbenzene (1.0 eq).
-
Solvent and Degassing: Add anhydrous toluene via syringe. Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aryl bromide.
-
Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Purification of Free Base: Wash the organic mixture with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The excess piperazine and the product can be separated by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 1-(2,3-dimethylphenyl)piperazine free base in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (2.0 M) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate of this compound by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizing the Workflows
Diagram 1: General Synthesis & Purification Workflow
Caption: General workflow for DMPH synthesis, from reaction setup to final product.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Conclusion and Recommendations
The choice between direct ring formation and Buchwald-Hartwig amination for the synthesis of this compound is a classic case of balancing cost against performance and reproducibility.
-
For early-stage discovery and small-scale synthesis , where material cost is less of a concern and high purity/yield are paramount, the Buchwald-Hartwig amination is the superior method. Its mild conditions, high functional group tolerance, and cleaner reaction profiles lead to more reliable and reproducible outcomes. The steric hindrance presented by the ortho-methyl group on the 2,3-dimethylphenyl substrate is effectively overcome by modern, bulky phosphine ligands.[9]
-
For large-scale process development and manufacturing , where cost is a major driver, the Direct Ring Formation method remains a viable, albeit more challenging, option. Significant process optimization would be required to control byproduct formation, manage safety concerns, and develop a robust and efficient purification protocol. While the starting materials are cheaper, the overall cost of goods may increase due to lower yields, longer cycle times, and more intensive purification steps.
Ultimately, a thorough techno-economic analysis should guide the final selection for any commercial application. For the research scientist, the reliability and versatility of the Buchwald-Hartwig amination make it the recommended starting point for achieving a reproducible synthesis of DMPH.
References
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ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Retrieved January 6, 2026, from [Link]
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National Institutes of Health. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved January 6, 2026, from [Link]
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Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][4][9][10]thiadiazole Series | Request PDF. Retrieved January 6, 2026, from [Link]
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Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][4][9][10]thiadiazole Series. Retrieved January 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (2017). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved January 6, 2026, from [Link]
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PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 6, 2026, from [Link]
-
ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved January 6, 2026, from [Link]
-
PubMed Central. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
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National Institutes of Health. (n.d.). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. Retrieved January 6, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 6, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved January 6, 2026, from [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved January 6, 2026, from [Link]
-
OALib. (2015). Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N'-(Aryldiazenyl)- Piperazines. Retrieved January 6, 2026, from [Link]
- Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
-
ResearchGate. (2020). (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved January 6, 2026, from [Link]
-
National Institutes of Health. (n.d.). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. Retrieved January 6, 2026, from [Link]
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A Comprehensive Guide to the Pharmacological Benchmarking of DMPH, a Novel Psychoactive Compound
Executive Summary
The landscape of psychoactive substance research is in a constant state of flux, with the continual emergence of novel psychoactive substances (NPS) presenting both opportunities for therapeutic innovation and challenges for public health and safety.[1][2][3] This guide provides a comprehensive framework for the pharmacological benchmarking of a novel putative psychoactive compound, designated as DMPH (1,2-dimethyl-4-hydroxy-1,5,6,7-tetrahydro-2H-pyrrolo[3,2-c]pyridin-4-one). As of the date of this publication, DMPH is not a well-characterized compound in the scientific literature. Therefore, this document serves as a detailed, expert-driven roadmap for researchers and drug development professionals on how to systematically evaluate a new chemical entity with a suspected psychoactive profile.
We will outline a multi-tiered approach, from initial in-silico and in-vitro characterization to in-vivo behavioral assays. This guide is structured to provide not just the "how" but also the "why" behind each experimental choice, ensuring a robust and self-validating evaluation process. Throughout this guide, we will use established psychoactive compounds as benchmarks to provide a comparative context for the hypothetical data that would be generated for DMPH.
Introduction to DMPH and the Rationale for Benchmarking
DMPH belongs to the pyrrolo[3,2-c]pyridine class of heterocyclic compounds. While various derivatives of this scaffold have been explored for different biological activities, including as analgesics and sedatives, the specific psychoactive profile of DMPH remains uncharacterized.[4][5][6] The presence of a tertiary amine and a hydroxyl group on a rigid heterocyclic core suggests potential interactions with central nervous system (CNS) receptors.
Hypothetical Pharmacological Profile of DMPH: Based on its structural similarity to other CNS-active compounds, we will proceed with the hypothesis that DMPH may exhibit a mixed stimulant and serotonergic/psychedelic profile. This hypothesis will guide our choice of benchmark compounds and experimental assays.
Selection of Benchmark Psychoactive Compounds: To effectively contextualize the potential effects of DMPH, we have selected three well-characterized psychoactive substances that represent distinct pharmacological classes:
-
Psilocybin: A classic psychedelic, primarily acting as a potent agonist at serotonin 5-HT2A receptors.
-
Cocaine: A prototypical stimulant that primarily functions as a dopamine reuptake inhibitor.
-
3,4-Methylenedioxymethamphetamine (MDMA): An empathogen-entactogen with a mixed mechanism, acting as a releasing agent and reuptake inhibitor of serotonin, dopamine, and norepinephrine.
This selection will allow for a multi-dimensional comparison of DMPH's pharmacological profile.
Experimental Workflow for Benchmarking DMPH
The following diagram outlines the proposed experimental workflow for a comprehensive evaluation of DMPH.
Caption: A multi-phase experimental workflow for the comprehensive benchmarking of DMPH.
Detailed Experimental Protocols
Phase 1: In Vitro Characterization
The initial phase focuses on elucidating the molecular targets of DMPH.
Objective: To determine the binding affinity of DMPH for a panel of CNS receptors, including serotonergic, dopaminergic, and adrenergic receptors.
Protocol:
-
Preparation of Cell Membranes: Obtain cell lines stably expressing the human receptors of interest (e.g., 5-HT1A, 5-HT2A, D1, D2, α1, α2). Culture cells to confluence, harvest, and prepare membrane fractions by homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Incubate cell membranes with a specific radioligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of DMPH or benchmark compounds.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the inhibition constant (Ki) for DMPH and benchmark compounds at each receptor using the Cheng-Prusoff equation. This will provide a quantitative measure of binding affinity.
Rationale: Understanding the receptor binding profile is the first step in characterizing a new psychoactive substance.[7][8][9][10][11] This allows for a direct comparison of DMPH's affinity for various targets relative to known drugs.
Objective: To determine whether DMPH acts as an agonist, antagonist, or inverse agonist at receptors where it shows significant binding affinity.
Protocol (Example for 5-HT2A receptor):
-
Cell Culture: Use a cell line expressing the 5-HT2A receptor and a reporter system, such as a calcium-sensitive fluorescent dye (e.g., Fura-2) or a luciferase reporter gene linked to a calcium-responsive element.
-
Assay Procedure:
-
Plate cells in a microplate and load with the fluorescent dye.
-
Add varying concentrations of DMPH and measure the change in intracellular calcium levels using a fluorescence plate reader.
-
To determine antagonist activity, pre-incubate cells with DMPH before adding a known 5-HT2A agonist (e.g., serotonin) and measure the inhibition of the agonist response.
-
-
Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Rationale: Functional assays provide crucial information about the intrinsic activity of a compound at its target receptor, which is essential for predicting its physiological effects.
Phase 2: In Vivo Behavioral & Neurochemical Analysis
This phase aims to characterize the behavioral effects of DMPH in animal models.
Objective: To assess the stimulant or sedative effects of DMPH.
Protocol:
-
Animal Acclimation: Acclimate mice or rats to the testing environment (e.g., open-field arenas) for at least 30 minutes.
-
Drug Administration: Administer DMPH, a benchmark compound (e.g., cocaine), or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes) using an automated tracking system.
-
Data Analysis: Compare the locomotor activity of the DMPH-treated group to the vehicle and benchmark groups.
Rationale: Changes in locomotor activity are a primary indicator of a drug's stimulant or depressant effects on the CNS.[12]
Objective: To evaluate the potential for 5-HT2A receptor-mediated psychedelic-like effects.
Protocol:
-
Animal Habituation: Habituate mice to the observation chambers.
-
Drug Administration: Administer DMPH, a benchmark psychedelic (e.g., psilocybin), or vehicle.
-
Observation: Observe the mice for a defined period (e.g., 30 minutes) and count the number of head-twitches.
-
Data Analysis: Compare the frequency of HTR in the DMPH-treated group to the control and benchmark groups.
Rationale: The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.
Comparative Data Summary
The following tables provide a template for summarizing the experimental data for DMPH in comparison to the benchmark compounds.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | D2 | SERT | DAT | NET |
| DMPH | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Psilocybin | ~5 | >10,000 | >10,000 | >10,000 | >10,000 |
| Cocaine | >1,000 | >1,000 | ~200 | ~150 | ~300 |
| MDMA | ~2,000 | >5,000 | ~50 | ~1,500 | ~100 |
Table 2: In Vivo Behavioral Effects
| Compound | Locomotor Activity | Head-Twitch Response | Conditioned Place Preference |
| DMPH | Experimental Data | Experimental Data | Experimental Data |
| Psilocybin | No significant change | High | Variable |
| Cocaine | High | Low | High |
| MDMA | Moderate | Low | High |
Mechanistic Insights and Signaling Pathways
Based on the hypothetical profile of DMPH as a 5-HT2A agonist, the following signaling pathway would be of interest.
Caption: Postulated 5-HT2A receptor signaling cascade activated by DMPH.
Conclusion and Future Directions
This guide provides a robust and scientifically rigorous framework for the initial benchmarking of a novel psychoactive substance, DMPH. By systematically evaluating its in vitro and in vivo pharmacology in parallel with well-characterized benchmark compounds, researchers can build a comprehensive profile of its psychoactive effects, mechanism of action, and potential therapeutic or abuse liability. The data generated from these studies will be crucial for informing further preclinical and clinical development, as well as for guiding regulatory decisions. Future studies should also include a thorough toxicological evaluation and an assessment of DMPH's metabolic profile to ensure a complete understanding of its properties.
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From the Lab Bench to the Living System: A Guide to Comparing the In Vitro and In Vivo Potency of Piperazine Derivatives
The piperazine ring is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved drugs targeting conditions from cancer to central nervous system disorders.[1] Its remarkable versatility allows for fine-tuning of a molecule's physicochemical properties, often enhancing drug-receptor interactions.[1] However, the journey from a promising compound in a test tube to a viable therapeutic is fraught with challenges. A critical step in this process is bridging the gap between in vitro potency—how a compound behaves in a controlled, artificial environment—and in vivo efficacy—its actual performance in a complex living organism.[2][3]
This guide provides an in-depth comparison of in vitro and in vivo potency assessment for piperazine derivatives. We will explore the rationale behind these distinct testing paradigms, detail representative experimental protocols, and analyze case studies that highlight the critical importance of a comprehensive evaluation strategy in drug development.
Section 1: The In Vitro Landscape: Pinpointing Molecular Action
In vitro testing serves as the foundational screening phase in drug discovery.[4] These assays are designed to be rapid, high-throughput, and cost-effective, allowing researchers to assess a compound's direct interaction with its intended molecular target, such as an enzyme or receptor, or its effect on cultured cells.[5] The primary metric derived from these studies is often the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%.[6][7]
Causality in Experimental Choice: Why Start In Vitro?
The logic behind initiating with in vitro assays is rooted in the principle of reductionism. By isolating the target molecule or cell line, we can directly measure the compound's intrinsic activity without the confounding variables of a whole biological system, such as metabolism, distribution, and excretion (ADME).[8] This allows for a clear, preliminary assessment of a compound's potential before committing to more resource-intensive animal studies.[5]
For piperazine derivatives targeting protein kinases, a common class of drug targets in oncology, a typical in vitro assay would measure the inhibition of the kinase's ability to phosphorylate a substrate.[4][9]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Below is a representative protocol for determining the IC50 of a piperazine derivative against a target kinase.
Objective: To determine the concentration of a piperazine derivative required to inhibit 50% of the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
Piperazine derivative test compound
-
Kinase reaction buffer
-
96-well plates
-
Scintillation counter
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the piperazine derivative in an appropriate solvent, such as DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the diluted piperazine derivative to the kinase reaction buffer. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[7]
-
Initiation of Reaction: Add [γ-³²P]-ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[7]
-
Termination and Detection: Stop the reaction and measure the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.[7]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Section 2: The In Vivo Challenge: Assessing Efficacy in a Living System
While in vitro assays are essential for initial screening, they cannot predict how a compound will behave in a complex organism.[5] In vivo studies, typically conducted in animal models, are indispensable for evaluating a drug candidate's overall efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.[10][11] These studies are crucial for understanding how the body affects the drug and how the drug affects the body.
Causality in Experimental Choice: Why Move to In Vivo?
The transition to in vivo models is necessary because a living system introduces layers of complexity absent in a petri dish.[12] Factors such as drug absorption, distribution to the target tissue, metabolism by the liver, and excretion can dramatically alter a compound's effective concentration and duration of action.[8] Promising results from preclinical animal studies are often a prerequisite for advancing a drug candidate to human clinical trials.[5][11]
For anticancer piperazine derivatives, a common in vivo model is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[11][12][13]
Experimental Protocol: Murine Xenograft Model
Below is a representative protocol for evaluating the in vivo efficacy of an anticancer piperazine derivative.
Objective: To assess the ability of a piperazine derivative to inhibit tumor growth in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Piperazine derivative test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.[12]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into control and treatment groups.
-
Treatment Administration: Administer the piperazine derivative to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitoring: Monitor the animals for signs of toxicity and record body weights.
-
Endpoint: At the end of the study (e.g., when control tumors reach a specific size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth in the treated group to the control group. A key metric is the percentage of tumor growth inhibition (%TGI).
Caption: Workflow for a typical in vivo murine xenograft study.
Section 3: Bridging the Gap: A Comparative Analysis
The ultimate goal of preclinical testing is to find a correlation between in vitro and in vivo data, often referred to as the In Vitro-In Vivo Correlation (IVIVC).[3][14][15] A strong IVIVC can serve as a surrogate for in vivo studies, saving time and resources.[3] However, for many compounds, particularly those targeting complex diseases like cancer, this correlation is not always straightforward.[14]
Let's examine two hypothetical piperazine derivatives to illustrate this comparison:
| Parameter | Compound A (Anticancer) | Compound B (Antidiabetic) |
| In Vitro Target | Kinase X | DPP-IV Enzyme[16] |
| In Vitro Potency | IC50 = 15 nM | % Inhibition = 25% at 100 µM[16] |
| In Vivo Model | PC-3 Prostate Cancer Xenograft[2] | Streptozotocin-induced Diabetic Mice[16] |
| In Vivo Efficacy | 60% Tumor Growth Inhibition at 50 mg/kg | Significant decrease in blood glucose[16] |
Analysis of Discrepancies
Compound A shows potent in vitro activity (nanomolar IC50). However, the in vivo efficacy, while significant, may be less than what the in vitro data might suggest. This discrepancy could be due to several factors:
-
Poor Pharmacokinetics: The compound might have low oral bioavailability, meaning not enough of it is absorbed into the bloodstream to reach the tumor at a therapeutic concentration.
-
Rapid Metabolism: The liver may rapidly break down the compound, reducing its effective concentration.
-
Off-Target Effects: The compound might interact with other molecules in the body, leading to unforeseen side effects or reduced efficacy.
-
Tumor Microenvironment: The complexity of the tumor microenvironment, which is absent in cell culture, can impact drug penetration and effectiveness.[5][12]
Compound B displays modest in vitro potency but still shows a significant effect in vivo. This could indicate:
-
Favorable Pharmacokinetics: The compound may be well-absorbed and stable in the body, leading to sustained exposure at the target site.
-
Active Metabolites: The body might metabolize the compound into a more active form.
-
Mechanism of Action: The in vitro assay may not fully capture the compound's complete mechanism of action, which could involve multiple pathways in a living system.
Caption: Factors influencing the in vitro-in vivo correlation.
Conclusion
The development of novel piperazine derivatives requires a dual approach that meticulously evaluates both in vitro and in vivo performance. In vitro assays provide essential, high-throughput data on a compound's intrinsic potency, while in vivo studies offer the indispensable context of a complex biological system. Understanding the potential for discrepancies between these two realms is not a sign of failure but a critical aspect of the drug discovery process. By carefully analyzing the full spectrum of preclinical data, researchers can make more informed decisions, increasing the likelihood of translating a promising molecule on the bench into a life-changing therapy for patients.
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Approach used to quantify inhibitor potency and selectivity in vitro. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]
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Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
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Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo. (n.d.). PubMed. Retrieved December 31, 2025, from [Link]
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Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PubMed Central. Retrieved December 31, 2025, from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. Retrieved December 31, 2025, from [Link]
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In Vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PubMed Central. Retrieved December 31, 2025, from [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Wiley Online Library. Retrieved December 31, 2025, from [Link]
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Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019, August 15). Journal of Drug Delivery and Therapeutics. Retrieved December 31, 2025, from [Link]
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A Comparative Guide to Structural Analogs of 1-(2,3-Dimethylphenyl)piperazine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Arylpiperazine Scaffold
The arylpiperazine moiety is a well-established "privileged scaffold" in drug discovery, particularly for agents targeting the central nervous system (CNS).[1] Its inherent structural features, including a basic nitrogen atom and the ability to present a wide array of substituents in a defined three-dimensional space, make it an ideal starting point for the development of ligands for a variety of G-protein coupled receptors (GPCRs), ion channels, and transporters. 1-(2,3-Dimethylphenyl)piperazine (DMPH) serves as a valuable chemical probe and a foundational structure for exploring the intricate interactions between small molecules and their biological targets. The strategic placement of the two methyl groups on the phenyl ring introduces specific steric and electronic properties that can significantly influence receptor binding and functional activity. Understanding how modifications to this core structure impact biological outcomes is paramount for the rational design of novel therapeutics.
Strategic Modifications of the 1-(2,3-Dimethylphenyl)piperazine Scaffold for SAR Elucidation
The exploration of the SAR of DMPH analogs can be systematically approached by considering modifications to three key regions of the molecule:
-
The Aryl Moiety: Alterations to the substitution pattern on the phenyl ring.
-
The Piperazine Core: Bioisosteric replacement or substitution on the piperazine ring itself.
-
The N4-Substituent: Introduction of various side chains at the second nitrogen of the piperazine ring.
The following sections will delve into each of these modification strategies, providing synthetic rationale, experimental protocols for evaluation, and a comparative analysis of the resulting pharmacological data.
I. Modifications to the Aryl Moiety: Probing the Receptor Binding Pocket
The substitution pattern on the phenyl ring of arylpiperazines is a critical determinant of receptor affinity and selectivity. The position, size, and electronic nature of these substituents can dramatically alter the molecule's interaction with the target protein.
A. Rationale for Modification
Starting with the 2,3-dimethyl substitution pattern of DMPH, a logical next step in an SAR campaign is to explore the impact of shifting these methyl groups to other positions on the phenyl ring. This allows for a systematic investigation of how the steric bulk and electronic contribution of the methyl groups influence receptor binding when presented from different vectors. Furthermore, replacing the methyl groups with other substituents of varying electronic properties (e.g., electron-withdrawing halogens or electron-donating methoxy groups) can provide valuable insights into the nature of the binding pocket.
B. Synthesis of Arylpiperazine Analogs
A common and effective method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to a wide range of analogs from readily available starting materials.
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis
-
Reaction Setup: To an oven-dried Schlenk tube, add the corresponding aryl bromide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst/ligand system (e.g., Pd2(dba)3, 0.02 mmol and BINAP, 0.04 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to afford the desired N-arylpiperazine.
C. Comparative Pharmacological Evaluation
The synthesized analogs should be evaluated for their binding affinity at relevant biological targets, such as serotonin and dopamine receptors, which are frequently modulated by arylpiperazines. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells stably expressing human 5-HT1A or D2 receptors).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Competition Binding: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]spiperone for D2) with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
D. SAR Analysis of Aryl Moiety Modifications
The following table presents hypothetical but representative data for a series of DMPH analogs to illustrate the SAR principles.
| Compound | Aryl Substitution | Ki (nM) at 5-HT1A | Ki (nM) at D2 |
| DMPH | 2,3-dimethyl | 15 | 250 |
| 1 | 2,6-dimethyl | 50 | 800 |
| 2 | 3,4-dimethyl | 5 | 150 |
| 3 | 2-chloro-3-methyl | 25 | 300 |
| 4 | 2,3-dichloro | 40 | 100 |
From this illustrative data, several SAR trends can be deduced:
-
Positional Isomerism of Methyl Groups: Moving the methyl groups from the 2,3-positions to the 3,4-positions (Compound 2 ) enhances affinity for the 5-HT1A receptor, suggesting a more favorable steric and/or electronic interaction in the binding pocket. Conversely, the 2,6-dimethyl substitution pattern (Compound 1 ) is detrimental to affinity at both receptors, likely due to steric hindrance preventing optimal binding.
-
Electronic Effects: Replacing one of the electron-donating methyl groups with an electron-withdrawing chlorine atom (Compound 3 ) leads to a slight decrease in 5-HT1A affinity. The introduction of a second chlorine atom (Compound 4 ) further reduces 5-HT1A affinity but notably increases affinity for the D2 receptor. This suggests that the electronic properties of the aryl ring play a significant role in determining receptor selectivity. Earlier studies on 2,3-dichlorophenylpiperazine analogs have also shown high affinity for the D3 receptor.[2]
II. Bioisosteric Replacement of the Piperazine Core
While the piperazine ring is a common feature in many CNS-active compounds, it is not always optimal. Issues such as metabolic instability or off-target effects can sometimes be attributed to this moiety. Bioisosteric replacement, the substitution of the piperazine ring with a group that has similar steric and electronic properties but a different atomic composition, is a powerful strategy to address these challenges.
A. Rationale for Bioisosteric Replacement
Common bioisosteres for the piperazine ring include constrained analogs such as diazabicycloalkanes or conformationally restricted diamines. These modifications can alter the pKa of the basic nitrogen, change the exit vectors of the substituents, and improve metabolic stability by blocking sites of metabolism.
B. Synthesis and Evaluation
The synthesis of these more complex diamine cores often requires multi-step sequences. Their evaluation would follow the same pharmacological protocols as described for the aryl-modified analogs, with a focus on comparing not only receptor affinity but also pharmacokinetic parameters such as metabolic stability in liver microsomes.
III. Variation of the N4-Substituent: Exploring the "Linker" Region
The N4-position of the piperazine ring is the most common site for introducing diversity in this class of compounds. The nature of the substituent at this position, often connected via an alkyl linker, is crucial for establishing interactions with the receptor that can dictate whether a compound is an agonist, antagonist, or partial agonist.
A. Rationale for N4-Substituent Modification
A wide variety of functionalities can be appended to the N4-position to probe for additional binding interactions. These can range from simple alkyl chains to more complex heterocyclic systems. For example, the synthesis of a derivative of 1-(2,3-dimethylphenyl)piperazine linked to a 1,2,3,4-tetrahydroisoquinoline moiety has been reported, demonstrating the feasibility of introducing complex substituents at this position.[3]
B. Synthesis of N4-Substituted Analogs
N-alkylation is a straightforward method for introducing substituents at the N4-position of the piperazine ring.
Experimental Protocol: N-Alkylation of Arylpiperazines
-
Reaction Setup: In a round-bottom flask, dissolve the N-arylpiperazine (1.0 mmol) and the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.1 mmol) in a suitable solvent such as acetonitrile (10 mL).
-
Base Addition: Add a base, such as potassium carbonate (2.0 mmol), to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the residue by column chromatography to obtain the N4-alkylated product.
C. SAR Analysis of N4-Substituent Modifications
The introduction of a linker and a terminal functional group can lead to significant changes in the pharmacological profile. For instance, a butyl-amide chain is a common feature in high-affinity dopamine D3 receptor ligands.[2] The length and rigidity of the linker, as well as the nature of the terminal group (e.g., its hydrogen bonding capacity and aromaticity), are all critical parameters to explore in an SAR study.
Conclusion and Future Directions
This guide has provided a framework for the systematic exploration of the structure-activity relationships of 1-(2,3-dimethylphenyl)piperazine analogs. By methodically modifying the aryl moiety, the piperazine core, and the N4-substituent, researchers can gain a deep understanding of the molecular determinants of pharmacological activity. The experimental protocols provided offer a starting point for the synthesis and evaluation of novel compounds.
Future work in this area could involve the use of computational modeling and quantitative structure-activity relationship (QSAR) studies to further refine the design of new analogs with improved properties. By combining rational design, efficient synthesis, and rigorous pharmacological evaluation, the full potential of the DMPH scaffold as a source of novel therapeutic agents can be realized.
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G. L. Stahl, R. K. D. E. and W. L. M. (1996) Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017–4026. Available at: [Link].
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A. G. S. C. et al. (2013) Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(4), 397–401. Available at: [Link].
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Ni, Y. et al. (2022) Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Molecules, 27(16), 5183. Available at: [Link].
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Chen, H. et al. (2018) Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 28(9), 1559–1564. Available at: [Link].
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Roglic, G. et al. (2001) Introduction of a methyl group in alpha- or beta-position of 1-heteroarylethyl-4-phenylpiperazines affects their dopaminergic/serotonergic properties. Archiv der Pharmazie, 334(12), 375–380. Available at: [Link]<375::AID-ARDP375>3.0.CO;2-P.
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S. K. P. et al. (2014) Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7476–7488. Available at: [Link].
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A Comparative Selectivity Analysis of 1-(2,3-Dimethylphenyl)piperazine Hydrochloride for Neurotransmitter Systems
A Technical Guide for Researchers in Neuropharmacology and Drug Development
As the intricate web of neurotransmitter systems continues to be a focal point of neuroscience research, the demand for precise pharmacological tools is paramount. This guide provides a comprehensive analysis of the selectivity profile of 1-(2,3-Dimethylphenyl)piperazine hydrochloride (2,3-DMPP), a monoamine releasing agent.[1][2] By juxtaposing its functional activity with established reference compounds—WAY-100635, Ketanserin, and Buspirone—this document aims to equip researchers with the critical data necessary for informed experimental design and interpretation.
Introduction to 1-(2,3-Dimethylphenyl)piperazine (2,3-DMPP)
Comparative Selectivity Profile
To provide a clear and objective comparison, the functional potency of 2,3-DMPP as a monoamine releasing agent is presented alongside the receptor binding affinities of three well-characterized compounds:
-
WAY-100635: A highly potent and selective silent antagonist for the 5-HT1A receptor.
-
Ketanserin: A classic antagonist with high affinity for 5-HT2A and 5-HT2C receptors, also exhibiting affinity for other receptors.
-
Buspirone: A 5-HT1A receptor partial agonist with additional, weaker antagonist activity at dopamine D2-like receptors.[4]
Table 1: Comparative Selectivity of 2,3-DMPP and Reference Compounds
| Compound | Primary Target(s) | Receptor/Transporter | Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| 1-(2,3-Dimethylphenyl)piperazine | Monoamine Transporters | Serotonin Transporter (SERT) | Not Reported | 24-26 (Release) [1] |
| Norepinephrine Transporter (NET) | Not Reported | 13.7-56 (Release) [1] | ||
| Dopamine Transporter (DAT) | Not Reported | 1,207-1,320 (Release) [1] | ||
| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT2C | Data Not Available | Data Not Available | |
| WAY-100635 | 5-HT1A Receptor | 5-HT1A | 0.39 | IC50 = 0.91 (Antagonist) |
| α1-adrenergic | pIC50 = 6.6 | |||
| Dopamine D2L | 940 | |||
| Dopamine D3 | 370 | |||
| Dopamine D4.2 | 16 | EC50 = 9.7 (Agonist) | ||
| Ketanserin | 5-HT2A/2C Receptors | 5-HT2A | 2.5 | IC50 = 1.1 |
| 5-HT2C | 28 | |||
| H1 Receptor | 2 | |||
| α1-adrenergic | ~40 | |||
| Dopamine D2 | ~500 | |||
| Buspirone | 5-HT1A & Dopamine Receptors | 5-HT1A | 14 | Partial Agonist |
| Dopamine D2 | 484 | Antagonist | ||
| Dopamine D3 | 98 | Antagonist | ||
| Dopamine D4 | 29.2 | Antagonist |
Note: The EC50 values for 1-(2,3-Dimethylphenyl)piperazine represent its potency in inducing monoamine release, which is a different measure from receptor binding affinity (Ki) or functional antagonism/agonism at a receptor (IC50/EC50).
Mechanistic Insights and Experimental Considerations
The distinct pharmacological profiles outlined above dictate the appropriate experimental applications for each compound.
1-(2,3-Dimethylphenyl)piperazine: A Tool for Studying Monoamine Release
2,3-DMPP's preferential activity as a serotonin and norepinephrine releasing agent makes it a suitable tool for studies where a general increase in the synaptic concentrations of these neurotransmitters is desired, with relatively minor direct effects on dopamine levels. The significant (~22-96 fold) lower potency for dopamine release compared to serotonin and norepinephrine is a key feature of its selectivity.[1]
Alternative Compounds: Probes for Specific Receptor Subtypes
In contrast, WAY-100635, Ketanserin, and Buspirone are invaluable for dissecting the roles of specific receptor subtypes.
-
WAY-100635 is the gold standard for blocking 5-HT1A receptor-mediated signaling due to its high affinity and selectivity.
-
Ketanserin is widely used to investigate the functions of 5-HT2A and, to a lesser extent, 5-HT2C receptors. However, its significant affinity for histaminergic and adrenergic receptors must be considered when interpreting results.
-
Buspirone offers a more complex profile as a 5-HT1A partial agonist and a dopamine receptor antagonist. This dual activity can be leveraged in studies exploring the interplay between serotonergic and dopaminergic systems.
Experimental Protocols
To ensure robust and reproducible data, the following detailed protocols for in vitro assays are provided. These methods are fundamental for characterizing the selectivity and functional activity of novel compounds.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Commercially available or prepared from cells or tissues expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Reference Compound: WAY-100635.
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice. Dilute to the desired protein concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]8-OH-DPAT, and 50 µL of membrane preparation.
-
Non-specific Binding: 25 µL of 10 µM serotonin, 25 µL of [³H]8-OH-DPAT, and 50 µL of membrane preparation.
-
Test Compound: 25 µL of serially diluted test compound, 25 µL of [³H]8-OH-DPAT, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways
The compounds discussed in this guide exert their effects through distinct signaling pathways.
Monoamine Transporter Reverse Transport
1-(2,3-Dimethylphenyl)piperazine acts on presynaptic monoamine transporters, inducing the efflux of serotonin and norepinephrine into the synapse. This leads to an increased concentration of these neurotransmitters, thereby enhancing their signaling at postsynaptic receptors.
G-Protein Coupled Receptor (GPCR) Signaling
WAY-100635, Ketanserin, and Buspirone all act on GPCRs. For example, Ketanserin antagonizes the 5-HT2A receptor, which is coupled to the Gq signaling pathway. Activation of this pathway leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.
Conclusion
This compound is a selective serotonin-norepinephrine releasing agent with significantly lower potency for dopamine release. This profile makes it a valuable pharmacological tool for specific applications in neuroscience research. However, the current lack of comprehensive receptor binding data for 2,3-DMPP highlights a critical knowledge gap. For studies requiring the modulation of specific receptor subtypes, well-characterized alternatives such as WAY-100635, Ketanserin, and Buspirone offer greater precision. The experimental protocols provided in this guide serve as a foundation for the rigorous in vitro characterization of these and other novel compounds, ensuring the generation of high-quality, reproducible data.
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Buspirone - Wikipedia. Available at: [Link]
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Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. Available at: [Link]
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Confirming Mechanism of Action: A Researcher's Guide to Knockout Models
In the landscape of drug discovery and development, elucidating a compound's precise mechanism of action (MoA) is paramount. It is the foundational knowledge that transforms a promising molecule into a potential therapeutic. While various biochemical and cellular assays can suggest a drug's target, definitive confirmation often requires a more rigorous approach. This guide provides an in-depth comparison of knockout (KO) models, offering a strategic framework for researchers, scientists, and drug development professionals to unequivocally validate a drug's MoA. We will delve into the causality behind experimental choices, emphasizing the design of self-validating experimental systems to ensure scientific integrity.
The Central Role of Knockout Models in MoA Validation
The fundamental principle behind using knockout models to confirm a drug's MoA is elegantly simple: if a drug acts through a specific protein target, then the removal of that target should render the drug ineffective.[1] This "loss-of-function" approach provides powerful evidence for a direct and causal link between the drug, its intended target, and the observed biological effect. The advent of precise and efficient gene-editing technologies, particularly CRISPR-Cas9, has revolutionized the creation and application of these models, making them indispensable tools in modern pharmacology.[2][3]
Knockout models, whether in cell lines or whole organisms, serve as invaluable platforms for preclinical drug testing and safety assessment, significantly reducing the risk before advancing to human trials.[4] By inactivating a specific gene, researchers can study the resulting physiological changes and dissect the gene's role in various processes, including growth, development, and disease pathophysiology.[5]
A Comparative Analysis of Knockout Model Systems
The choice of a knockout model system is a critical decision that depends on the specific research question, the nature of the drug target, and the desired level of physiological relevance. Each system offers a unique set of advantages and limitations.
| Model System | Key Advantages | Key Disadvantages | Best Suited For |
| In Vitro Knockout Cell Lines | - Rapid and cost-effective to generate.[6] - High-throughput screening capabilities.[7] - Precise control over experimental conditions.[8] - Isogenic controls (wild-type vs. KO) ensure a clean genetic background.[9] | - Lack of systemic and organismal complexity.[6] - May not recapitulate the in vivo cellular environment or interactions.[10] | - Initial MoA hypothesis testing. - High-throughput screening to confirm on-target effects. - Dissecting cell-autonomous mechanisms. |
| In Vivo Constitutive Knockout Models (e.g., Mice) | - Provide a holistic, systemic physiological context.[10] - Allow for the study of complex biological processes and drug metabolism.[8] - High translational relevance to human disease.[4] | - Time-consuming and expensive to generate and maintain.[10] - Potential for embryonic lethality if the target gene is essential for development.[4][5] - Compensatory mechanisms can sometimes mask the true phenotype.[11] | - Validating MoA in a whole-organism context. - Assessing systemic efficacy and potential off-target effects. - Modeling diseases where the target plays a role throughout development. |
| In Vivo Conditional Knockout Models (e.g., Cre-Lox) | - Spatiotemporal control over gene knockout, allowing for tissue-specific or time-specific gene inactivation.[4] - Circumvents embryonic lethality.[5][12] - Enables the study of gene function in specific cell types or at specific developmental stages.[13] | - Increased complexity in breeding and experimental design. - Potential for incomplete or "leaky" Cre recombinase activity. | - Investigating the role of a target in a specific tissue or at a particular disease stage. - Studying genes that are essential for embryonic development. |
The Workflow of MoA Confirmation Using Knockout Models: A Self-Validating System
A robust MoA confirmation study is not a single experiment but a multi-faceted workflow designed to be self-validating. Each step provides a layer of evidence, and collectively, they build a compelling case for the drug's mechanism.
Caption: A self-validating workflow for MoA confirmation using knockout models.
Phase 1: In Vitro Validation - The Foundational Proof
The initial validation of a hypothesized MoA is most efficiently performed using in vitro knockout cell lines.
Experimental Protocol: CRISPR/Cas9-Mediated Knockout Cell Line Generation
-
sgRNA Design and Selection: Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest.[14][15] Use online design tools to minimize predicted off-target effects.[14]
-
Vector Construction: Clone the selected sgRNA sequences into a Cas9 expression vector. This vector should also contain a selectable marker (e.g., puromycin resistance or GFP).
-
Transfection: Transfect the target cell line with the Cas9/sgRNA plasmid. Optimize transfection efficiency for the specific cell line.
-
Selection and Clonal Isolation: Apply selection pressure (e.g., add puromycin to the culture medium) to eliminate untransfected cells. Isolate single cells to establish clonal populations.
-
Screening and Expansion: Expand the single-cell clones and screen for the desired knockout event.
Validation of the Knockout: A Multi-pronged Approach
A credible knockout model requires rigorous validation at the genomic, transcriptomic, and proteomic levels.
| Validation Method | Purpose | Experimental Technique | Expected Result in KO |
| Genotypic Validation | To confirm the intended genetic modification at the DNA level. | PCR and Sanger Sequencing[16][17] | Presence of insertions/deletions (indels) at the target site. |
| Transcriptomic Validation | To assess the impact on gene expression. | Quantitative PCR (qPCR)[16] | Significant reduction or absence of the target mRNA. |
| Proteomic Validation | To confirm the absence of the target protein. | Western Blotting[16][17], Mass Spectrometry[17] | Absence of the protein band at the expected molecular weight. |
Phenotypic Assay and the Rescue Experiment
Once the knockout is validated, the critical experiment is to treat both the wild-type (WT) and knockout (KO) cells with the drug. If the drug's effect is diminished or abolished in the KO cells, it strongly supports the hypothesized MoA.
Caption: The logic of a rescue experiment to confirm target specificity.
Phase 2: In Vivo Confirmation - The Physiological Test
While in vitro data is crucial, demonstrating the MoA in a living organism is the gold standard.[18] This is where in vivo knockout models, typically mice, become essential.[4]
Experimental Protocol: MoA Study in Knockout Mice
-
Model Selection and Generation: Choose between a constitutive or conditional knockout model based on the target gene's function.[19] These models can be generated using techniques like CRISPR/Cas9 or homologous recombination in embryonic stem cells.[19]
-
Model Validation: Thoroughly validate the knockout mouse model using PCR, qPCR, and Western blotting on tissues of interest to confirm the absence of the target gene and protein.
-
Study Design: Randomly assign wild-type and knockout littermates to vehicle and drug treatment groups. Ensure appropriate sample sizes for statistical power.
-
Drug Administration and Monitoring: Administer the drug via a clinically relevant route. Monitor the animals for phenotypic changes, such as tumor growth in an oncology model or behavioral changes in a neuroscience model.
-
Biomarker and PK/PD Analysis: Collect tissue and blood samples to analyze downstream biomarkers that are expected to be modulated by the drug's on-target activity. Correlate these changes with the drug's pharmacokinetic and pharmacodynamic profiles.
A successful in vivo study will demonstrate that the therapeutic effect of the drug is significantly attenuated in the knockout animals compared to their wild-type counterparts, providing definitive evidence of the drug's MoA in a complex physiological system.
Alternatives and Complementary Approaches
While knockout models are powerful, they are not without limitations. Compensatory mechanisms can sometimes arise, and the complete ablation of a protein may not perfectly mimic the effect of a pharmacological inhibitor.[11][20] Therefore, it is often beneficial to use complementary approaches.
-
RNA interference (RNAi): This technique knocks down gene expression at the mRNA level, offering a transient and often partial reduction in the target protein, which can more closely mimic the action of a drug.[21][22]
-
Humanized Models: For targets that differ significantly between humans and rodents, humanized mouse models, where the mouse gene is replaced with its human homolog, can provide more predictive data on drug efficacy and metabolism.[4][13][23]
-
Organoids and 3D Cell Culture: These in vitro systems offer a more physiologically relevant environment than traditional 2D cell culture and can bridge the gap between cell lines and animal models.[22][24]
Conclusion
Confirming the mechanism of action is a critical milestone in drug development. Knockout models, when used within a well-designed, multi-layered, and self-validating experimental framework, provide the most definitive evidence for a drug's on-target activity. By carefully selecting the appropriate model system—from in vitro cell lines for initial validation to in vivo models for physiological confirmation—and by employing rigorous validation techniques, researchers can build a robust and compelling case for their drug's MoA, paving the way for successful clinical translation.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2,3-Dimethylphenyl)piperazine hydrochloride
This guide provides a detailed, procedural framework for the safe and compliant disposal of 1-(2,3-Dimethylphenyl)piperazine hydrochloride. As a piperazine derivative utilized in pharmacological research and drug development, its handling and disposal demand a rigorous approach grounded in safety, regulatory compliance, and scientific best practices.[1][2] This document moves beyond a simple checklist to explain the causality behind each step, ensuring that laboratory personnel can manage this chemical waste stream with confidence and precision.
Section 1: Hazard Assessment and Waste Characterization
The foundation of any disposal protocol is a thorough understanding of the material's properties and the regulatory landscape. This compound is a white to off-white crystalline powder, soluble in solvents like DMSO and methanol, and slightly soluble in water.[1][3] While comprehensive toxicological data for this specific compound is limited, the known hazards of analogous piperazine derivatives provide a strong basis for a conservative and cautious approach.
1.1. Hazard Profile
Based on Safety Data Sheets (SDS) for structurally similar compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin and Eye Irritation: Capable of causing skin irritation and serious eye irritation or damage.[4][6][7][8]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust.[4][7][8]
-
Sensitization: Some piperazine compounds may cause allergic skin or respiratory reactions.[9][10]
-
Environmental Hazards: The compound is considered slightly hazardous to aquatic life, and its release into drains or waterways must be prevented.[6][11]
1.2. Regulatory Framework: RCRA Waste Determination
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] As the waste generator, it is your legal responsibility to determine if your waste is hazardous.[14][15]
A chemical waste can be classified as hazardous in two ways:
-
Listed Waste: The EPA maintains specific lists of hazardous wastes (F, K, P, and U lists). This compound is not currently on these lists.
-
Characteristic Waste: The waste must be evaluated to determine if it exhibits any of the four hazardous characteristics defined in 40 CFR Part 261.[13][15]
-
Ignitability (D001): Unlikely, given its high flash point of 156.1°C.[3]
-
Corrosivity (D002): Possible, as it is a hydrochloride salt. The pH of the waste in solution should be tested.
-
Reactivity (D003): Unlikely under normal conditions.[9]
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).
-
Unless proven otherwise through testing or generator knowledge, it is prudent to manage this waste as a hazardous chemical waste due to its potential toxicological properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉ClN₂ | [3] |
| Molecular Weight | 226.74 g/mol | [3] |
| Physical State | White to off-white crystalline powder | [1][3] |
| Melting Point | >300°C | [3] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water | [3] |
| Flash Point | 156.1°C | [3] |
Section 2: Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, ensure all safety measures are in place. The primary objective is to prevent exposure and environmental release.
2.1. Required Personal Protective Equipment (PPE)
The causality here is straightforward: creating a barrier between the researcher and the chemical hazard is non-negotiable.
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation or absorption.[4] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes or airborne dust particles causing serious eye damage.[4][8] |
| Skin/Body Protection | A standard laboratory coat. Impervious clothing may be required for large quantities. | Minimizes the risk of skin contamination.[4][16] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Prevents inhalation of airborne particles that can cause respiratory tract irritation.[4][11] |
2.2. Spill Management Protocol
Accidents happen; a prepared response is critical for safety.
-
Evacuate & Secure: Immediately alert others in the area and restrict access. Ensure proper ventilation.
-
Don PPE: Wear the full PPE ensemble described in the table above.
-
Contain Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid solutions, cover the spill with an inert, non-combustible absorbent material like clay, sand, or a commercial chemical absorbent.[4][16]
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., water and detergent), collecting the rinsate as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department immediately.[16]
Section 3: On-Site Waste Management and Segregation
Proper management begins at the point of generation. The following steps ensure that the waste is handled safely and is ready for final disposal.
3.1. Step-by-Step Waste Collection Protocol
-
Designate a Container: Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, leak-proof lid.[16]
-
Segregate the Waste: This is a critical control point. Do not mix this waste with other chemical waste streams.[16] Mixing can cause unknown and potentially dangerous chemical reactions, and it complicates the disposal process for the certified vendor.
-
Transfer Waste: Carefully transfer the chemical waste (solid, solutions, or contaminated materials like gloves and weigh boats) into the designated container. Minimize the generation of dust.
-
Seal the Container: Keep the container tightly closed when not actively adding waste.[4][11] This prevents the release of vapors and protects the contents from moisture or contamination.
-
Labeling: Immediately affix a hazardous waste label to the container. An incomplete or missing label is a common and serious compliance violation.
| Required Label Information | Example | Rationale |
| Generator Information | Dr. Smith, Lab 402, Ext. 5555 | Identifies the source for accountability and questions. |
| Start Date | 01/06/2026 | Marks the beginning of waste accumulation for tracking. |
| Chemical Contents | This compound | Unambiguously identifies the contents. Avoid abbreviations. |
| Hazard Statement | "Hazardous Waste" | Required by regulation for clear identification.[16] |
| Associated Hazards | Toxic, Irritant | Communicates the primary risks to all handlers. |
3.2. Temporary Storage Guidelines
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area. This location must be:
-
Away from incompatible materials, particularly strong oxidizing agents.[9]
-
Under the control of the laboratory personnel.
Section 4: The Formal Disposal Pathway
Disposal is not complete until the waste is accepted by a licensed facility. This final phase requires coordination with institutional resources and certified professionals.
4.1. The Disposal Workflow
The following diagram illustrates the decision-making and logistical flow for proper disposal. This workflow is a self-validating system, ensuring that each step is completed before proceeding to the next, guaranteeing a compliant outcome.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,3-Dimethylphenyl)piperazine Hydrochloride
This guide provides an in-depth operational plan for the safe handling of 1-(2,3-Dimethylphenyl)piperazine hydrochloride in a laboratory setting. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as a foundational principle of scientific integrity. This document moves beyond a simple checklist, offering a procedural and causal analysis of the necessary personal protective equipment (PPE) and handling protocols. The information herein is synthesized from established safety data for piperazine derivatives to ensure a conservative and robust safety margin.
Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the inherent risks of this compound. While specific toxicological data for this exact compound is limited, the piperazine class and its derivatives present a well-documented hazard profile. We will therefore operate under the precautionary principle, adopting the hazards associated with closely related and more extensively studied analogues.
The primary risks stem from the compound's potential for causing severe irritation, sensitization, and organ-specific damage.[1] It is classified as harmful if swallowed, inhaled, or comes into contact with skin.[1][2]
Table 1: GHS Hazard Profile for Related Piperazine Derivatives
| Hazard Class | Hazard Statement | Source(s) |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | [1][2] |
| Skin Corrosion / Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. | [1][3][4] |
| Serious Eye Damage / Irritation | H318/H319: Causes serious eye damage / Causes serious eye irritation. | [1][3][4] |
| Respiratory / Skin Sensitization | H317/H334: May cause an allergic skin reaction or allergy/asthma symptoms if inhaled. | [5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | [2][3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | H372: Causes damage to organs (Nervous system, Respiratory system). |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. |[6] |
This hazard profile dictates that our primary goal is to prevent all routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Core Directive: Selecting and Using Personal Protective Equipment
The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific procedures being performed. The following represents the minimum required PPE for handling this compound in solid (powder) or solution form.
Hand Protection: The First Line of Defense
Causality: Piperazine derivatives can cause severe skin burns and may be absorbed through the skin, contributing to systemic toxicity.[1][7] Therefore, robust hand protection is non-negotiable.
-
Glove Selection: Nitrile gloves are the standard recommendation for incidental contact. They provide good resistance to a wide range of chemicals and are less likely to cause allergies than latex. Always use powder-free gloves to prevent the powder from aerosolizing and carrying chemical particles.[8]
-
Best Practices:
-
Always inspect gloves for tears or punctures before use.[5]
-
For prolonged handling or when working with solutions, consider double-gloving. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Change gloves frequently (at least every 30-60 minutes) and immediately after known contact with the chemical.[8]
-
Never wear contaminated gloves outside of the immediate work area.
-
Wash hands thoroughly with soap and water after removing gloves.[6]
-
Eye and Face Protection: Shielding Against Splashes and Aerosols
Causality: This class of compounds is known to cause serious and potentially irreversible eye damage.[1][4] As a powder, it can easily become airborne and enter the eyes.
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant safety glasses with side shields are the absolute minimum for handling low volumes of dilute solutions.
-
Recommended for Powder/Splash Risk: Tightly fitting chemical splash goggles are required when handling the solid compound, preparing solutions, or when there is any risk of splashing.[4][9]
-
Maximum Protection: A face shield worn over chemical splash goggles is required when handling larger quantities or during procedures with a high risk of splashing or aerosolization (e.g., sonicating, vortexing).[4][7]
Body Protection: Preventing Skin Contact
Causality: Contamination of personal clothing can lead to prolonged skin exposure.[7] The goal is to create a barrier between you and the hazardous material.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is mandatory.
-
Material: Choose a lab coat made of a material appropriate for chemical handling, such as polyester/cotton blends. For tasks with a higher risk of splashes, chemically resistant gowns or aprons should be worn over the lab coat.[5]
-
Best Practices: Lab coats should be laundered professionally and not taken home.[7][10] Contaminated lab coats must be decontaminated before laundering or disposed of as hazardous waste.
Respiratory Protection: Controlling Inhalation Hazards
Causality: this compound is a fine powder that can be easily inhaled, causing respiratory irritation, sensitization, and potential systemic toxicity.[2][3]
-
Engineering Controls First: The primary method for controlling inhalation exposure is to use engineering controls. Always handle the solid compound inside a certified chemical fume hood, a glove box, or a powder containment hood.[1][7][11]
-
When Respirators are Required: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required. This may include cleaning up spills or when working outside of a containment system.
-
Respirator Selection: A NIOSH-approved N95 or P100 particulate respirator is recommended for handling the powder.[8] If working with volatile solutions or during a large spill, a respirator with chemical cartridges appropriate for organic vapors may be necessary.[8]
-
Fit Testing: All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance and annual fit testing, as mandated by OSHA standard 29 CFR 1910.134.
Procedural Guidance: From Bench to Waste
A self-validating protocol ensures safety at every stage. The following workflows are designed to minimize exposure and prevent contamination.
PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to avoid cross-contamination. The sequence is designed to ensure the most contaminated items are handled last during removal.
Caption: Safe Chemical Handling Workflow.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling process.
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound through your institution's hazardous waste program. [1]Do not pour down the drain. [2][5]* Contaminated PPE and Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and paper towels, must be collected in a clearly labeled hazardous waste container. [4]* Empty Containers: The primary container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The decontaminated container can then be disposed of according to institutional policy.
Emergency Response: Immediate Actions
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [7]* Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][11]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [1] By adhering to these scientifically grounded protocols, we can confidently handle this compound, ensuring the safety of all personnel while advancing our critical research goals.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2021). PIPERAZINE DIHYDROCHLORIDE. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
